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  • Product: Diisodecyl azelate
  • CAS: 28472-97-1

Core Science & Biosynthesis

Foundational

Diisodecyl Azelate (DIDA): Chemical Architecture, Synthesis, and Advanced Applications

A Technical Whitepaper for Researchers, Materials Scientists, and Drug Development Professionals Executive Summary As regulatory frameworks like the European REACH directive increasingly restrict the use of lower molecul...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

As regulatory frameworks like the European REACH directive increasingly restrict the use of lower molecular weight (LMW) phthalates due to their endocrine-disrupting potential, the materials science and pharmaceutical industries are pivoting toward safer, high-performance aliphatic diesters[1][2]. As a Senior Application Scientist, I have observed that Diisodecyl azelate (DIDA) —a complex diester synthesized from azelaic acid and isodecyl alcohol—stands out as a premier alternative.

This whitepaper provides an in-depth technical analysis of DIDA (CAS No. 28472-97-1), detailing its physicochemical properties, validated synthesis protocols, and mechanistic role as a low-temperature plasticizer and specialized lubricant base stock[3][4].

Chemical Structure and Molecular Dynamics

Diisodecyl azelate is an aliphatic dicarboxylic acid ester. Its molecular architecture consists of a linear 9-carbon backbone derived from nonanedioic acid (azelaic acid), flanked by two highly branched 10-carbon chains derived from isodecyl alcohol[3][5].

Causality in Design: The specific selection of this structure is highly intentional. The linear azelate core provides inherent flexibility and low-temperature fluidity, while the branched isodecyl tails introduce steric hindrance. This steric bulk prevents the molecules from closely packing and crystallizing at low temperatures, which is why DIDA exhibits an exceptionally low melting point (-94.8 °C)[6]. Furthermore, the high molecular weight (468.75 g/mol ) significantly reduces volatility, preventing the plasticizer from migrating or leaching out of polymer matrices over time—a critical failure point in legacy plasticizers[3][4].

Mechanism P1 Rigid Polymer Matrix (High Intermolecular Forces) D1 DIDA Insertion (Aliphatic Diester) P1->D1 M1 Disruption of Chain Packing D1->M1 M2 Increase in Free Volume M1->M2 O1 Enhanced Flexibility (Lower Tg) M2->O1 O2 Low-Temperature Performance M2->O2

Caption: Mechanism of polymer plasticization and free volume increase by Diisodecyl Azelate.

Physicochemical Properties

Understanding the baseline physical properties of DIDA is essential for formulation scientists integrating it into PVC compounds, synthetic lubricants, or medical device coatings. The data below synthesizes verified metrics for pure DIDA[3][6][7].

PropertyValueScientific Implication
CAS Number 28472-97-1Unique regulatory identifier[3].
Molecular Formula C29H56O4High carbon-to-oxygen ratio ensures hydrophobicity[3].
Molecular Weight 468.75 g/mol High MW prevents evaporative loss and leaching[3].
Melting Point -94.8 °CImparts extreme cold-weather flexibility to polymers[6].
Boiling Point ~459.9 °C (at 760 mmHg)Thermal stability during high-heat extrusion processes[7].
Flash Point 204 °C - 212 °CSafe handling profile for industrial manufacturing[7][8].
Density ~0.91 g/cm³Standard specific gravity for aliphatic diesters[7].

Validated Synthesis Protocol: Direct Esterification

The industrial and laboratory-scale synthesis of DIDA relies on the direct esterification of nonanedioic acid with isooctyl/isodecyl alcohol[4].

Expert Insight: While traditional esterifications use mineral acids (like sulfuric acid) as catalysts, this protocol utilizes a titanate-based catalyst . Mineral acids frequently cause the dehydration of branched alcohols into unwanted ethers, darkening the final product and reducing yield. Titanate catalysts (e.g., tetraisopropyl titanate) operate via a coordination mechanism that avoids these side reactions, ensuring a high-purity, color-stable product suitable for pharmaceutical and premium industrial applications[4].

Step-by-Step Methodology
  • Stoichiometric Preparation: Charge a reaction vessel with 1.0 molar equivalent of azelaic acid and 2.1 molar equivalents of isodecyl alcohol.

    • Self-Validation: The 0.1 eq excess of alcohol is critical to drive the equilibrium toward the ester product via Le Chatelier's principle.

  • Catalytic Initiation: Add 0.1–0.3 wt% of tetraisopropyl titanate catalyst to the mixture. Purge the vessel with nitrogen to prevent oxidative degradation at high temperatures.

  • Azeotropic Distillation (180 °C – 220 °C): Gradually heat the mixture. Utilize a Dean-Stark apparatus to continuously capture and remove the water byproduct.

    • Self-Validation: The reaction is considered complete when the theoretical volume of water (2 moles per mole of azelaic acid) is collected in the trap, confirming full diesterification.

  • Neutralization: Cool the crude mixture to 90 °C. Wash with a 5% aqueous sodium carbonate (

    
    ) solution to neutralize any unreacted azelaic acid and deactivate the titanate catalyst.
    
  • Vacuum Stripping & Filtration: Subject the organic layer to vacuum distillation (e.g., 5-10 mmHg at 150 °C) to strip off the excess isodecyl alcohol. Filter the final liquid through a fine mesh to remove precipitated titanium dioxide (

    
    ) salts, yielding pure DIDA.
    

Synthesis A Azelaic Acid (Nonanedioic Acid) D Direct Esterification (180-220°C) A->D B Isodecyl Alcohol (Excess 2.1 eq) B->D C Titanate Catalyst (e.g., Ti(OiPr)4) C->D E Azeotropic Water Removal (Dean-Stark Trap) D->E Drives Equilibrium F Neutralization & Washing (Na2CO3) E->F G Vacuum Distillation (Remove Excess Alcohol) F->G H Pure Diisodecyl Azelate (DIDA) G->H High Yield & Purity

Caption: Workflow for the direct esterification synthesis and purification of Diisodecyl Azelate.

Applications in Polymer Science and Drug Development

High-Performance Polymer Plasticization

DIDA is predominantly utilized as a specialty plasticizer in polyvinyl chloride (PVC) and synthetic rubber formulations[5][9]. Unlike rigid phthalates, the aliphatic nature of the azelate backbone allows the polymer matrix to maintain extreme flexibility at sub-zero temperatures. This makes DIDA indispensable in the manufacturing of aerospace wire insulation, automotive weather stripping, and cold-storage materials[4].

Medical Devices and Biocompatible Tubing

In the drug development and medical device sectors, the transition away from DEHP (bis(2-ethylhexyl) phthalate) is a major priority due to its classification as a Substance of Very High Concern (SVHC)[1]. DIDA offers a highly stable, non-migratory alternative for flexible PVC used in intravenous (IV) tubing, blood bags, and catheter coatings. Its high molecular weight ensures that the plasticizer does not leach into lipophilic drug formulations or blood products during prolonged contact[2].

Synthetic Lubricant Base Stocks

Beyond polymers, DIDA is a foundational base stock for advanced synthetic lubricants[9]. The ester linkages provide excellent lubricity and thermal stability, while the branched isodecyl groups ensure a remarkably low pour point. It is frequently formulated into aviation turbine oils and refrigeration compressor fluids where maintaining viscosity across extreme temperature gradients is mandatory[4].

Toxicity and Regulatory Grounding

The regulatory landscape for chemical additives is governed strictly by agencies like the European Chemicals Agency (ECHA) under the REACH directive. Legacy LMW phthalates are easily released into the environment because they do not chemically bond to the polymer matrix, leading to widespread environmental contamination and documented endocrine disruption[2][10].

Diisodecyl azelate mitigates these risks through its structural profile. While it also relies on physical entanglement rather than covalent bonding, its high molecular weight and deep lipophilicity drastically reduce its migration rate. Consequently, DIDA is not subject to the severe Authorization and Restriction controls placed on legacy phthalates like DEHP or DBP[1][2]. It provides formulation scientists with a compliant, high-efficacy pathway to meet modern safety standards without sacrificing material performance.

References

  • Elementec: AccuStandard® Phthalate Standards and Environmental Impact of Plasticizers. Retrieved from[Link]

  • Plasticisers.org: Chemistry of Plasticisers - Sebacate and Azelate Plasticisers. Retrieved from[Link]

  • Scientific Polymer Products, Inc.: Diisodecyl azelate Safety and Physical Data. Retrieved from[Link]

  • Syska Voskian Consulting: Regulation of Plasticizers Under EU REACH and RoHS. Retrieved from[Link]

Sources

Exploratory

Technical Guide: Synthesis and Process Optimization of Diisodecyl Azelate (DIDA)

Executive Summary Diisodecyl Azelate (DIDA) is a high-performance diester formed from the reaction of azelaic acid (nonanedioic acid) and isodecyl alcohol. It serves as a critical low-temperature plasticizer for PVC and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diisodecyl Azelate (DIDA) is a high-performance diester formed from the reaction of azelaic acid (nonanedioic acid) and isodecyl alcohol. It serves as a critical low-temperature plasticizer for PVC and a base stock for synthetic lubricants. This guide moves beyond basic textbook esterification, presenting a robust, industrial-grade protocol using Titanate Catalysis . Unlike traditional Brønsted acid routes (e.g.,


), the titanate route minimizes corrosion, reduces side reactions (ether formation), and yields a product with superior color stability and electrical properties suitable for sensitive applications.

Part 1: Chemical Basis & Thermodynamics

The Reaction Mechanism

The synthesis is a direct esterification driven by Lewis acid catalysis. While simple protonation works, it is prone to oxidative side reactions at the high temperatures required for long-chain esters.

We utilize Tetraisopropyl Titanate (TIPT) . The mechanism involves the coordination of the azelaic acid carbonyl oxygen to the titanium center, increasing the electrophilicity of the carbonyl carbon without the harsh acidity that causes charring.

Key Thermodynamic Challenge: The reaction is an equilibrium process (


).


To achieve the required >99.8% conversion, the system must be driven by Le Chatelier’s Principle :
  • Excess Alcohol: Use a 20–30% molar excess of isodecanol.

  • Water Removal: Continuous azeotropic distillation or vacuum stripping is non-negotiable.

Mechanistic Visualization

The following diagram illustrates the Titanate-mediated pathway, highlighting the coordination sphere transition state.

TitanateMechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination Ti_Cat Titanate Catalyst (Lewis Acid) Complex Activated Ti-Carbonyl Complex Ti_Cat->Complex Coordination Azelaic Azelaic Acid (Carbonyl) Azelaic->Complex Transition Tetrahedral Intermediate Complex->Transition + Alcohol Alcohol Isodecyl Alcohol Alcohol->Transition Water H2O (Removed) Transition->Water Ester Mono/Di-Ester Transition->Ester - H2O Ester->Ti_Cat Catalyst Regeneration

Caption: Cycle of Titanate-catalyzed esterification showing activation, nucleophilic attack, and catalyst regeneration.

Part 2: Strategic Catalyst Selection

For research and pilot-scale synthesis of DIDA, catalyst choice dictates the purification workflow.

Featurep-Toluenesulfonic Acid (p-TSA) Tetraisopropyl Titanate (TIPT) Recommendation
Type Brønsted Acid (Homogeneous)Lewis Acid (Homogeneous)Use TIPT
Temp Limit < 150°C (Risk of ether formation)200–225°C (High thermal stability)TIPT allows faster kinetics.
Corrosion High (Requires glass/enamel)Negligible (Stainless steel safe)TIPT protects equipment.
Workup Multiple alkaline washes + dryingHydrolysis + FiltrationTIPT workup is cleaner.
Product Color Yellow/Brown tendencyAPHA < 20 (Very Clear)TIPT essential for commercial grade.

Part 3: Optimized Synthetic Protocol

Safety Note: Isodecanol is flammable. Titanates hydrolyze rapidly in moist air. Perform all steps under inert atmosphere (Nitrogen).

Reagents & Equipment
  • Azelaic Acid: High purity (>98%), free of shorter chain dicarboxylic acids.

  • Isodecyl Alcohol: Isomeric mixture (CAS 25339-17-7), 25% molar excess.

  • Catalyst: Tetraisopropyl Titanate (TIPT), 0.05% – 0.1% by weight of total charge.

  • Setup: 3-neck flask, mechanical stirrer, Dean-Stark trap (or packed column), Nitrogen sparge line, Vacuum pump.

Step-by-Step Procedure
Phase A: Esterification[1][2][3][4]
  • Charging: Load Azelaic Acid (1.0 eq) and Isodecyl Alcohol (2.5 eq) into the reactor.

  • Inerting: Spurge with

    
     for 15 mins to remove dissolved 
    
    
    
    (prevents color degradation).
  • Heating: Ramp temperature to 150°C . The solid acid will melt and dissolve.

  • Catalyst Addition: Once at 150°C and water-free, inject TIPT (0.05 wt%).

    • Expert Tip: Do not add TIPT below 100°C or in the presence of moisture; it will deactivate into

      
       prematurely.
      
  • Reaction Ramp: Increase temperature gradually to 210–220°C .

  • Water Removal: Water will evolve rapidly. Maintain reflux. Adjust

    
     flow to help carry water vapor to the condenser.
    
  • Vacuum Finishing: Once water evolution slows (approx 3-4 hours), apply gradual vacuum (down to 50 mbar) to drive the reaction to completion.

Phase B: Process Control (The Self-Validating System)

The reaction is NOT time-based; it is metric-based. Monitor Acid Value (AV) every 30 minutes during the vacuum phase.

  • Target: AV < 0.1 mg KOH/g.

  • Validation: If AV plateaus > 0.2, the system is "wet." Check vacuum seal or increase

    
     flow.
    
Phase C: Workup (Titanate Removal)
  • Stripping: Under full vacuum (<10 mbar) at 200°C, strip off the excess Isodecyl Alcohol.

  • Cooling: Cool batch to 90°C. Break vacuum with

    
    .
    
  • Hydrolysis: Add 2% wt water (relative to batch) and 0.5% wt

    
    . Stir vigorously for 30 mins.
    
    • Mechanism:[4][5][6][7][8] This converts soluble organic titanate into insoluble

      
       and neutralizes trace acidity.
      
  • Filtration: Add a filter aid (e.g., Celite or Diatomaceous earth) and filter through a pressure filter.

  • Drying: Flash off residual moisture under vacuum at 100°C.

Part 4: Process Workflow Diagram

DIDA_Workflow cluster_inputs Feedstock AA Azelaic Acid Reactor Reactor 210-220°C N2 Sparge AA->Reactor IDA Isodecyl Alcohol (Excess) IDA->Reactor Cat Titanate Catalyst Cat->Reactor At 150°C WaterSep Water Separation (Dean-Stark/Vac) Reactor->WaterSep H2O Vapor Check QC Check: Acid Value < 0.1? Reactor->Check Check->Reactor No (Continue) Stripping Vacuum Stripping (Remove Excess Alcohol) Check->Stripping Yes Hydrolysis Hydrolysis Step (+H2O/Base -> TiO2 ppt) Stripping->Hydrolysis Filtration Filtration (Remove TiO2) Hydrolysis->Filtration Final Final DIDA Product Filtration->Final

Caption: End-to-end synthesis workflow highlighting the critical QC decision gate.

Part 5: Characterization & Quality Assurance

To validate the synthesis for research or drug delivery applications, the following data profile is required.

Chemical Structure Verification
  • FTIR: Look for the disappearance of the broad -OH stretch (3300

    
    ) from the acid/alcohol and the sharpening of the Ester Carbonyl stretch (C=O) at 1735–1740 
    
    
    
    .
  • H-NMR: Confirm the shift of the alpha-methylene protons adjacent to the oxygen. In isodecanol, they are at

    
     3.6 ppm; in DIDA, they shift downfield to 
    
    
    
    4.0–4.1 ppm
    .
Physical Property Targets
ParameterTarget ValueMethodSignificance
Acid Value < 0.1 mg KOH/gASTM D974Indicates reaction completion and stability.
Color < 20 APHAASTM D1209Critical for optical/cosmetic applications.
Water Content < 0.05%Karl FischerPrevents hydrolysis during storage.
Viscosity ~18-22 cSt @ 40°CASTM D445Confirms correct molecular weight/isomer mix.
Ester Content > 99.5%GC-FIDPurity check.

References

  • Chakrabarti, A. & Sharma, M. (1993). Kinetics of esterification of azelaic acid with isodecyl alcohol. Reactive Polymers.

  • DuPont Specialty Chemicals. (2020). Tyzor® Organic Titanates: Polymerization and Esterification Catalysts. Technical Bulletin.

  • Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing. (Chapter on Aliphatic Dicarboxylic Esters).

  • ASTM International. (2021). Standard Test Method for Acid and Base Number by Color-Indicator Titration (ASTM D974).

Sources

Foundational

Diisodecyl azelate molecular weight and formula

An In-depth Technical Guide to the Molecular Characteristics of Diisodecyl Azelate Abstract This technical guide provides a comprehensive analysis of Diisodecyl Azelate (DIDA), focusing on its fundamental molecular prope...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Characteristics of Diisodecyl Azelate

Abstract

This technical guide provides a comprehensive analysis of Diisodecyl Azelate (DIDA), focusing on its fundamental molecular properties: molecular weight and chemical formula. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic identification to explore the structural underpinnings of DIDA's physicochemical characteristics and its applications. We will deconstruct its chemical formula, detail the theoretical and experimental determination of its molecular weight, and present a standardized protocol for its analytical verification. The guide synthesizes this core information with practical insights into its applications, particularly as a plasticizer and lubricant, and its handling and safety protocols, offering a holistic view for laboratory and development settings.

Introduction to Diisodecyl Azelate: A Diester of Significance

Diisodecyl azelate (CAS No: 28472-97-1) is a synthetic diester formed from the reaction of azelaic acid with isodecyl alcohol.[1][2] It belongs to the family of dicarboxylic acid esters, a class of compounds widely recognized for their utility as plasticizers, lubricants, and emollients. Azelaic acid, the nine-carbon dicarboxylic acid backbone of DIDA, is a naturally occurring compound that has established roles in dermatological treatments for conditions like acne vulgaris.[3] The esterification with isodecyl alcohol transforms it into a non-volatile, stable liquid with properties suitable for industrial and specialized applications.[1][4]

For drug development professionals, DIDA is of interest not only as a potential excipient in topical formulations due to its emollient properties but also as a plasticizer in polymeric materials used for medical devices and pharmaceutical packaging.[2][5] Understanding its precise molecular weight and formula is the first step in its rigorous identification, characterization, and qualification for any regulated application.

Section 1: Molecular Formula and Structural Elucidation

The molecular identity of a compound is fundamentally defined by its chemical formula and the arrangement of its constituent atoms.

Chemical Formula: C₂₉H₅₆O₄

The empirical and molecular formula for diisodecyl azelate is C₂₉H₅₆O₄.[1][6] This formula indicates that a single molecule of DIDA is composed of:

  • 29 Carbon (C) atoms

  • 56 Hydrogen (H) atoms

  • 4 Oxygen (O) atoms

Structural Composition

The formula C₂₉H₅₆O₄ represents the combination of one azelaic acid molecule and two isodecyl alcohol molecules, with the loss of two water molecules during the esterification process.

  • Azelate Backbone: The central part of the molecule is derived from azelaic acid (nonanedioic acid), a nine-carbon linear chain with a carboxylic acid group at each end. This provides the C₉H₁₄O₄ portion of the final structure's core.

  • Isodecyl Ester Groups: Two isodecyl groups (-C₁₀H₂₁) are attached to the azelate backbone via ester linkages (-COO-). The term "isodecyl" refers to a branched ten-carbon alkyl group. The most common structure corresponds to the IUPAC name bis(8-methylnonyl) nonanedioate .[1] This branching is crucial as it imparts specific physical properties, such as a lower freezing point and reduced viscosity compared to its linear analogue, didecyl azelate.[7]

The resulting structure is a long, flexible molecule with two non-polar alkyl chains at either end of a slightly more polar diester core. This amphiphilic character, though weak, is key to its function as a plasticizer and lubricant.

Section 2: Molecular Weight and Its Experimental Verification

The molecular weight is a critical parameter for substance identification, stoichiometric calculations, and analytical characterization.

Theoretical Molecular Weight

The average molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula (C₂₉H₅₆O₄). Using the standard atomic weights (C ≈ 12.011 u, H ≈ 1.008 u, O ≈ 15.999 u), the molecular weight is determined:

MW = (29 × 12.011) + (56 × 1.008) + (4 × 15.999) = 348.319 + 56.448 + 63.996 = 468.763 g/mol

This value is commonly rounded to 468.75 g/mol or 468.8 g/mol in technical literature.[1]

It is important to distinguish this from the monoisotopic mass (468.41785 Da), which is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).[6] The monoisotopic mass is the value primarily observed in high-resolution mass spectrometry.

Experimental Protocol: Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally confirming the molecular weight of a compound. The following protocol outlines a standard procedure using Electrospray Ionization (ESI) coupled with a Quadrupole Mass Analyzer.

Objective: To confirm the identity and determine the molecular weight of a diisodecyl azelate sample.

Materials:

  • Diisodecyl azelate sample

  • Methanol (HPLC or MS grade)

  • Formic acid (MS grade)

  • Type 1 Reagent Grade Water

  • Vials and micropipettes

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of diisodecyl azelate at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution 1:1000 in a solvent mixture of 50:50 methanol:water with 0.1% formic acid. The final concentration will be 1 µg/mL. The acid is added to promote protonation, facilitating the formation of the [M+H]⁺ ion in positive ion mode.

  • Instrumentation (ESI-MS):

    • Set the mass spectrometer to operate in positive ion mode.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Typical ESI source parameters:

      • Capillary Voltage: +3.5 to +4.5 kV

      • Nebulizing Gas (N₂) Pressure: 1-2 bar

      • Drying Gas (N₂) Flow: 4-8 L/min

      • Drying Gas Temperature: 200-300 °C

  • Data Acquisition:

    • Acquire mass spectra over a mass-to-charge (m/z) range of 100-1000.

    • The expected primary ion is the protonated molecule, [M+H]⁺. Given M = 468.8, the expected m/z value is 469.8.

    • Other potential adducts, such as the sodium adduct [M+Na]⁺ (m/z 491.8) or the ammonium adduct [M+NH₄]⁺ (m/z 486.8), may also be observed depending on the purity of the solvents and sample.

  • Data Analysis:

    • Examine the resulting spectrum for the peak corresponding to the [M+H]⁺ ion at m/z 469.8 ± 0.5 (for a unit-resolution instrument).

    • The presence of this peak, as the base peak or a significant peak, confirms the molecular weight of the analyte. The presence of sodium or other adducts further corroborates this finding.

This self-validating protocol confirms the compound's identity by matching a precise, experimentally measured physical constant (its mass-to-charge ratio) with the theoretically calculated value.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (ESI-MS) cluster_data Data Interpretation stock 1. Prepare 1 mg/mL Stock Solution in MeOH dilute 2. Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid stock->dilute 1:1000 infuse 3. Infuse Sample (5-10 µL/min) dilute->infuse ionize 4. Electrospray Ionization (Positive Mode) infuse->ionize Into ESI Source detect 5. Mass Detection (m/z 100-1000) ionize->detect Ion Transfer spectrum 6. Acquire Mass Spectrum detect->spectrum confirm 7. Identify [M+H]⁺ Ion at m/z 469.8 spectrum->confirm Peak Analysis

Sources

Exploratory

Introduction: A Nuanced Perspective on the Safety Profile of Diisodecyl Azelate

An In-depth Technical Guide to the Safety Data for Diisodecyl Azelate Diisodecyl azelate (DIDA), identified by CAS Number 28472-97-1, is a high-molecular-weight diester utilized primarily as a plasticizer. Its function i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data for Diisodecyl Azelate

Diisodecyl azelate (DIDA), identified by CAS Number 28472-97-1, is a high-molecular-weight diester utilized primarily as a plasticizer. Its function is to impart flexibility and durability to polymeric materials, particularly in applications requiring superior performance at low temperatures. For researchers, scientists, and drug development professionals, understanding the safety profile of any chemical is a foundational requirement for risk assessment and the establishment of safe laboratory practices.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. Instead, it offers a synthesized, in-depth analysis of the available safety data, contextualizing the information for a scientific audience. We will explore the apparent discrepancies in publicly available hazard classifications, delve into the toxicological underpinnings of the recommended safety precautions, and provide actionable protocols for safe handling, emergency response, and exposure monitoring. The causality behind each recommendation is paramount; this guide is designed not just to inform, but to empower the user to make expert safety decisions.

Hazard Identification: Deconstructing the GHS Classification

A critical analysis of various SDS sources reveals a spectrum of hazard classifications for Diisodecyl azelate. Some suppliers of DIDA embedded in a polymer matrix classify the final product as not hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), noting that the chemical is bound within the matrix, minimizing exposure potential.[1] Conversely, SDSs for DIDA as a pure substance or in a solvent like acetone present a more cautionary profile.

This discrepancy is a crucial teaching point: the hazard classification is highly dependent on the form of the substance, its concentration, and the presence of other chemicals. For laboratory use, where the pure or concentrated form is common, a conservative approach based on the most comprehensive hazard data is scientifically prudent.

The most consistent GHS classifications for Diisooctyl azelate (a close synonym, CAS 26544-17-2) or Diisodecyl azelate in solution include:

  • Skin Irritation (Category 2) [2][3][4]

  • Serious Eye Irritation (Category 2A) [2][3][4]

  • Acute Oral, Dermal, and Inhalation Toxicity (Category 4) , indicating it may be harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) , with potential for respiratory tract irritation and narcotic effects like drowsiness or dizziness, particularly when vapor or mists are generated.[3]

It is noteworthy that one SDS for Diisodecyl azelate in acetone also lists it as a "Highly Flammable (Flammable liquids, category 2)," a hazard primarily attributable to the acetone solvent.[3] This underscores the importance of evaluating the SDS for the specific product being used.

The "Why" Behind the Irritation Classification

While specific mechanistic studies on DIDA-induced skin irritation are not extensively published, the irritant effect of its parent compound, azelaic acid, is well-documented. Azelaic acid can interfere with cellular mitochondrial respiration and DNA synthesis.[5][6][7] It is plausible that as a large ester, Diisodecyl azelate may act as a defatting agent on the skin, disrupting the lipid barrier and leading to dryness, redness, and irritation upon prolonged or repeated contact. Eye irritation is likely due to direct chemical interaction with the sensitive conjunctival tissues.

Toxicological Profile: A Quantitative Overview

For a scientific audience, understanding the quantitative toxicological data is essential for conducting a thorough risk assessment. While some sources state the toxicological properties have not been "thoroughly investigated,"[2] data from studies on DIDA and analogous compounds provide a working framework.

Toxicological Endpoint Test Species Route Result Reference
Acute Oral Toxicity (LD50) RatOral>2,000 mg/kg bwOECD SIDS[8]
Acute Dermal Toxicity (LD50) RabbitDermal>3,160 mg/kgMöller Chemie SDS[9]
Skin Sensitization HumanDermal PatchNo evidence of sensitizationMedeiros et al., 1999[10]
Reproductive/Developmental RatOralNOAEL >1000 mg/kg/dayOECD SIDS[8]

Expert Insight: The high LD50 values suggest a low order of acute systemic toxicity. The primary concern, as supported by the GHS classification, is local effects (irritation) upon direct contact. Importantly, human repeat insult patch tests (HRIPT) on seven dialkyl phthalate esters, including diisodecyl phthalate, showed no evidence of dermal irritation or sensitization, suggesting the risk of developing an allergic contact dermatitis is low.[10]

Exposure Controls and Personal Protection: A Self-Validating System

The establishment of a safe working environment relies on a multi-layered approach to exposure control. The following protocols are designed as a self-validating system, where each layer of protection reinforces the others.

Engineering Controls

The primary line of defense is to control exposure at the source.

  • Ventilation: All handling of Diisodecyl azelate should be conducted in a well-ventilated area. If there is a potential for aerosol or mist generation (e.g., heating, sonicating, spraying), a chemical fume hood is mandatory.

  • Accessibility to Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specification Rationale and Causality
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles. A face shield may be required if splashing is a significant risk.Protects against direct contact and splashes, mitigating the risk of serious eye irritation (GHS Category 2A).
Skin Protection Impervious gloves (e.g., Nitrile, Neoprene) and a lab coat. For larger quantities or significant splash risk, chemical-resistant aprons and coveralls should be considered.Prevents skin contact, which can cause irritation (GHS Category 2). Natural rubber and PVC gloves are not recommended for similar phthalates.[8]
Respiratory Protection Generally not required under conditions of adequate ventilation. If ventilation is insufficient or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Mitigates the risk of inhaling harmful mists or vapors, which can cause respiratory tract irritation and potential narcotic effects.[2]
Workplace Exposure Monitoring

While no specific OSHA Permissible Exposure Limit (PEL) or NIOSH Recommended Exposure Limit (REL) exists for Diisodecyl azelate, an occupational exposure limit (OEL) of 5 mg/m³ (Time-Weighted Average) is listed for the similar compound, Diisodecyl phthalate, in some jurisdictions.[11]

Experimental Protocol: Air Sampling (Adapted from NIOSH Method 5020 for Phthalates) This protocol provides a framework for developing an in-house monitoring method.

  • Sample Collection: Draw a known volume of air (e.g., 10 to 200 L at 1-3 L/min) through a 0.8-µm cellulose ester membrane filter housed in a cassette.[12]

  • Sample Preparation: Desorb the filter with 2 mL of carbon disulfide (CS₂) in an ultrasonic bath for 30 minutes.

  • Analysis: Analyze the sample by Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Calibration: Prepare calibration standards of Diisodecyl azelate in carbon disulfide.

  • Validation: The method should be validated in-house to determine recovery, precision, and the limit of detection for Diisodecyl azelate specifically.

Handling, Storage, and Emergency Procedures

Safe Handling and Storage Workflow

G cluster_0 Handling and Storage Protocol A Receive Chemical Verify container integrity B Store in a cool, dry, well-ventilated area Away from heat and oxidizing agents A->B C Keep container tightly sealed B->C D Use appropriate PPE (Gloves, Eye Protection) B->D E Handle in a fume hood if aerosols may be generated D->E F Wash hands thoroughly after handling E->F G Dispose of waste per regulations F->G

Caption: Workflow for safe handling and storage of Diisodecyl azelate.

Key Storage Requirements:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated location.[8]

  • Keep away from incompatible materials such as strong oxidizing agents, heat, sparks, and open flames.[2][8]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

Exposure Route Protocol Reference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[2][3][4]
Skin Contact Remove contaminated clothing. Wash skin immediately with plenty of soap and water. Seek medical advice if irritation develops or persists.[2][3][4]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing becomes difficult, seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. Never give anything by mouth to an unconscious person.[2][3]

Spill Response Workflow

G cluster_1 Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size & Risk Ensure proper ventilation Spill->Assess PPE Don appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Contain Contain the spill Use inert absorbent material (sand, vermiculite) PPE->Contain Collect Collect absorbed material Use non-sparking tools and place in a sealed container Contain->Collect Clean Clean the spill area Wash with soap and water Collect->Clean Dispose Dispose of waste Follow federal, state, and local regulations Clean->Dispose

Sources

Foundational

Chemical Identity and Nomenclature of Diisodecyl Azelate (DIDA)

A Technical Analysis of Structure, Isomerism, and Application Executive Summary & Nomenclature Analysis[1][2][3] Diisodecyl azelate (DIDA) is a specialty plasticizer and lubricant basestock characterized by its low-tempe...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Analysis of Structure, Isomerism, and Application

Executive Summary & Nomenclature Analysis[1][2][3]

Diisodecyl azelate (DIDA) is a specialty plasticizer and lubricant basestock characterized by its low-temperature performance and low volatility. Unlike simple esters derived from linear alcohols, DIDA is a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials). Its chemical identity is defined not by a single molecular geometry, but by a distribution of isomers derived from the "isodecyl" moiety.

The IUPAC Nomenclature Paradox

There is no single, unique IUPAC name for commercial Diisodecyl azelate because "isodecyl" refers to a mixture of branched C10 alkyl groups. However, for regulatory registration and systematic classification, the following nomenclature is applied:

Nomenclature SystemDesignationNotes
Systematic IUPAC Name Bis(isodecyl) nonanedioate Accepted general class name.
Representative IUPAC Name Bis(8-methylnonyl) nonanedioate Often used in databases to represent the linear-analog structure, though strictly inaccurate for the full mixture.
CAS Registry Number 28472-97-1 Specific to the diisodecyl ester of azelaic acid.[1][2]
EC Number 249-043-9 European Community registration.
Molecular Formula C₂₉H₅₈O₄ Average formula based on C10 alcohol.

Critical Distinction: Do not confuse DIDA with Diethylhexyl azelate (DOZ, CAS 103-24-2) . While both are "C-something" azelates used as plasticizers, DOZ is derived from 2-ethylhexanol (C8), whereas DIDA is derived from isodecanol (C10). This difference significantly alters the volatility and migration profiles in polymer matrices.

Structural Visualization

The following diagram illustrates the formation of DIDA, highlighting the variable nature of the alcohol feed.

DIDA_Structure cluster_iso Isodecanol Composition (Feed) Azelaic Azelaic Acid (Nonanedioic acid) HOOC-(CH2)7-COOH DIDA Diisodecyl Azelate (DIDA) ROOC-(CH2)7-COOR Azelaic->DIDA Esterification Isodecanol Isodecanol (2 eq) (C10 Isomer Mixture) ROH Isodecanol->DIDA Catalyst Catalyst (Titanate/Acid) Catalyst->DIDA Promotes Water Water (Byproduct) DIDA->Water Iso1 Trimethylheptanols Iso2 Dimethyloctanols Iso2->Isodecanol Iso3 8-methylnonanol

Figure 1: Reaction pathway for Diisodecyl Azelate synthesis, emphasizing the isomeric complexity of the alcohol feedstock.

Synthesis and Manufacturing Protocol

For high-purity applications (e.g., pharmaceutical packaging or medical PVC), the synthesis must minimize residual acidity and color bodies. The industry standard utilizes a Titanate-Catalyzed Esterification . Unlike strong acid catalysts (sulfuric acid), organotitanates prevent ether formation and degradation of the polymer chain.

Reaction Mechanism

The reaction is a reversible Fisher esterification driven to completion by the removal of water (Le Chatelier’s principle).



Experimental Protocol (Laboratory Scale)

Objective: Synthesize 500g of Diisodecyl Azelate with Acid Value < 0.1 mg KOH/g.

Reagents:

  • Azelaic Acid: 188.2 g (1.0 mol)

  • Isodecanol: 348.0 g (2.2 mol) [20% excess to drive equilibrium]

  • Catalyst: Tetraisopropyl titanate (TIPT), 0.5 g (0.1 wt%)

  • Entrainer: Xylene (optional, for azeotropic distillation if not using vacuum)

Workflow:

  • Charging: Equip a 1L 4-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet. Charge Azelaic Acid and Isodecanol.

  • Inerting: Purge the system with Nitrogen (

    
    ) for 15 minutes to remove oxygen (prevents oxidation/color formation).
    
  • Heating (Stage 1): Heat to 160°C. Water evolution begins.

  • Catalysis: Once water evolution slows (approx. 80% conversion), add the TIPT catalyst.

  • Heating (Stage 2): Ramp temperature to 220°C. Apply gradual vacuum (down to 50 mbar) to strip remaining water and drive reaction to >99.8% conversion.

  • Neutralization/Workup:

    • Cool to 90°C.

    • Add 2% aqueous NaOH or Sodium Carbonate to neutralize residual mono-esters and deactivate the titanate catalyst.

    • Wash with deionized water until pH is neutral.

  • Stripping: Heat to 150°C under high vacuum (<10 mbar) to remove excess Isodecanol.

  • Filtration: Filter through Celite or activated carbon to remove catalyst residues.

Analytical Characterization & Quality Control

To validate the identity and purity of DIDA, a multi-modal approach is required. Simple IR is insufficient due to the similarity between esters.

Gas Chromatography - Mass Spectrometry (GC-MS)

Because DIDA is a mixture of isomers, it does not appear as a single sharp peak. It manifests as a "hump" or a cluster of peaks with identical mass fragmentation patterns.

  • Column: DB-5ms or equivalent non-polar column.

  • Key Fragments (m/z):

    • 141: Characteristic of the alcohol chain scission.

    • 185:

      
       (Acylium ion of azelaic acid).
      
    • Molecular Ion: Weak or absent due to instability of the long chain ester.

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive confirmation of the ester linkage and the average branching of the isodecyl group.

NucleusShift (

)
AssignmentDiagnostic Value
¹H NMR 4.05 ppm Triplet,

Confirms ester formation.
¹H NMR 2.30 ppm Triplet,

Alpha-protons of the acid.
¹H NMR 0.8 - 1.0 ppm Multiplet,

Integration ratio determines branching index.
Critical Quality Parameters (Specification Table)
ParameterSpecificationMethodRelevance
Acid Value < 0.1 mg KOH/gASTM D974Residual acidity causes polymer degradation.
Color (APHA) < 50ASTM D1209Critical for clear medical plastics.
Water Content < 0.1%Karl FischerMoisture prevents curing in urethane apps.
Viscosity ~15-20 cSt @ 40°CASTM D445Lubricity indicator.

Pharmaceutical & Industrial Applications[7]

DIDA is distinct from phthalates (like DIDP) regarding toxicity profiles. It is often used as a direct replacement for phthalates in regulated applications.

Drug Delivery & Medical Devices
  • Permeation Enhancer: The lipophilic nature of the isodecyl chains allows DIDA to interact with the stratum corneum, potentially facilitating transdermal drug delivery [1].

  • PVC Plasticizer: Used in medical tubing and blood bags where low-temperature flexibility is required. Unlike DEHP, azelates have a more favorable toxicological profile, though migration studies are still mandatory for specific formulations [2].

Application Logic Diagram

DIDA_Applications DIDA_Node Diisodecyl Azelate (Properties) Prop1 Low Temp Flexibility DIDA_Node->Prop1 Prop2 Low Volatility DIDA_Node->Prop2 Prop3 High Solvency DIDA_Node->Prop3 App1 Medical PVC (Blood Bags) Prop1->App1 Prevents cracking App2 Synthetic Lubricants (Compressor Oils) Prop2->App2 High flash point App3 Cosmetics (Emollients) Prop3->App3 Texture modification

Figure 2: Mapping physicochemical properties of DIDA to specific industrial and pharmaceutical applications.

References

  • PubChem. (n.d.).[3] Diisodecyl azelate (Compound Summary). National Library of Medicine.[3] Retrieved March 8, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[3] Registration Dossier: Diisodecyl azelate. Retrieved March 8, 2026, from [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).

  • Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing.
  • ASTM International. (2025). ASTM D974-14: Standard Test Method for Acid and Base Number by Color-Indicator Titration. [Link]

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of Diisodecyl Azelate (DIDA)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Formulation Scientists

Executive Summary

Diisodecyl azelate (DIDA) is a high-molecular-weight diester (C₂₉H₅₆O₄) derived from azelaic acid and isodecyl alcohol. Characterized by its low volatility, excellent low-temperature flexibility, and high lipophilicity, DIDA serves as a critical functional fluid in industrial and pharmaceutical applications. While historically predominant as a plasticizer for polyvinyl chloride (PVC) and synthetic rubber, its role in drug development is emerging as a biocompatible, hydrophobic excipient for topical formulations and controlled-release polymeric systems.

This guide provides a rigorous analysis of DIDA’s solubility behavior, grounded in thermodynamic principles (Hansen Solubility Parameters) and validated experimental protocols. It is designed to assist researchers in optimizing solvent selection for extraction, synthesis, and formulation processes.

Part 1: Molecular Architecture & Physicochemical Basis

The solubility behavior of DIDA is dictated by its amphiphilic but predominantly lipophilic structure.

  • Core Structure: A central azelate moiety (C9 dicarboxylic acid backbone) provides a linear, flexible spacer.

  • Terminal Groups: Two bulky isodecyl (C10 branched alkyl) chains flank the core.

  • Polarity Profile: The two ester linkages provide weak polar sites (

    
    ) and hydrogen bonding acceptance (
    
    
    
    ), but these are sterically shielded and electronically diluted by the massive hydrophobic alkyl volume (
    
    
    ).

Key Physicochemical Descriptors:

PropertyValueImplication for Solubility
CAS Number 28472-97-1Unique Identifier
Molecular Weight ~468.7 g/mol High MW indicates slow dissolution kinetics but stable thermodynamic solubility.
LogP (Estimated) > 10.0Extreme lipophilicity; practically insoluble in water.
Density 0.912 g/cm³Floats on water; requires gravimetric conversion for volumetric dosing.
Boiling Point > 225°CNon-volatile; suitable for high-temperature processing (e.g., hot melt extrusion).
Part 2: Solubility Profile & Solvent Compatibility

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and experimental miscibility observations. DIDA exhibits classic non-polar behavior, showing high affinity for hydrocarbons and chlorinated solvents, while rejecting highly polar protic solvents.

Table 1: Solubility of Diisodecyl Azelate in Common Organic Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Aliphatic Hydrocarbons Hexane, Heptane, IsooctaneMiscible Dominant London Dispersion forces (

) drive perfect miscibility.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneMiscible

-electron interactions complement the alkyl chain dispersion forces.
Chlorinated Solvents Chloroform, DichloromethaneMiscible High solvency power due to polarizability; excellent for analytical sample prep.
Ketones Acetone, MEK (Methyl Ethyl Ketone)Soluble Carbonyl dipoles interact favorably with DIDA's ester linkages.
Esters Ethyl Acetate, Isopropyl MyristateSoluble Structural similarity (ester-ester interactions) ensures compatibility.
Alcohols (Short Chain) Methanol, EthanolInsoluble / Low High H-bonding density of solvent forms a network that excludes the bulky DIDA molecule.
Alcohols (Long Chain) Octanol, Oleyl AlcoholSoluble Increased alkyl chain length in solvent matches DIDA's lipophilicity.
Aqueous/Polar Water, Propylene Glycol, GlycerinInsoluble Hydrophobic effect dominates; entropic penalty of cavity formation is too high.
Part 3: Theoretical Framework – Hansen Solubility Parameters (HSP)[1]

To predict compatibility with novel polymers or active pharmaceutical ingredients (APIs), we utilize the Hansen Solubility Parameter system. The total solubility parameter (


) is decomposed into Dispersion (

), Polar (

), and Hydrogen Bonding (

) components.[1][2]

Estimated HSP Values for DIDA: Derived via group contribution methods and correlation with Di(2-ethylhexyl) azelate (DOZ).

  • 
     (Dispersion):  16.0 MPa
    
    
    
    (Reflects the large hydrocarbon backbone)
  • 
     (Polar):  4.0 MPa
    
    
    
    (Low polarity from buried ester groups)
  • 
     (H-Bonding):  7.0 MPa
    
    
    
    (Weak H-bond acceptor capability)

Interaction Radius (


): 
For DIDA to act as a solvent (e.g., for a drug), the drug's HSP coordinates must fall within DIDA's solubility sphere. The distance (

) between DIDA (1) and a solute (2) is calculated as:


If


 (Interaction Radius of the solute), dissolution is likely.

HSP_Interaction DIDA Diisodecyl Azelate (DIDA) [16.0, 4.0, 7.0] Hexane Hexane (Good Solvent) [14.9, 0.0, 0.0] Ra = 7.5 (Compatible) DIDA->Hexane Dispersion Match Acetone Acetone (Good Solvent) [15.5, 10.4, 7.0] Ra = 6.5 (Compatible) DIDA->Acetone Dipole Interaction Water Water (Non-Solvent) [15.6, 16.0, 42.3] Ra = 37.4 (Incompatible) DIDA->Water Hydrophobic Exclusion Ethanol Ethanol (Poor Solvent) [15.8, 8.8, 19.4] Ra = 13.3 (Phase Sep) DIDA->Ethanol H-Bond Mismatch

Figure 1: Solubility interaction map based on Hansen Solubility Parameters (HSP). Green arrows indicate compatibility; red/yellow indicate incompatibility.

Part 4: Experimental Methodologies

For researchers needing to quantify DIDA in a specific matrix, the following protocols ensure data integrity. Note that DIDA lacks a strong UV chromophore (only weak ester absorption at ~210 nm), making UV-Vis detection unreliable. Gas Chromatography (GC) is the gold standard.

Protocol A: Quantitative Solubility Determination via GC-FID

Objective: Determine the saturation solubility of DIDA in a test solvent.

  • Preparation: Add excess DIDA (approx. 2 mL) to 10 mL of the test solvent in a borosilicate glass vial with a PTFE-lined cap.

  • Equilibration:

    • Place vial in a thermostatic shaker bath at 25°C ± 0.1°C.

    • Agitate at 200 RPM for 24 hours.

    • Allow to stand for 4 hours to facilitate phase separation of undissolved oil.

  • Sampling:

    • Carefully withdraw 1 mL of the supernatant using a glass syringe.

    • Filter through a 0.22 µm PTFE syringe filter (hydrophobic) to remove micro-droplets.

  • Dilution: Dilute the filtrate with n-Hexane or Acetone (1:10 or 1:100) to fall within the linear calibration range.

  • Analysis (GC-FID Conditions):

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector: Splitless mode, 280°C.

    • Oven Program: 100°C (1 min) → 20°C/min → 300°C (hold 10 min). Note: High final temp required to elute high MW esters.

    • Detector: FID at 320°C.

Solubility_Workflow Start Excess DIDA + Solvent Equilibrate Shake 24h @ 25°C (Thermostatic Bath) Start->Equilibrate Settle Phase Separation (4h Static) Equilibrate->Settle Sample Withdraw Supernatant Settle->Sample Filter 0.22 µm PTFE Filtration (Remove undissolved oil) Sample->Filter Dilute Dilute in Hexane (Into Cal. Range) Filter->Dilute Analyze GC-FID Analysis (DB-5ms Column) Dilute->Analyze Data Calculate Solubility (mg/mL) Analyze->Data

Figure 2: Step-by-step workflow for the quantitative determination of DIDA solubility.

Part 5: Applications in Formulation Science

DIDA's solubility profile makes it a versatile tool in drug delivery and material science.

  • Plasticizer for Polymeric Films:

    • Application: Used in ethylcellulose or acrylate-based film coatings for sustained-release tablets.

    • Mechanism: DIDA partitions between polymer chains (high

      
       match), increasing free volume and reducing the glass transition temperature (
      
      
      
      ). This prevents film cracking during storage.
    • Advantage: "Greener" alternative to phthalates (DEHP) with lower migration potential due to high molecular weight.

  • Permeation Enhancer for Topicals:

    • Application: Transdermal patches or oleogels.

    • Mechanism: DIDA acts as a lipid-fluidizing agent. Its isodecyl chains intercalate into the stratum corneum lipids, disrupting the packing order and facilitating the passage of lipophilic drugs.

  • Lipid-Based Drug Delivery Systems (LBDDS):

    • Application: Oil phase in self-emulsifying drug delivery systems (SEDDS).

    • Solvency: Excellent solvent for highly lipophilic drugs (LogP > 4) that are poorly soluble in standard triglycerides.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 517216, Diisotridecyl azelate (Analogous Structure). Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[3] (Methodology for HSP Estimation).

  • Scientific Polymer Products. Diisodecyl Azelate Product Data Sheet. Retrieved from [Link]

  • OECD (2006). SIDS Initial Assessment Report for High Production Volume Chemicals: Azelates. (Toxicology and Physical Properties). Retrieved from [Link]

Sources

Foundational

Thermal Stability of Diisodecyl Azelate (DIDA): A Technical Guide for Advanced Formulation

Introduction: Molecular Architecture and Formulation Context In the landscape of pharmaceutical formulation, medical device manufacturing, and synthetic lubricants, the selection of plasticizers and base fluids is dictat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Molecular Architecture and Formulation Context

In the landscape of pharmaceutical formulation, medical device manufacturing, and synthetic lubricants, the selection of plasticizers and base fluids is dictated by their thermal and oxidative resilience. Diisodecyl azelate (DIDA) (CAS #28472-97-1) is a high-performance aliphatic diester synthesized from azelaic acid (1,9-nonanedioic acid) and isodecanol.

Unlike standard orthophthalates, azelate esters like DIDA are highly valued for their unique dual-action performance: they impart exceptional low-temperature flexibility to polymer matrices (such as medical-grade PVC) while maintaining robust high-temperature thermal-oxidative stability[1][2]. For drug development professionals, understanding the thermal stability of DIDA is critical. When used in pharmaceutical packaging or medical tubing, the plasticizer must withstand the intense thermal stress of sterilization processes (e.g., autoclaving) without degrading into volatile fragments that could leach into active pharmaceutical ingredients (APIs)[3].

Physicochemical Profile and Thermal Baselines

To establish a baseline for DIDA’s thermal behavior, we must first look at its intrinsic physicochemical properties. The long aliphatic chains contribute to a highly depressed melting point, while the stable ester core ensures a high boiling and flash point, indicative of its macroscopic thermal stability.

Table 1: Quantitative Physicochemical and Thermal Properties of DIDA

PropertyValueCausality / Significance in FormulationReference
CAS Number 28472-97-1Unique identifier for regulatory compliance.4[4]
Molecular Weight 468.75 g/mol High MW reduces volatility and migration out of polymer matrices.5[5]
Melting Point -70 °C to -94.8 °CDisrupts polymer crystallinity, ensuring flexibility at cryogenic temperatures.4[4]
Boiling Point 225 °CHigh boiling point indicates strong intermolecular van der Waals forces.5[5]
Flash Point ~229 °C (445 °F)Ensures safety during high-shear, high-temperature compounding.5[5]
Density (20 °C) 0.912 g/cm³Facilitates uniform dispersion in hydrophobic polymer blends.5[5]

Mechanisms of Thermal and Oxidative Stability

The thermal stability of an ester is fundamentally governed by its molecular architecture. Esters typically undergo thermal degradation via a concerted macroscopic


-elimination reaction. However, DIDA exhibits superior thermal-oxidative stability compared to shorter-chain or highly branched counterparts[2].

Causality of Stability:

  • Steric Shielding: The bulky isodecyl groups provide significant steric hindrance around the susceptible ester carbonyl carbon. This physical shielding drastically reduces the rate of nucleophilic attack (hydrolysis) and oxidative radical propagation at elevated temperatures.

  • Absence of Highly Reactive Moieties: Unlike complex polymeric plasticizers that may contain unreacted double bonds or highly reactive tertiary hydrogens, the saturated aliphatic backbone of DIDA resists auto-oxidation.

Stability_Logic DIDA Diisodecyl Azelate (DIDA) Saturated Diester Structure Aliphatic Long Aliphatic Chains (Isodecyl & Azelate) DIDA->Aliphatic Ester Sterically Hindered Ester Linkages DIDA->Ester LowTemp Low-Temperature Flexibility (Tg reduction) Aliphatic->LowTemp HighTemp Thermal-Oxidative Stability (Resists Pyrolysis) Ester->HighTemp App2 Medical Grade PVC (Non-leaching) LowTemp->App2 App1 Pharmaceutical Packaging (Autoclave Resistant) HighTemp->App1 HighTemp->App2

Fig 1: Causal relationship between DIDA's molecular structure and its formulation applications.

Self-Validating Experimental Protocols for Thermal Profiling

To accurately quantify the degradation temperature and thermal limits of DIDA in a laboratory setting, researchers must utilize self-validating analytical systems. The following protocols ensure high data integrity by embedding internal controls into the methodology.

Protocol 1: Thermogravimetric Analysis (TGA) for Degradation Kinetics

TGA measures the weight loss of the sample as a function of temperature, allowing the calculation of onset (


), peak, and offset (

) thermal events.

Step-by-Step Methodology:

  • System Calibration (Validation Step): Run a standard sample of Calcium Oxalate Monohydrate (

    
    ). Causality: Calcium oxalate has three distinct, well-characterized weight loss steps. This validates both the microbalance accuracy and the thermocouple temperature readings before testing the DIDA sample.
    
  • Baseline Subtraction (Validation Step): Perform a "blank" run using an empty crucible under identical heating conditions. Causality: Subtracting this baseline from the sample run eliminates buoyancy effects and gas-flow artifacts.

  • Sample Preparation: Load 2.0 to 5.0 mg of DIDA into an alumina (

    
    ) crucible. Causality: A small sample mass prevents the formation of thermal gradients within the liquid, ensuring uniform heating. Alumina is chosen over platinum because platinum can act as a catalyst for oxidative degradation, skewing the intrinsic stability data.
    
  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min. Causality: An inert atmosphere isolates pure thermal pyrolysis from oxidative degradation. To study oxidative stability, a second run is performed using dry air.
    
  • Dynamic Heating: Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal balance between resolving overlapping thermal decomposition events and maintaining thermal equilibrium in the sample.

TGA_Workflow Start Sample Preparation (2-5 mg DIDA in Alumina) Purge Inert Gas Purge (N2 at 50 mL/min) Start->Purge Prevents Catalysis Heat Dynamic Heating (10 °C/min to 600 °C) Purge->Heat Isolates Pyrolysis Detect Microbalance Detection (Weight Loss %) Heat->Detect Volatile Evolution Validate Self-Validation (Baseline Subtraction & CaOx) Detect->Validate Data Integrity End Kinetic Data Output (T_ON, T_Peak, T_OFF) Validate->End

Fig 2: Self-validating TGA workflow for profiling the thermal degradation kinetics of DIDA.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

While TGA measures degradation (mass loss), DSC measures heat flow, identifying the Glass Transition Temperature (


) without degrading the sample.

Step-by-Step Methodology:

  • Sample Encapsulation: Seal 3-5 mg of DIDA in a hermetic aluminum pan.

  • Heat-Cool-Heat Cycle (Validation Step):

    • Ramp 1 (Heating): Heat from 25 °C to 150 °C at 10 °C/min. Causality: This initial heating erases the "thermal history" of the sample (e.g., stresses induced during manufacturing or storage).

    • Ramp 2 (Cooling): Quench cool at 20 °C/min to -120 °C. Causality: Rapid cooling traps the polymer/plasticizer matrix in an amorphous state, preventing crystallization that could mask the

      
      .
      
    • Ramp 3 (Heating): Heat from -120 °C to 150 °C at 10 °C/min. Causality: The true, thermodynamic

      
       is recorded during this second heating phase, providing highly reproducible data.
      

Implications for Drug Development and Medical Polymers

For drug development professionals, the thermal stability of DIDA directly impacts the safety and efficacy of the final product. When formulating intravenous (IV) bags, catheter tubing, or blister packaging, the polymer must undergo sterilization (autoclaving at 121 °C or gamma irradiation).

Because DIDA exhibits a degradation onset temperature well above standard sterilization thresholds, it does not undergo thermal scission during processing. This prevents the generation of low-molecular-weight volatile organic compounds (VOCs) that could otherwise migrate out of the plastic and contaminate the pharmaceutical formulation[3]. Furthermore, its exceptional low-temperature fluidity ensures that pharmaceutical packaging remains shatter-resistant during cold-chain storage and transport of biologics[1].

References

  • AccuStandard. Diisodecyl azelate CAS # 28472-97-1 Properties & Safety Information. Retrieved from4.

  • Plasticisers.org. Chemistry - Sebacate and Azelate Plasticisers. Retrieved from 1.

  • ChemicalBook. DIISODECYL AZELATE (CAS 28472-97-1) Chemical Properties. Retrieved from 5.

  • European Patent Office (EP 368812). Ester Compounds, Lubricating Oil Compositions Containing Same and Processes for Making Same. Retrieved from 2.

  • Google Patents (US Patent Application). Lubricating Oil Additives Based on Overbased Gemini Surfactant (TGA Methodology). Retrieved from .

  • Innovamol / EFSA. Extensive literature review on plasticisers (FCMs and pharmaceutical applications). Retrieved from 3.

Sources

Exploratory

Diisodecyl Azelate: A Technical Monograph for Pharmaceutical &amp; Material Scientists

Executive Summary & Strategic Relevance Diisodecyl Azelate (DIDA) is a specialty monomeric plasticizer and lubricant additive distinguished by its superior low-temperature performance and low volatility. In the context o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

Diisodecyl Azelate (DIDA) is a specialty monomeric plasticizer and lubricant additive distinguished by its superior low-temperature performance and low volatility. In the context of drug development and medical device engineering, DIDA represents a critical "phthalate-free" alternative for flexible polyvinyl chloride (PVC) and synthetic rubber applications.

Unlike general-purpose plasticizers (e.g., DEHP), DIDA is engineered for extreme environments. Its aliphatic structure confers exceptional flexibility at sub-zero temperatures, making it indispensable for medical tubing, blood storage bags, and cold-chain pharmaceutical packaging that must remain pliable during cryopreservation or refrigerated transport.

Key Technical Value Proposition:

  • Cryogenic Flexibility: Maintains polymer elasticity down to -70°C.

  • Low Volatility: Superior retention in the polymer matrix compared to adipates (e.g., DOA), reducing leaching risks.

  • Biocompatibility Profile: Metabolizes into azelaic acid (a naturally occurring dicarboxylic acid) and isodecanol, offering a favorable toxicological alternative to ortho-phthalates.

Chemical Identity & Physical Characterization

DIDA is the diester formed from the condensation of azelaic acid (nonanedioic acid) and isodecyl alcohol.

PropertyValueTechnical Significance
CAS Number 28472-97-1Unique identifier for regulatory filing.
Molecular Formula C₂₉H₅₈O₄High molecular weight contributes to low migration.
Molecular Weight ~468.75 g/mol Balances plasticizing efficiency with permanence.
Appearance Clear, colorless liquidSuitable for transparent medical tubing/films.
Density (20°C) 0.912 - 0.918 g/cm³Lower density than phthalates (~0.98), yielding higher volume per weight.
Refractive Index 1.4508 (nD25)Critical for optical clarity in fluid path devices.
Boiling Point > 230°C (at 760 mmHg)High thermal stability for autoclave sterilization.
Flash Point ~230°C (COC)Safe for high-temperature extrusion processing.
Pour Point -65°C to -70°CDefines the operational floor for cold-storage applications.

Synthesis Protocol: Acid-Catalyzed Esterification

The industrial synthesis of DIDA follows a classic Fischer-Speier esterification pathway. For research and scale-up purposes, the following protocol ensures high purity and yield, minimizing residual acidity which can degrade polymers.

Reaction Mechanism

The reaction involves the nucleophilic attack of isodecyl alcohol on the carbonyl carbon of azelaic acid, catalyzed by a strong acid. The process is reversible; thus, water must be continuously removed to drive the equilibrium toward the ester.

Synthesis Azelaic Azelaic Acid (C9 Dicarboxylic) Reaction Esterification (140-220°C, p-TSA cat.) Azelaic->Reaction Alcohol Isodecyl Alcohol (2.2 Equivalents) Alcohol->Reaction DeanStark Water Removal (Azeotropic Distillation) Reaction->DeanStark - H₂O Crude Crude Diester Reaction->Crude Workup Neutralization & Vacuum Stripping Crude->Workup DIDA Purified DIDA (>99.5% Ester Content) Workup->DIDA

Figure 1: Synthesis workflow for Diisodecyl Azelate via acid-catalyzed esterification.

Laboratory Scale Protocol (1 kg Batch)

Objective: Synthesize DIDA with Acid Value < 0.1 mg KOH/g.

  • Charge: In a 2L 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark trap with condenser, add:

    • 188.2 g Azelaic Acid (1.0 mol)

    • 348.0 g Isodecyl Alcohol (2.2 mol, 10% excess)

    • 1.5 g p-Toluenesulfonic acid (p-TSA) or Titanate catalyst (0.3% w/w).

  • Reaction:

    • Purge system with Nitrogen.

    • Heat gradually to 140°C to initiate reflux.

    • Slowly ramp temperature to 220°C over 4 hours.

    • Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases and Acid Value drops below 2.0.

  • Neutralization:

    • Cool to 90°C.

    • Add sodium carbonate solution (10% aq) to neutralize residual catalyst and unreacted acid.

    • Wash with distilled water (2x) to remove salts.

  • Purification:

    • Vacuum Stripping: Heat to 150°C under high vacuum (< 5 mmHg) to remove excess isodecyl alcohol.

    • Filtration: Add diatomaceous earth (filter aid) and filter while warm to remove haze.

  • Validation: Verify ester content via GC-MS and Acid Value via titration.

Performance in Medical Polymers

For drug delivery systems, the interaction between the plasticizer and the polymer matrix is critical. DIDA is rarely used as the sole plasticizer but is often blended to modify low-temperature properties.

Comparative Analysis: DIDA vs. Standard Plasticizers

The following data highlights why DIDA is selected for cold-chain medical applications over standard DEHP or Dioctyl Adipate (DOA).

FeatureDIDA (Diisodecyl Azelate) DEHP (Phthalate) DOA (Adipate) Clinical Implication
Cold Flex (Clash-Berg) -68°C -30°C-70°CDIDA matches DOA's cold flex but with lower volatility.
Volatility (Activated Carbon, 24h) Low MediumHighDIDA resists "drying out" during heat sterilization better than DOA.
Water Extraction < 0.1% < 0.1%~0.2%Excellent resistance to leaching into aqueous IV fluids.
Soapy Water Extraction ~0.5% ~4.0%~2.0%Superior resistance to surfactants/lipids compared to phthalates.
Migration into PVC Slow ModerateFastMore stable shelf-life for medical devices.

Mechanistic Insight: The long aliphatic carbon chain (C9 backbone + C10 branches) of DIDA increases the "free volume" between PVC polymer chains more effectively than the aromatic ring structure of phthalates at low temperatures. This linear structure prevents the "zippering" of polymer chains into crystalline regions upon freezing.

Toxicological Safety & Metabolic Fate

For "drug development professionals," understanding the biocompatibility of material additives is as crucial as the drug itself. DIDA exhibits a favorable safety profile driven by its metabolic hydrolysis.

Metabolic Pathway

Upon entering the systemic circulation (via leaching), DIDA is rapidly hydrolyzed by non-specific esterases (lipases) in the liver and blood.

Metabolism cluster_metabolites Primary Metabolites DIDA Diisodecyl Azelate (Exogenous) Hydrolysis Hydrolysis (Esterases/Lipases) DIDA->Hydrolysis Azelaic Azelaic Acid (Endogenous-like) Hydrolysis->Azelaic Cleavage Alcohol Isodecyl Alcohol (x2 Moles) Hydrolysis->Alcohol Cleavage Excretion Beta-Oxidation & Urinary Excretion Azelaic->Excretion Safe Pathway Conjugation Glucuronidation & Excretion Alcohol->Conjugation Detoxification

Figure 2: Metabolic hydrolysis of DIDA. Note that Azelaic Acid is a naturally occurring dicarboxylic acid found in wheat, rye, and barley, and is an FDA-approved active ingredient for acne treatment (e.g., Finacea).

Toxicological Data Summary
  • Acute Toxicity: Low. Oral LD50 (Rat) > 2,000 mg/kg (estimated based on structural analogs).

  • Irritation:

    • Skin: Mild to moderate irritant (attributed to isodecyl alcohol metabolite).

    • Eye:[1][2] Mild irritant.

  • Carcinogenicity: Unlike DEHP, azelate esters are not classified as peroxisome proliferators in humans and do not show the same hepatocarcinogenic potential associated with phthalates in rodent models.

  • Reproductive Toxicity: No evidence of endocrine disruption typical of ortho-phthalates.

Regulatory Note: While DIDA is not an API, its metabolite, Azelaic Acid, is a Class I/II drug substance. This shared metabolic endpoint simplifies the safety justification for DIDA in regulatory submissions (IND/NDA) for medical devices compared to novel synthetic plasticizers.

References

  • PubChem. (2025).[3] Diisotridecyl azelate (Analogous Structure and Properties). National Library of Medicine. Retrieved from [Link]

  • Scientific Polymer Products. (n.d.). Diisodecyl Azelate Technical Data Sheet. Retrieved from [Link]

  • OECD. (2006). SIDS Initial Assessment Report: Bis(2-ethylhexyl) azelate (Structural Analog Toxicity). UNEP Publications. Retrieved from [Link]

  • Bastone Plastics. (2025). DINA vs DEHP: Migration and Volatility in PVC. Retrieved from [Link]

  • Crystal Pharmatech. (2026).[1] Application of Amorphous Solid Dispersion Formulations. (Context on Azelate use in Pharma). Retrieved from [Link]

Sources

Foundational

Diisodecyl Azelate (DIDA) in Advanced Research: Mechanisms, Applications, and Protocols

Executive Summary Diisodecyl azelate (DIDA), historically utilized as an industrial plasticizer, has emerged as a highly specialized compound in modern scientific research. Driven by stringent global regulations against...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diisodecyl azelate (DIDA), historically utilized as an industrial plasticizer, has emerged as a highly specialized compound in modern scientific research. Driven by stringent global regulations against endocrine-disrupting orthophthalates, researchers are increasingly leveraging DIDA—a high-molecular-weight aliphatic diester—across diverse fields. This whitepaper provides an in-depth technical analysis of DIDA (CAS 28472-97-1), detailing its mechanistic behavior, its role in polymeric drug delivery and analytical chemistry, and providing self-validating experimental protocols for laboratory implementation.

Chemical Profile & Mechanistic Properties

Diisodecyl azelate (C₂₉H₅₆O₄) is synthesized via the esterification of azelaic acid with isodecanol[1]. In polymer science, its primary function is to act as a non-reactive plasticizer.

The Causality of Plasticization: When introduced into a rigid polymer matrix (such as Polyvinyl Chloride or Polyvinyl Alcohol), DIDA molecules interpose themselves between the polymer chains. This physical insertion disrupts secondary intermolecular forces, specifically van der Waals forces and hydrogen bonding[2]. According to the Free Volume Theory, this disruption increases the internal free volume of the polymer network, thereby lowering the glass transition temperature (


)[3]. For researchers, modulating the 

is critical: it transforms a brittle matrix into a permeable, flexible system, allowing for the controlled diffusion of encapsulated molecules.

G DIDA Diisodecyl Azelate (DIDA) Plasticizer Interaction Reduction of Intermolecular Forces DIDA->Interaction Polymer Polymer Matrix (e.g., PVC, PVA) Polymer->Interaction FreeVolume Increased Free Volume & Chain Mobility Interaction->FreeVolume Tg Lowered Glass Transition Temp (Tg) FreeVolume->Tg API Controlled API Diffusion & Elution Tg->API

Fig 1: Mechanism of polymer plasticization and subsequent API elution modulated by DIDA.

Key Application 1: Polymeric Drug Delivery Systems

In the development of sustained-release therapeutics and , the choice of plasticizer dictates the release kinetics of the Active Pharmaceutical Ingredient (API)[4].

Expert Insight: Why utilize DIDA over traditional phthalates? Beyond its superior toxicological profile, DIDA's high molecular weight (468.8 g/mol ) and extreme hydrophobicity prevent rapid leaching when the polymer is exposed to aqueous environments[1]. If a low-molecular-weight plasticizer is used, it rapidly diffuses out of the matrix, causing the polymer pores to collapse and trapping the remaining API. DIDA ensures long-term structural integrity, enabling zero-order release kinetics in both aquatic and terrestrial delivery systems[5].

Protocol 1: Fabrication of a DIDA-Plasticized Controlled Release Matrix

Objective: To formulate a sustained-release polymer matrix utilizing DIDA to modulate the diffusion coefficient of an API.

  • Matrix Formulation: Weigh the base polymer, the target API, and DIDA.

    • Causality: The stoichiometric ratio of DIDA to the polymer dictates the free volume. Insufficient plasticizer yields a brittle matrix with a "burst" release profile, whereas excessive DIDA induces phase separation.

  • Solvent Dissolution: Transfer the dry components to a borosilicate glass vessel and add a volatile organic solvent (e.g., Dichloromethane).

    • Causality: A high-volatility solvent ensures rapid evaporation, locking the API and DIDA in a homogeneous solid dispersion before thermodynamic separation can occur.

  • Ultrasonic Homogenization: Sonicate the mixture at 40 kHz for 30 minutes.

    • Self-Validation: Visually inspect the solution against a strong light source; absolute optical clarity confirms the absence of API agglomerates and ensures DIDA is fully integrated.

  • Matrix Casting: Pour the homogenized solution into level Polytetrafluoroethylene (PTFE) molds.

    • Causality: PTFE's ultra-low surface energy prevents chemical adhesion, ensuring the film cures symmetrically without induced surface stress.

  • Controlled Curing & Validation: Allow the solvent to evaporate under a fume hood at 25°C for 24 hours, followed by 12 hours in a vacuum desiccator.

    • Self-Validation: Perform gravimetric analysis by weighing the film sequentially. The system is validated when the mass variance between weigh-ins is <0.1%, confirming absolute solvent removal.

G Step1 1. Weigh Polymer, API, & DIDA (Plasticizer) Step2 2. Dissolution in Organic Solvent Step1->Step2 Step3 3. Homogenization (Sonication, 30 min) Step2->Step3 Step4 4. Casting into PTFE Molds Step3->Step4 Step5 5. Controlled Solvent Evaporation (24h) Step4->Step5 Step6 6. Final Plasticized Delivery Matrix Step5->Step6

Fig 2: Step-by-step solvent casting workflow for fabricating DIDA-plasticized matrices.

Key Application 2: Analytical Chemistry & Ecotoxicology

As global agencies screen for hazardous phthalates in food and environmental samples, DIDA serves as a critical Certified Reference Material (CRM)[6]. In landmark ecotoxicology studies, such as the, researchers utilize multi-technique approaches to quantify trace plasticizers[7].

Expert Insight: Quantifying DIDA (often abbreviated analytically as DIDZ) in complex matrices like beverages requires advanced mass spectrometry[8]. Because food matrices contain thousands of isobaric lipid compounds, standard GC-MS is insufficient. Researchers must employ GC-MS/MS in Multiple Reaction Monitoring (MRM) mode to isolate the specific precursor-to-product ion transitions of DIDA, filtering out background noise[9].

Protocol 2: GC-MS/MS Multi-Technique Quantification of Plasticizers

Objective: To extract and quantify trace plasticizers from complex aqueous matrices using DIDA as a CRM.

  • Sample Preparation & Spiking: Aliquot 10 mL of the aqueous sample. Spike the sample with a known concentration of DIDA CRM and isotopically labeled internal standards.

    • Causality: Spiking prior to extraction is critical; it corrects for matrix-induced ion suppression and quantifies absolute recovery losses during the extraction phase.

  • Liquid-Liquid Microextraction (LLME): Add 2 mL of a non-polar solvent (e.g., n-hexane) and vortex vigorously for 5 minutes. Centrifuge at 4000 rpm to achieve phase separation.

    • Causality: DIDA's extreme hydrophobicity ensures near-quantitative partitioning into the organic phase, leaving polar matrix interferents behind.

  • GC-MS/MS Injection: Inject 1 µL of the organic extract into a Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer. Utilize a non-polar capillary column with a programmed temperature gradient up to 320°C.

  • Multiple Reaction Monitoring (MRM): Operate the MS/MS in MRM mode, targeting specific ion transitions for DIDA.

  • System Validation: Run a procedural blank and a 5-point calibration curve (1 to 100 µg/L) alongside the samples.

    • Self-Validation: The analytical run is self-validating if the calibration curve exhibits an

      
       and the procedural blank yields a DIDA signal strictly below the established Limit of Quantification (LOQ).
      

G A Sample Collection (e.g., Beverage/Water) B Spike with DIDA (Internal Standard) A->B C Liquid-Liquid Extraction (LLE) / Microextraction B->C D GC Separation (Capillary Column) C->D E MS/MS Detection (MRM Mode) D->E F Data Quantification & Validation E->F

Fig 3: GC-MS/MS analytical workflow utilizing DIDA as a reference standard.

Key Application 3: Advanced Material Science (Antifouling Coatings)

In marine and environmental monitoring, preventing the stochastic attachment of microorganisms (biofouling) to submerged sensors is a critical engineering challenge. Recent multidisciplinary research into has demonstrated that incorporating DIDA into polymer coatings fundamentally alters the material's surface energy[10].

Expert Insight: Biofilm permanency occurs when exopolymeric substances (EPS) anchor to a surface. By integrating DIDA, researchers can induce a "double roughness" (combined nano- and micro-structuring) on the polymer surface during the curing process[10]. This structural modification, coupled with DIDA's inherent hydrophobicity, dramatically increases the water contact angle. The result is a superhydrophobic surface that is thermodynamically unfavorable for microbial adhesion.

Quantitative Data Summary

The following table synthesizes the core physicochemical and analytical parameters of DIDA, providing a quick-reference guide for formulation and analytical scientists.

Table 1: Physicochemical & Analytical Parameters of Diisodecyl Azelate

ParameterValue / SpecificationResearch Implication
CAS Registry Number 28472-97-1Essential for sourcing Certified Reference Materials (CRMs)[1].
Molecular Formula C₂₉H₅₆O₄High aliphatic carbon content drives extreme hydrophobicity[1].
Molecular Weight 468.75 g/mol High mass mitigates rapid leaching from polymer matrices.
Physical State (20°C) Colorless LiquidFacilitates homogeneous dispersion during solvent casting[11].
Melting Point -70°C to -94.8°CImparts exceptional low-temperature flexibility to polymers[12].
Mechanism of Action Intermolecular Force DisruptionLowers polymer

, increasing free volume and chain mobility[2].
Primary Analytical Use Target Analyte / Internal StandardCritical for GC-MS/MS quantification in food safety studies[7].

References

  • Controlled delivery compositions and processes for treating organisms in a column of water or on land. Source: Google Patents (US6387386B1).
  • A multi-technique approach for the quantification of 60 plasticizers and selected additives using GC-and LC-MS/MS and its application for beverages in the BfR MEAL study . Source: Food Chemistry (Kuklya et al., 2024). URL:[Link]

  • The Development of Novel Antifouling Materials: A Multi-Disciplinary Approach . Source: Dublin City University (DCU) DORAS. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust GC-MS Method for the Identification and Quantification of Diisodecyl Azelate (DIDA)

Abstract This application note presents a detailed, robust, and validated method for the analysis of Diisodecyl azelate (DIDA, CAS No. 28472-97-1), a non-phthalate plasticizer, using Gas Chromatography-Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated method for the analysis of Diisodecyl azelate (DIDA, CAS No. 28472-97-1), a non-phthalate plasticizer, using Gas Chromatography-Mass Spectrometry (GC-MS). DIDA is increasingly utilized as a substitute for regulated phthalates in a variety of polymer-based products, including food packaging, medical devices, and consumer goods. Consequently, a reliable analytical method is crucial for quality control, regulatory compliance, and migration studies. This guide provides a comprehensive protocol, from sample preparation to instrumental analysis and data interpretation, grounded in established scientific principles. The methodology is designed for researchers, scientists, and quality control professionals, offering both a practical workflow and an in-depth understanding of the causal factors behind key procedural steps.

Introduction and Scientific Principle

Diisodecyl azelate is a high molecular weight diester of azelaic acid and isodecyl alcohol, prized for its low volatility and high thermal stability, which makes it an effective plasticizer for flexible PVC and other polymers.[1][2] Unlike phthalates, which are not chemically bound to the polymer matrix, DIDA is also susceptible to leaching and migration, necessitating its accurate quantification.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its unique combination of high-resolution separation and definitive molecular identification.[4][5] The principle of this method hinges on several key stages:

  • Extraction: DIDA is first isolated from the sample matrix using solvent extraction, a necessary step to separate the analyte from non-volatile polymer components.

  • GC Separation: The extracted sample is injected into a high-temperature gas chromatograph. DIDA, being a semi-volatile compound, is vaporized and transported by an inert carrier gas through a capillary column.[6] A non-polar stationary phase is selected to separate compounds primarily based on their boiling points, which is ideal for analyzing a homologous series of plasticizers.[7]

  • MS Detection and Identification: As DIDA elutes from the GC column, it enters the mass spectrometer, where it is fragmented by electron ionization (EI). The resulting mass spectrum, a unique fragmentation "fingerprint," allows for unambiguous identification and highly selective quantification.[8]

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Diisodecyl azelate (DIDA) Standard: Purity ≥98% (CAS: 28472-97-1).[9]

  • Solvents: HPLC or GC-grade Dichloromethane, Hexane, and Acetone. Solvents must be demonstrated to be free from interfering contaminants.[10]

  • Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity).

  • Nitrogen Gas: High purity, for solvent evaporation.

Labware and Equipment
  • Glass vials (2 mL) with PTFE-lined septa.[11]

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • Ultrasonic bath.

  • Nitrogen blowdown evaporator.

  • Syringe filters (0.45 µm, PTFE).

Instrumentation

A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is required. The system should be equipped with a split/splitless injector and an autosampler.

Detailed Protocols

Protocol 1: Preparation of Standards and Calibration Curve

The foundation of accurate quantification is a meticulously prepared calibration curve. This protocol establishes a set of standards to bracket the expected concentration range of DIDA in prepared samples.

  • Prepare Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure DIDA standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane. This stock solution should be stored at 4°C.

  • Create Working Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards. A typical concentration range for plasticizer analysis is 5, 10, 25, 50, and 100 µg/mL.

  • Analyze Standards: Inject 1 µL of each standard into the GC-MS system using the parameters outlined in Table 1.

  • Construct Calibration Curve: Plot the peak area of the primary quantifier ion for DIDA against the concentration of each standard. A linear regression should be applied, with an acceptance criterion of R² > 0.995.

Protocol 2: Sample Preparation from a Polymer Matrix

This protocol details the extraction of DIDA from a solid polymer sample (e.g., PVC plastic). The use of ultrasonic extraction enhances solvent penetration into the matrix, ensuring efficient recovery of the analyte.[8]

  • Sample Comminution: Cut the polymer sample into small pieces (approx. 2x2 mm) to maximize the surface area for extraction.

  • Weighing: Accurately weigh approximately 0.5 g of the polymer pieces into a glass vial.

  • Solvent Extraction: Add 10 mL of a 1:1 (v/v) hexane/acetone mixture to the vial.[12] The combination of a non-polar (hexane) and a polar (acetone) solvent is effective at swelling the polymer and dissolving the semi-polar DIDA.

  • Ultrasonication: Place the vial in an ultrasonic bath and extract for 45 minutes at room temperature.[8]

  • Filtration and Concentration:

    • Allow any polymer residue to settle. Carefully transfer the supernatant (the solvent extract) to a clean vial.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.[13] Avoid evaporating to complete dryness to prevent loss of the semi-volatile analyte.

    • Reconstitute the final volume to 2 mL with hexane.

    • Filter the final extract through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial for analysis.

GC-MS Instrumental Parameters and Workflow

The selection of appropriate instrumental parameters is critical for achieving the necessary separation and sensitivity for high-boiling-point compounds like DIDA.

GC-MS Conditions

The following table summarizes the optimized instrumental conditions for DIDA analysis.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalent---
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase provides excellent inertness and thermal stability, ideal for separating semi-volatile compounds by boiling point.[6][8] The thin 0.25 µm film thickness allows for higher elution temperatures and sharper peaks for high-boiling analytes.[6][14]
Injector Split/Splitless Inlet---
Injection Mode Pulsed Splitless (25 psi for 0.5 min)Maximizes the transfer of high-boiling analytes like DIDA onto the column, improving sensitivity and peak shape.[5]
Injector Temp. 280 °CEnsures complete and rapid vaporization of DIDA without causing thermal degradation.[5][8]
Carrier Gas HeliumConstant flow rate of 1.0 mL/min.
Oven Program Initial 60°C (hold 1 min), ramp at 15°C/min to 310°C (hold 5 min)The initial hold focuses analytes at the column head. The ramp rate provides a balance between resolution and analysis time, while the high final temperature ensures the elution of DIDA.[8]
Mass Spectrometer Agilent 5977 MSD or equivalent---
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and compound identification.[8]
Acquisition Mode Full Scan (m/z 40-550) and SIMFull scan is used for qualitative identification. Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity.[3][8]
Experimental and Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a logical and systematic sequence to ensure data integrity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Polymer Sample Weigh Weighing (0.5 g) Sample->Weigh 1. Extract Solvent Extraction (Hexane/Acetone, 45 min sonication) Weigh->Extract 2. Concentrate Concentration (N2 Blowdown) Extract->Concentrate 3. Filter Filtration (0.45 µm PTFE) Concentrate->Filter 4. GCMS GC-MS Analysis Filter->GCMS 5. Inject Data Raw Data Acquisition (Scan & SIM) GCMS->Data 6. Integration Peak Integration Data->Integration 7. Calibration Calibration Curve (R² > 0.995) Integration->Calibration 8. Quant Quantification Calibration->Quant 9. Report Final Report Quant->Report 10.

Caption: GC-MS analytical workflow for Diisodecyl azelate.

Expected Results and Data Interpretation

Identification of Diisodecyl Azelate

The identification of DIDA is confirmed by a combination of two parameters:

  • Retention Time (RT): Under the conditions specified in Table 1, DIDA is expected to elute at a specific retention time. This RT should match that of a pure DIDA standard analyzed under identical conditions.

  • Mass Spectrum: The acquired mass spectrum of the chromatographic peak must match the reference spectrum from the DIDA standard. The molecular ion (M+) for DIDA is m/z 468.75. However, in EI, the molecular ion for large esters is often weak or absent.[15] Identification relies on characteristic fragment ions.

Mass Spectral Fragmentation and Quantification
  • Cleavage of the ester bond.

  • Loss of the isodecyl side chains (C10H21).

  • McLafferty rearrangements.

For robust quantification, at least three characteristic ions should be selected: one for quantification (quantifier) and two for confirmation (qualifiers). For the related compound Diisodecyl phthalate, a characteristic ion used for quantification is m/z 307.[4] A similar approach must be taken for DIDA by identifying its unique, abundant fragment ions.

ParameterExpected Result
Analyte Diisodecyl Azelate (DIDA)
Approximate Retention Time 18 - 22 minutes (dependent on specific system)
Molecular Ion (M+) m/z 468 (likely low abundance)
Primary Quantifier Ion To be determined from standard
Qualifier Ions To be determined from standard
Calibration Range 5 - 100 µg/mL
Correlation Coefficient (R²) > 0.995

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of Diisodecyl azelate. The detailed protocols for sample preparation and the optimized instrumental parameters constitute a self-validating system capable of delivering accurate and reproducible results. By explaining the causality behind experimental choices, this guide empowers researchers to not only implement the method but also to troubleshoot and adapt it for various sample matrices. This robust method is well-suited for quality control, regulatory analysis, and research applications involving DIDA.

References

  • Restek Corporation. (2014). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]

  • Adams, K., et al. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]

  • University of California, Riverside. Sample Preparation Guidelines for GC-MS. UC Riverside Mass Spectrometry Facility. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. [Link]

  • U.S. Environmental Protection Agency. Method 606: Phthalate Ester. EPA. [Link]

  • Organomation. GC-MS Sample Preparation. Organomation Associates, Inc. [Link]

  • Agilent Technologies. (2021). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent. [Link]

  • Phenomenex. Guide to Choosing a GC Column. Phenomenex Inc. [Link]

  • Scientific Polymer Products. Diisodecyl azelate. scipoly.com. [Link]

  • ResearchGate. Analysis of Plasticizers in Medical Products by GC-MS with a Combined Thermodesorption -Cooled Injection System. ResearchGate. [Link]

  • LCGC International. (2024). A Green Analytical Method for Simultaneously Determining Plasticizers Residues in Honeys from Different Botanical Origins. LCGC International. [Link]

  • Valerio, D., et al. (2019). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. Molecules, 24(15), 2822. [Link]

  • Restek Corporation. (2012). How to choose the correct GC column – Part 1. Restek Resource Hub. [Link]

  • Labcompare. (2021). Buyer's Guide: Choosing the Best GC Columns. Labcompare.com. [Link]

  • Taylor & Francis Online. (2014). Synthesis and characterization of polyesters derived from glycerol, azelaic acid, and succinic acid. Taylor & Francis. [Link]

  • National Center for Biotechnology Information. Diisotridecyl azelate. PubChem. [Link]

  • Royal Society of Chemistry. (2024). Synthesis and characterization of azelaic acid copolyester plasticizers and their application in PVC. RSC Publishing. [Link]

  • National Center for Biotechnology Information. Diisooctyl azelate. PubChem. [Link]

  • Taylor & Francis Group. Azelaic acid – Knowledge and References. Taylor & Francis. [Link]

  • National Center for Biotechnology Information. Diisodecyl azelate (C29H56O4). PubChemLite. [Link]

  • Wiley Online Library. (2013). Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker. Biomedical Chromatography. [Link]

  • Oregon State University. Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Passive Sampling Devices. Oregon State University. [Link]

  • Google Patents. WO2014020158A1 - Polyglycerol-azelaic acid polyesters for cosmetic applications.
  • NIST. Decanedioic acid, didecyl ester. NIST WebBook. [Link]

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Application

Application Note: High-Performance Liquid Chromatography Analysis of Diisodecyl Azelate (DIDA)

This Application Note is structured to guide researchers through the development and execution of a high-performance liquid chromatography (HPLC) method for Diisodecyl Azelate (DIDA) . Unlike standard protocols, this gui...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the development and execution of a high-performance liquid chromatography (HPLC) method for Diisodecyl Azelate (DIDA) . Unlike standard protocols, this guide prioritizes the chemical logic required to analyze a non-chromophoric, lipophilic plasticizer.

Abstract & Chemical Context

Diisodecyl azelate (DIDA) is a diester formed from azelaic acid and isodecyl alcohol. It is widely used as a plasticizer to confer low-temperature flexibility to PVC and synthetic rubbers. In drug development, it may appear as a polymer additive in packaging or delivery devices (extractables/leachables).

The Analytical Challenge:

  • Lack of Chromophore: DIDA lacks conjugated double bonds. Its UV absorption is negligible above 220 nm, making standard UV detection (254 nm) impossible.

  • Hydrophobicity: With two C10 alkyl chains, DIDA is extremely lipophilic (LogP > 8). It retains strongly on C18 columns and requires high organic solvent strength for elution.

  • Isomeric Complexity: "Isodecyl" alcohol is a mixture of branched C10 isomers. Consequently, DIDA often elutes as a cluster of unresolved peaks or a broad hump rather than a single sharp peak.

This protocol details a Charged Aerosol Detection (CAD) method (Gold Standard) and a Low-UV (210 nm) alternative (Silver Standard).

Method Development Strategy (The "Why")

The following decision matrix illustrates the scientific reasoning behind the equipment and parameter selection.

MethodLogic Start Analyte: Diisodecyl Azelate Chromophore Chromophore Check: Conjugated System? Start->Chromophore NoChrom NO: Weak Absorbance (Aliphatic Ester) Chromophore->NoChrom Absence DetectorChoice Detector Selection NoChrom->DetectorChoice CAD_ELSD Option A (Recommended): CAD or ELSD Universal, Mass-sensitive DetectorChoice->CAD_ELSD High Sensitivity UV_Low Option B (Alternative): UV @ 205-210 nm Requires High Purity Solvents DetectorChoice->UV_Low Standard Equip ColumnChoice Column Selection: C18 (L1) or C8 (L7) CAD_ELSD->ColumnChoice UV_Low->ColumnChoice MobilePhase Mobile Phase: High Organic Strength (>90% ACN or MeOH) ColumnChoice->MobilePhase

Caption: Decision logic for selecting detection and separation modes for non-chromophoric lipophilic esters.

Experimental Protocol

A. Instrumentation & Reagents[1][2][3][4][5][6][7]
ComponentSpecificationRationale
HPLC System Binary Gradient PumpHigh pressure mixing required for stable baselines at low UV or CAD.
Detector (Primary) CAD (Charged Aerosol Detector)Detects all non-volatile analytes independent of optical properties. Ideal for esters.
Detector (Alt) UV/Vis @ 210 nm Exploits the carbonyl (C=O) n→π* transition. Warning: Susceptible to solvent cut-off noise.
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Excellent peak shape for hydrophobic compounds. The 3.5 µm particle size balances resolution and backpressure.
Solvent A HPLC Grade Water (Milli-Q)Base mobile phase.
Solvent B Acetonitrile (LC-MS Grade)ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), essential for 210 nm detection.
Diluent Acetonitrile or THFDIDA is insoluble in water. Samples must be dissolved in 100% organic solvent.
B. Chromatographic Conditions[1][2][4][6][8][9]

1. Mobile Phase Gradient: DIDA is highly retained. A standard 50:50 mix will not elute it.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer for large molecules).

  • Injection Volume: 10 µL (UV) or 5 µL (CAD).

Time (min)% Solvent A (Water)% Solvent B (ACN)Event
0.001585Initial Hold
2.001585Isocratic
10.000100Linear Ramp to elute DIDA
15.000100Wash (Elutes highly retained dimers)
15.101585Return to Initial
20.001585Re-equilibration

2. Sample Preparation:

  • Standard Stock: Weigh 50 mg DIDA into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile . (Conc: 1000 µg/mL).[2]

  • Working Standard: Dilute Stock 1:10 with Acetonitrile (Conc: 100 µg/mL).

  • Sample Extraction (e.g., from Cream/Polymer):

    • Weigh 1.0 g sample.

    • Add 10 mL Acetonitrile.

    • Sonicate for 20 mins at 40°C.

    • Centrifuge at 4000 rpm for 10 mins.

    • Filter supernatant through 0.22 µm PTFE filter (Do not use Nylon; it may extract extractables).

System Suitability & Validation Criteria

To ensure the method is trustworthy (Self-Validating), the following criteria must be met before running samples.

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) DIDA elutes ~8.0 - 12.0 minConfirms the gradient is effectively eluting the lipophilic ester.
Peak Symmetry 0.8 ≤ Tailing Factor ≤ 1.5Esters can tail if silanol activity is high; C18 end-capping prevents this.
Precision (RSD) ≤ 2.0% (n=6 injections)Proves pump stability and injector accuracy.
Resolution Separation from Solvent Front > 5.0Ensures DIDA is not co-eluting with void volume matrix.
Analytical Workflow Diagram

Workflow cluster_Detect Detection Sample Sample (Polymer/Cream) Extraction Extraction (ACN/Sonicate) Sample->Extraction Filter Filtration (0.22 µm PTFE) Extraction->Filter HPLC HPLC Separation (C18, Gradient) Filter->HPLC CAD CAD/ELSD (Preferred) HPLC->CAD UV UV 210nm (Alternative) HPLC->UV Data Data Analysis (Area Integration) CAD->Data UV->Data

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Troubleshooting & Critical Considerations

1. Baseline Drift (UV Detection):

  • Issue: At 210 nm, the gradient from 85% to 100% ACN will cause a baseline shift because ACN absorbs less than water at this wavelength (or vice versa depending on purity).

  • Solution: Use a "Reference Wavelength" (e.g., 360 nm) if your DAD supports it, or perform a blank subtraction. Crucial: Use LC-MS grade solvents to minimize background absorbance.

2. Broad Peaks (Isomerism):

  • Issue: DIDA appears as a "hump" or split peak.

  • Causality: The "isodecyl" group is a mixture of isomers. This is intrinsic to the molecule.

  • Action: Integrate the entire cluster as a single peak for quantification. Do not attempt to separate isomers unless required for specific toxicological studies.

3. Carryover:

  • Issue: Ghost peaks in blank injections.

  • Causality: DIDA is sticky (lipophilic).

  • Action: Ensure the needle wash solvent is strong (e.g., 100% Isopropanol or THF).

References

  • Azelaic Acid Analysis: Validated methods for the parent acid (Azelaic Acid) demonstrate the use of C18 columns and phosphate/ACN mobile phases, though DIDA requires higher organic strength.

    • Source: International Journal of Pharmaceutical Sciences and Research.

  • Detection of Non-Chromophoric Esters: Guidelines on using ELSD and CAD for aliph

    • Source: Wiley Analytical Science.

  • Plasticizer Analysis: General methodologies for phthalates and adipates in environmental and polymer m

    • Source: BenchChem.[3]

  • Diisodecyl Azelate Properties: Chemical structure and physical properties data used to determine solubility and column retention.

    • Source: Alfa Chemistry.[4]

Sources

Method

Using Diisodecyl azelate as a plasticizer in PVC formulations

Executive Summary This guide details the protocol for utilizing Diisodecyl Azelate (DIDA) as a primary or secondary plasticizer in Polyvinyl Chloride (PVC) formulations. While Di(2-ethylhexyl) phthalate (DEHP) remains th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing Diisodecyl Azelate (DIDA) as a primary or secondary plasticizer in Polyvinyl Chloride (PVC) formulations. While Di(2-ethylhexyl) phthalate (DEHP) remains the industry standard, it fails in sub-zero environments, leading to embrittlement and catastrophic failure of medical tubing, blood bags, and cold-chain packaging.[1] DIDA, an aliphatic ester, is chemically engineered to provide superior low-temperature flexibility (cold flex) and lower volatility compared to adipates.[1] This document provides a validated workflow for compounding, processing, and testing DIDA-PVC systems, specifically targeting researchers in drug delivery and biostorage who require materials capable of withstanding cryogenic or deep-freeze conditions.[1]

Scientific Foundation: Mechanism of Action

To formulate effectively, one must understand why DIDA outperforms phthalates in cold environments.

2.1 The Chemistry of Cold Flex Standard plasticizers like DEHP contain aromatic rings. These rings are rigid and planar, providing stability but limiting the rotational freedom of the polymer chains at low temperatures. DIDA is an aliphatic azelate ester .[1] It lacks the rigid aromatic ring, consisting instead of a long, linear central carbon chain (azelaic acid backbone) flanked by bulky isodecyl alcohol groups.[1]

2.2 Free Volume Theory The efficacy of DIDA is best explained by the Free Volume Theory. The long, flexible aliphatic tail of the DIDA molecule acts as a "spacer" between PVC chains.

  • High Efficiency: The linear structure allows DIDA to solvate the PVC resin rapidly.

  • Lubricity: The aliphatic chain functions as an internal lubricant, reducing the glass transition temperature (

    
    ) significantly more than an equivalent mass of phthalate.
    

2.3 Mechanism Diagram The following diagram illustrates the structural intervention of DIDA within the PVC matrix.

G cluster_0 Rigid State (Unplasticized) cluster_1 Plasticized State (with DIDA) PVC1 PVC Chain A Dipole Dipole-Dipole Interaction PVC1->Dipole Strong Attraction DIDA DIDA Molecule (Aliphatic Spacer) PVC1->DIDA Solvation PVC2 PVC Chain B Dipole->PVC2 Strong Attraction Dipole->DIDA Intervention FreeVol Increased Free Volume DIDA->FreeVol Chain Separation FreeVol->PVC2 Reduced Tg

Fig 1.[1] Mechanistic intervention of DIDA disrupting PVC dipole interactions to increase free volume.

Formulation Strategy

DIDA is rarely used as a sole plasticizer due to cost and high solvating power (which can lead to over-softening). It is best utilized in a blend or for specific high-performance layers.

Target Application: Cryogenic/Cold-Storage Medical Tubing Target Hardness: 75-80 Shore A Target Brittleness Temp: <-50°C[1]

Table 1: Validated Starting Formulation
ComponentFunctionControl (phr)Low-Temp DIDA (phr)Rationale
PVC Resin (K-70) Base Polymer100.0100.0High K-value provides necessary tensile strength for tubing.[1]
DEHP / DINP Primary Plasticizer50.025.0Provides base mechanical properties and cost control.[1]
DIDA Cold-Flex Plasticizer 0.0 25.0 Lowers

and brittleness point.
Ca/Zn Stearate Heat Stabilizer2.02.0Non-toxic medical grade stabilization (replaces Barium/Cadmium).[1]
Epoxidized Soybean Oil Co-Stabilizer3.03.0Prevents HCl degradation; acts as secondary plasticizer.[1]
Stearic Acid Lubricant0.20.2Prevents sticking during extrusion.[1]

Note: "phr" = parts per hundred resin.[1]

Protocol: Compounding and Manufacturing

Objective: Create a homogeneous dry blend followed by melt-compounding, ensuring DIDA is fully absorbed into the porous PVC grain before melting occurs.

Phase A: Dry Blending (High-Speed Mixer)
  • Pre-heating: Preheat the high-speed mixer to 60°C.

  • Resin Loading: Charge the PVC resin and solid stabilizers (Ca/Zn, Stearic Acid) at low speed (600 rpm).

  • Plasticizer Injection: Increase speed to 1500-2000 rpm. Once the resin temperature reaches 80°C , inject the liquid plasticizer blend (DIDA + ESO) slowly over 60 seconds.

    • Critical Step: DIDA has lower viscosity than DEHP.[1] Injecting too fast can cause "balling" (wet clumps).

  • Absorption Cycle: Continue mixing until the batch reaches 105°C . This temperature is critical for DIDA absorption into the PVC pores.

  • Cooling: Discharge into a cooling mixer. Cool to 40°C to prevent agglomeration.

Phase B: Melt Compounding (Twin Screw Extrusion)
  • Zone Temperatures: Set extruder profile. DIDA compounds process slightly cooler than pure DEHP compounds due to lower melt viscosity.

    • Zone 1 (Feed): 140°C

    • Zone 2 (Compression): 160°C

    • Zone 3 (Metering): 170°C

    • Die: 175°C[1]

  • Extrusion: Feed dry blend. Monitor torque. DIDA compounds will show lower torque (amperage) compared to DEHP controls.

  • Pelletizing: Strand cut or underwater pelletizing.[1]

Protocol: Validation & Testing

For drug development applications involving cold storage, standard tensile tests are insufficient. You must validate the Brittleness Temperature .

Test Method: ASTM D746 (Brittleness Temperature by Impact)

Principle: Determines the temperature at which 50% of tested specimens fail (fracture) when subjected to impact.

Workflow:

  • Specimen Prep: Die-cut Type I specimens (6.35 x 31.75 mm) from compression-molded plaques.

  • Conditioning: Condition samples at 23°C for 40 hours (Standard) + 30 mins at test temperature.

  • Apparatus: Use a cantilever beam impact tester immersed in a heat-transfer medium (ethanol or silicone oil) cooled by liquid nitrogen.[1]

  • Testing Sequence:

    • Start at -40°C.[1]

    • Impact 5 specimens.

    • If no failures, lower temperature by 5°C and repeat.

    • If failure occurs, use the statistical method in ASTM D746 to calculate the

      
       (Brittleness Temperature).[2]
      

Expected Results:

  • DEHP Control: Failure typically occurs around -30°C to -35°C.[1]

  • DIDA Formulation: Should pass at -50°C and potentially reach -60°C depending on the ratio.

Visualizing the Validation Logic

Validation Start Compounded Pellet Mold Compression Mold (170°C, 5 min) Start->Mold Cut Die Cut Specimen (ASTM D746 Type I) Mold->Cut Condition Conditioning (23°C, 40h) Cut->Condition Test Impact Test (Liquid Nitrogen Bath) Condition->Test Decision Specimen Fractured? Test->Decision Pass Decrease Temp (-5°C) Decision->Pass No Fail Record Failure Temp Decision->Fail Yes Pass->Test Repeat

Fig 2. Iterative testing workflow for determining low-temperature brittleness limits.

Regulatory & Safety Context (Medical/Pharma)

When developing for drug delivery or storage, material safety is paramount.[1]

  • FDA Status: DIDA is listed under 21 CFR 175.105 (Adhesives) and is generally recognized as safe for indirect food contact.[1] However, for medical devices, it must pass ISO 10993 (Biocompatibility) and USP Class VI testing.[1]

  • Extractables/Leachables: DIDA is an ester.[1][3][4][5][6] In the presence of lipid-based drug formulations (e.g., Propofol, Taxol), esters can hydrolyze or migrate.[1]

    • Recommendation: DIDA is recommended for aqueous solutions (blood, saline) in cold storage.[1] For lipid-based drug delivery, verify migration rates, as aliphatic esters can migrate faster than high-molecular-weight trimellitates.[1]

References

  • ASTM International. (2020).[1] ASTM D746-20 Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). CFR - Code of Federal Regulations Title 21, Sec 175.105 Adhesives.[1][7][8] Retrieved from [Link]

  • Wypych, G. (2017).[1] Handbook of Plasticizers. ChemTec Publishing.[1] (Contextual reference for Free Volume Theory).

Sources

Application

Technical Evaluation of Diisodecyl Azelate (DIDA) as a High-Performance Synthetic Basestock

Executive Summary Diisodecyl Azelate (DIDA) is a premium diester basestock (Group V) synthesized from azelaic acid and isodecyl alcohol. Distinguished by its exceptional low-temperature fluidity and high viscosity index...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diisodecyl Azelate (DIDA) is a premium diester basestock (Group V) synthesized from azelaic acid and isodecyl alcohol. Distinguished by its exceptional low-temperature fluidity and high viscosity index (VI), DIDA serves as a critical component in synthetic lubricant formulations where mineral oils (Group I-III) and polyalphaolefins (PAOs) fail to meet solubility or seal-swell requirements.

This guide provides a comprehensive technical analysis of DIDA, including validated physicochemical data, a bench-scale synthesis protocol, and standardized performance testing methodologies. It is designed to support researchers in evaluating DIDA for hydraulic fluids, compressor oils, and instrument greases operating in extreme environments.

Chemical Characterization & Properties[1][2][3][4][5][6][7]

DIDA is an aliphatic diester characterized by a flexible C9 dicarboxylic acid backbone flanked by branched C10 alcohol chains. This structure imparts low volatility and high thermal stability while maintaining fluidity at cryogenic temperatures.

Molecular Identity
  • Chemical Name: Diisodecyl Azelate[1][2]

  • CAS Number: 28472-97-1[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Structure: Bis(isodecyl) nonanedioate

Physicochemical Property Profile

The following data represents typical values for research-grade DIDA. These metrics are critical for establishing baseline performance in formulation modeling.

PropertyTest MethodTypical ValueUnit
Kinematic Viscosity @ 40°C ASTM D44513.0 – 14.0cSt (

)
Kinematic Viscosity @ 100°C ASTM D4453.5 – 3.6cSt (

)
Viscosity Index (VI) ASTM D2270~146Dimensionless
Pour Point ASTM D97-68°C
Flash Point (COC) ASTM D92220°C
Specific Gravity @ 20°C ASTM D40520.911 – 0.917g/mL
Acid Value ASTM D974< 0.1mg KOH/g
Water Content ASTM D6304< 0.05% wt

Technical Insight: The high Viscosity Index (146) indicates that DIDA undergoes minimal viscosity changes across wide temperature ranges, making it superior to standard mineral oils (VI ~95-100) for multi-grade applications.

Synthesis Protocol: Bench-Scale Esterification

For research applications requiring custom DIDA synthesis (e.g., deuterated studies or specific isomer control), the following Fischer esterification protocol is recommended.

Reaction Mechanism

The synthesis involves the acid-catalyzed reaction of Azelaic Acid (


) with Isodecyl Alcohol (

) in a 1:2.2 molar ratio to ensure complete conversion.


Experimental Workflow Diagram

DIDA_Synthesis Reactants Reactants: Azelaic Acid + Isodecyl Alcohol (1:2.2 Molar Ratio) Catalyst Add Catalyst: p-Toluenesulfonic Acid (0.5% wt) or Tetrabutyl Titanate Reactants->Catalyst Reaction Reflux @ 140-160°C Dean-Stark Trap (Water Removal) Catalyst->Reaction Initiate Esterification Reaction->Reaction Monitor Acid Value Neutralization Neutralization: Wash with 5% Na2CO3 Reaction->Neutralization AV < 2 mg KOH/g Washing Water Wash: Remove Salts/Catalyst Residue Neutralization->Washing Drying Vacuum Drying: Remove Trace Water/Alcohol Washing->Drying Filtration Filtration: Final Polish (0.45 µm) Drying->Filtration Product Final Product: Diisodecyl Azelate Filtration->Product

Figure 1: Step-by-step synthesis workflow for Diisodecyl Azelate including purification steps.

Detailed Protocol Steps
  • Charge: In a 1L 3-neck round bottom flask, combine 188.2 g (1.0 mol) Azelaic Acid and 348.0 g (2.2 mol) Isodecyl Alcohol.

  • Catalyze: Add 0.5% wt p-Toluenesulfonic acid (p-TSA) or Tetrabutyl titanate.

  • Reflux: Attach a Dean-Stark trap and condenser. Heat to 140-160°C under nitrogen blanket.

  • Monitor: Continue reflux until water evolution ceases and Acid Value (AV) drops below 2 mg KOH/g (approx. 4-6 hours).

  • Neutralize: Cool to 80°C. Neutralize catalyst with dilute Sodium Carbonate (

    
    ) solution.
    
  • Purify: Wash organic layer with deionized water (3x) to remove salts.

  • Strip: Distill off excess alcohol under vacuum (10 mmHg) at 150°C.

  • Filter: Pass through a celite bed or 0.45 µm filter to remove haze.

Performance Evaluation Protocols

To validate DIDA as a lubricant basestock, the following ASTM-standardized tests are required. These protocols ensure the fluid meets the rigorous demands of aerospace and industrial machinery.

Low-Temperature Fluidity (ASTM D97 / D2500)

Objective: Determine the lowest temperature at which the fluid remains pourable.

  • Preparation: Fill a standard test jar with 45 mL of DIDA.

  • Cooling: Place in a cooling bath preset to -30°C.

  • Observation: Inspect the jar every 3°C drop. Tilt the jar to check for movement.

  • Endpoint: The pour point is recorded as 3°C above the temperature where the fluid shows no movement for 5 seconds.

    • Target: <-60°C for DIDA.[6]

Oxidative Stability (ASTM D2272 - RPVOT)

Objective: Measure resistance to oxidation under stress.

  • Setup: Place 50g of DIDA, 5mL water, and a copper catalyst coil into the pressure vessel.

  • Pressurize: Charge vessel with oxygen to 90 psi (620 kPa).

  • Heat: Immerse in a bath at 150°C and rotate at 100 rpm.

  • Measurement: Record time taken for pressure to drop 25 psi from the maximum.

    • Significance: Longer times indicate better oxidative stability (essential for compressor oils).

Evaluation Logic Diagram

Testing_Protocol cluster_Physical Physical Properties cluster_Chemical Chemical Stability Sample DIDA Sample Viscosity Viscosity (D445) @ 40°C & 100°C Sample->Viscosity PourPoint Pour Point (D97) Target: <-60°C Sample->PourPoint AcidNum Acid Number (D974) Check Hydrolysis Sample->AcidNum Oxidation RPVOT (D2272) Oxidation Life Sample->Oxidation VI_Calc Viscosity Index Target: >140 Viscosity->VI_Calc Calc VI (D2270)

Figure 2: Analytical testing workflow for validating DIDA performance.

Applications in Research & Formulation

DIDA is rarely used as a standalone fluid; its primary value lies in co-basing with PAOs (Polyalphaolefins).

Additive Solubilization

PAOs are non-polar and often struggle to dissolve polar additives (anti-wear agents, antioxidants).

  • Protocol: Blend 10-20% DIDA (wt/wt) into PAO base oil.

  • Result: The ester polarity of DIDA solubilizes the additives, ensuring a homogeneous formulation without phase separation.

Seal Swell Agent

PAOs tend to shrink elastomer seals (Buna-N, Neoprene), leading to leaks.

  • Mechanism: DIDA permeates the elastomer matrix, causing controlled swelling.

  • Target: A blend resulting in 0-5% volume swell is ideal for system longevity.

Grease Formulation
  • Use Case: Lithium Complex Greases for arctic conditions.

  • Benefit: DIDA's -68°C pour point allows the grease to remain pumpable in extreme cold, unlike mineral oil-based greases which solidify.

Safety & Handling

While DIDA is considered low-toxicity, standard laboratory safety practices apply.

  • GHS Classification: Not classified as a hazardous substance under GHS (pure form).

  • PPE: Nitrile gloves and safety glasses.

  • Spill Response: Absorb with inert material (sand/vermiculite).

  • Storage: Store in cool, dry areas away from strong oxidizing agents.

References

  • ASTM International. ASTM D445-21e2, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. West Conshohocken, PA, 2021. Link

  • ChemCeed. Specialty Esters Comparison Chart: Diisodecyl Azelate Properties. Chippewa Falls, WI.[6] Link

  • Parchem Fine & Specialty Chemicals. Diisodecyl Azelate (CAS 28472-97-1) Technical Data.[2] New Rochelle, NY. Link

  • Zschimmer & Schwarz. Diesters for High-Performance Lubricant Base Stocks: Lubricit DIDA. Milledgeville, GA. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 28472-97-1. Bethesda, MD. Link

Sources

Method

Application Note: Incorporation of Diisodecyl Azelate (DIDA) into Medical-Grade Polymers

Executive Summary & Scientific Rationale Diisodecyl azelate (DIDA) is a specialty monomeric plasticizer characterized by its low volatility and exceptional low-temperature performance. Unlike ubiquitous phthalates (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Diisodecyl azelate (DIDA) is a specialty monomeric plasticizer characterized by its low volatility and exceptional low-temperature performance. Unlike ubiquitous phthalates (e.g., DEHP), which face increasing regulatory scrutiny due to reproductive toxicity concerns [1], DIDA offers a strategic alternative for cold-chain medical applications , such as cryopreservation bags and tubing, where material flexibility must be maintained at sub-zero temperatures.

This guide details the physicochemical incorporation of DIDA into polar polymer matrices (primarily Polyvinyl Chloride - PVC). The protocols provided bridge the gap between bench-scale screening (Solvent Casting) and pilot-scale manufacturing (Melt Compounding), ensuring that drug development professionals can validate material safety and efficacy.

Mechanistic Basis

DIDA functions through intermolecular shielding . Its structure—a long aliphatic diester (


)—allows it to intercalate between polymer chains. The polar ester groups anchor the molecule to the polymer backbone (via dipole-dipole interactions with PVC's chlorine atoms), while the bulky isodecyl tails increase free volume . This reduction in chain-to-chain secondary bonding depresses the Glass Transition Temperature (

), imparting flexibility [2].

Material Prerequisites & Compatibility

Before initiating protocols, verify compatibility using Solubility Parameters (


). For effective plasticization, the difference between the polymer (

) and plasticizer (

) should be minimal (

).
MaterialApprox. Solubility Parameter (

)
Compatibility Verdict
PVC (Rigid) ~9.5 - 9.7High. Primary target for DIDA.
DIDA ~8.8 - 9.0High. Excellent thermodynamic compatibility.
PLA (Polylactic Acid) ~10.0Moderate. May require co-plasticizers.
Polyethylene (PE) ~7.9Low. Risk of exudation (blooming).

Critical Safety Note: While DIDA has a favorable toxicity profile compared to orthophthalates, all medical-grade formulations must undergo ISO 10993 (Biocompatibility) testing before clinical application.

Visualization: Mechanism of Action

The following diagram illustrates the "Lubricity-Gel Theory" mechanism by which DIDA modifies the polymer matrix.

PlasticizationMechanism PolymerRigid Rigid Polymer Network (High Dipole-Dipole Interactions) Intercalation Intercalation Step (Heat + Shear) PolymerRigid->Intercalation Input DIDA Diisodecyl Azelate (DIDA) (Polar Head + Non-Polar Tail) DIDA->Intercalation Input Shielding Dipole Shielding (Ester groups mask Cl-) Intercalation->Shielding Molecular Positioning FreeVolume Increased Free Volume (Isodecyl tails push chains apart) Shielding->FreeVolume Steric Hindrance FlexiblePolymer Flexible Matrix (Depressed Tg) FreeVolume->FlexiblePolymer Result

Figure 1: Mechanistic pathway of DIDA plasticization, highlighting the transition from rigid network to flexible matrix via free volume expansion.

Protocol A: Solvent Casting (Lab Scale / Screening)

Application: Initial screening for drug-eluting films, transdermal patches, or coating feasibility. Objective: Create a homogeneous film with 20-40 phr (parts per hundred resin) DIDA.

Reagents & Equipment[1][2]
  • Polymer: Medical grade PVC (K-value 65-70) or Cellulosic derivative.

  • Solvent: Tetrahydrofuran (THF) or Cyclohexanone (high solubility for PVC).

  • DIDA: >99% purity.

  • Equipment: Magnetic stirrer, glass petri dishes (silanized), vacuum oven.

Step-by-Step Methodology
  • Dope Preparation:

    • Dissolve PVC in THF to create a 5-10% w/v solution.

    • Why: Low concentration prevents bubble entrapment during casting.

    • Stir at

      
       for 2-4 hours until the solution is optically clear.
      
  • Plasticizer Addition:

    • Add DIDA dropwise to the stirring polymer solution.

    • Calculation: For a 30 phr film using 10g PVC, add 3.0g DIDA.

    • Continue stirring for 1 hour. Note: DIDA is a liquid; ensure miscibility without phase separation.

  • Degassing:

    • Place the solution in a bath sonicator for 15 minutes to remove micro-bubbles.

  • Casting & Drying:

    • Pour solution into a silanized glass dish. Cover with an inverted funnel (with a Kimwipe filter) to control evaporation rate.

    • Caution: Rapid evaporation causes "orange peel" defects.

    • Allow to dry at ambient temperature for 24 hours.

  • Annealing (Critical Step):

    • Transfer film to a vacuum oven.

    • Heat to

      
       (above the boiling point of THF but below PVC degradation) for 12 hours.
      
    • Scientific Integrity: This removes residual solvent which can act as a false plasticizer, skewing mechanical data [3].

Protocol B: Melt Compounding (Pilot Scale / Tubing)

Application: Extrusion of medical tubing, blood bags, or catheter components. Objective: Produce a "Dry Blend" followed by melt extrusion.

Equipment
  • High-Speed Mixer (Henschel type): For dry blending.

  • Twin-Screw Extruder: L/D ratio > 24:1.

  • DIDA Injection Pump: Heated.[1][2][3]

Step-by-Step Methodology
  • Resin Pre-Heating (Friction Phase):

    • Load PVC resin and thermal stabilizers (e.g., Ca/Zn stearates) into the high-speed mixer.

    • Mix at high RPM (approx. 1500-2000 rpm).

    • Monitor temperature.[1][2][3][4][5] Friction will heat the resin.[3] Wait until the mass reaches

      
       (Glass Transition of PVC) .[1]
      
    • Why: At

      
      , the PVC grain porosity opens, allowing liquid absorption [4].
      
  • DIDA Injection (Absorption Phase):

    • Pre-heat DIDA to

      
       to lower viscosity and match resin temperature.
      
    • Spray DIDA into the mixer slowly over 2-3 minutes while maintaining high RPM.

    • Self-Validating Step: If the motor amp draw spikes excessively, the mix is too wet/cold (lumping). Reduce spray rate.

  • Solidification (Dry Blend):

    • Continue mixing until the temperature reaches

      
      .
      
    • The mixture should transform from a wet paste to a free-flowing dry powder.[3][6]

  • Cooling:

    • Discharge immediately into a cooling mixer (low RPM, water-jacketed). Cool to

      
      .
      
    • Why: Prevents agglomeration of the plasticized powder.

  • Extrusion:

    • Feed the dry blend into a twin-screw extruder.

    • Temperature Profile:

      • Zone 1 (Feed):

        
        
        
      • Zone 2 (Compression):

        
        
        
      • Zone 3 (Metering):

        
        
        
      • Die:

        
        
        
    • Note: DIDA is stable, but avoid exceeding

      
       to prevent PVC dehydrochlorination.
      

Visualization: Melt Compounding Workflow

MeltCompounding RawMaterials Raw Materials (PVC Resin + Stabilizers) HighSpeedMixer High-Speed Mixer (Friction Heat to 80°C) RawMaterials->HighSpeedMixer DIDAInjection DIDA Injection (Pre-heated >60°C) HighSpeedMixer->DIDAInjection At Tg (80°C) Absorption Absorption Phase (Mix to 120°C -> Dry Blend) DIDAInjection->Absorption Cooler Cooling Mixer (Cool to 40°C) Absorption->Cooler Extruder Twin-Screw Extruder (Melt Processing) Cooler->Extruder Pelletizer Pelletizing/Tubing Die Extruder->Pelletizer

Figure 2: Industrial workflow for incorporating liquid DIDA into PVC resin to ensure uniform plasticization.

Characterization & Troubleshooting

Quality Control Metrics
TestMethodAcceptance Criteria (Typical for Medical Tubing)
Glass Transition (

)
DSC (ASTM D3418)Should drop from

(rigid) to

to

depending on DIDA load.
Migration/Leaching ASTM D1239< 1.0% weight loss after 24h in distilled water or hexane.
Shore Hardness Durometer (ASTM D2240)Shore A 60-80 (Flexible).
Clarity Visual/Haze Meter> 85% transmission (indicates good compatibility).
Troubleshooting Guide
  • Issue: Blooming (Oily surface on film/tubing). [7]

    • Cause: DIDA concentration exceeds solubility limit or cooling was too slow (crystallization).

    • Fix: Reduce DIDA load or increase cooling rate. Verify polymer K-value (higher K-value absorbs more plasticizer).[1]

  • Issue: "Fish Eyes" (Unmelted resin spots).

    • Cause: Poor dry blending; DIDA did not penetrate resin pores before extrusion.

    • Fix: Increase mixing time at

      
       during the dry blend phase. Ensure DIDA is pre-heated.
      

References

  • FDA Guidance for Industry. (2023). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.[8] U.S. Food and Drug Administration. [Link]

  • Sears, J. K., & Darby, J. R. (1982). The Technology of Plasticizers.[1][3][6][9][10][11] Wiley-Interscience. (Foundational text on Free Volume Theory).

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • European Chemicals Agency (ECHA). (2023). Substances of Concern in Medical Devices (MDR).[Link]

Sources

Application

Application Note: Quantitative Analysis of Diisodecyl Azelate in Polymeric Mixtures by Gas Chromatography-Mass Spectrometry

Abstract and Introduction Diisodecyl azelate (DIDA) is a high-molecular-weight diester used as a specialty plasticizer in various polymer applications, notably in polyvinyl chloride (PVC) and synthetic rubbers. Its funct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

Diisodecyl azelate (DIDA) is a high-molecular-weight diester used as a specialty plasticizer in various polymer applications, notably in polyvinyl chloride (PVC) and synthetic rubbers. Its function is to enhance flexibility, durability, and performance at low temperatures. The precise quantification of DIDA in a finished product or raw material is critical for quality control, ensuring the final product meets mechanical specifications, and for regulatory compliance.

This application note provides a comprehensive, field-proven protocol for the quantification of diisodecyl azelate in a complex mixture, such as a polymer matrix. The methodology is centered around solvent extraction followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This approach was selected for its high sensitivity, selectivity, and robustness, which are essential for accurately resolving and quantifying a semi-volatile analyte like DIDA from interfering matrix components[1]. The principles and protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals who require a reliable and validated method for plasticizer analysis. All procedures are designed with the principles of ISO/IEC 17025 in mind to ensure data integrity and technical competence[2][3][4].

Principle of the Analytical Method

The quantification of diisodecyl azelate is achieved through a multi-step process that begins with the physical isolation of the analyte from the sample matrix. Due to the non-covalent incorporation of plasticizers into polymers, DIDA can be efficiently extracted using an appropriate organic solvent[1].

Following extraction, the analyte is separated from other extractable components using Gas Chromatography (GC). GC is ideal for analyzing volatile and semi-volatile compounds[5]. The separation occurs in a capillary column (e.g., a DB-5ms or similar), where compounds are partitioned between a gaseous mobile phase (helium) and a liquid stationary phase based on their boiling points and chemical properties.

Detection and quantification are performed by a Mass Spectrometer (MS). The MS detector ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their relative abundance. For quantitative analysis, the method operates in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of DIDA are monitored. This technique provides exceptional sensitivity and selectivity, minimizing interference from co-eluting matrix components and ensuring confident analyte identification.

Quantification is based on the external standard method. A calibration curve is generated by analyzing a series of standards with known DIDA concentrations. The peak area response of DIDA in an unknown sample is then compared against this curve to determine its concentration.

Experimental Protocol

This protocol provides a self-validating system for the accurate determination of DIDA. It is imperative to follow Good Laboratory Practices (GLP) throughout the procedure.

Materials and Reagents
  • Diisodecyl azelate (DIDA) Certified Reference Material (CRM): Purity ≥98%. A commercially available standard solution is recommended (e.g., 1000 µg/mL in a solvent like acetone)[6].

  • Solvents: HPLC or GC-grade Dichloromethane (DCM), Hexane, and Acetone.

  • Sample Matrix: The polymer or mixture to be analyzed.

  • Glassware: Class A volumetric flasks, pipettes, vials with PTFE-lined caps, and beakers.

  • Equipment: Analytical balance (4-decimal place), ultrasonic bath or Soxhlet extraction apparatus, vortex mixer, syringe filters (0.45 µm, PTFE), heating block/mantle.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer (MS): Capable of Electron Ionization (EI) and operating in both full scan and Selected Ion Monitoring (SIM) modes.

  • GC Column: A low-polarity column such as a 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for its versatility with semi-volatile compounds[5].

Analytical Workflow Overview

The entire analytical process from sample receipt to final data reporting is outlined below.

Analytical_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Quantification Sample 1. Weigh Sample Solvent 2. Add Extraction Solvent Sample->Solvent Extract 3. Perform Solvent Extraction (e.g., Sonication) Solvent->Extract Filter 4. Filter & Dilute Extract Extract->Filter GCMS 5. Analyze by GC-MS Filter->GCMS Stock A. Prepare Stock Standard Cal_Stds B. Prepare Calibration Standards Stock->Cal_Stds Cal_Stds->GCMS Integrate 6. Integrate Peak Area GCMS->Integrate Cal_Curve 7. Generate Calibration Curve Integrate->Cal_Curve Calculate 8. Calculate Concentration Cal_Curve->Calculate Report 9. Report Final Result Calculate->Report

Caption: High-level workflow for DIDA quantification.

Preparation of Standards

Causality: Creating a series of standards with known concentrations is fundamental to the external calibration method. This allows for the establishment of a dose-response relationship, which is mathematically modeled to quantify the unknown sample.

  • Stock Standard (1000 µg/mL): If starting from a neat solid, accurately weigh ~25 mg of DIDA CRM into a 25 mL Class A volumetric flask. Dissolve and bring to volume with dichloromethane. This creates a 1000 µg/mL stock. If using a commercial solution, this is your stock.

  • Intermediate Standard (100 µg/mL): Pipette 5 mL of the 1000 µg/mL stock standard into a 50 mL volumetric flask and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions from the intermediate standard. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation (Extraction from Polymer)

Causality: The goal of this step is to quantitatively transfer the DIDA from the solid polymer matrix into a liquid solvent that is compatible with GC-MS analysis. Sonication is a rapid and effective method for this purpose. The sample size should be sufficient to yield a final concentration within the calibration range[1].

  • Weighing: Accurately weigh approximately 1-2 g of the polymer sample into a 50 mL glass beaker.

  • Extraction: Add 20 mL of dichloromethane to the beaker.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at 40°C to facilitate the extraction process.

  • Filtration: Allow the solution to cool to room temperature. Draw the supernatant using a glass syringe and filter it through a 0.45 µm PTFE syringe filter into a clean autosampler vial.

  • Dilution: If the expected DIDA concentration is high, a dilution with dichloromethane may be necessary to bring the final concentration into the linear range of the calibration curve.

GC-MS Instrumental Parameters

Causality: The parameters below are optimized to ensure good chromatographic separation (peak shape, resolution) and sensitive, specific detection of DIDA. The temperature program allows for the elution of solvents at a low temperature before ramping to elute the semi-volatile DIDA. SIM mode is chosen for quantification to maximize sensitivity and exclude chemical noise.

ParameterRecommended SettingJustification
Injector
Inlet Temperature280 °CEnsures rapid volatilization of the high-boiling point analyte.
Injection ModeSplitless (1 min purge delay)Maximizes analyte transfer to the column for trace-level sensitivity.
Injection Volume1 µLStandard volume for capillary GC.
Oven Program
Initial Temperature80 °C, hold for 2 minAllows solvent focusing on the column head.
Ramp Rate15 °C/min to 300 °CProvides a good balance between analysis time and chromatographic resolution.
Final Temperature300 °C, hold for 5 minEnsures elution of DIDA and any other high-boiling compounds.
Carrier Gas
GasHeliumInert and provides good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Standard flow rate for a 0.25 mm ID column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns.
MS Source Temp.230 °CStandard operating temperature.
MS Quad Temp.150 °CStandard operating temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantification.
SIM Ions for DIDA m/z 149, 129, 112 Characteristic fragment ions for large esters. m/z 149 is often a prominent ion for phthalates and similar plasticizers. The most abundant, stable ion should be used for quantification (Quantifier), and others for confirmation (Qualifiers).

Data Analysis and Quantification

The logic of external standard calibration relies on the linear relationship between analyte concentration and instrument response.

Calibration_Logic cluster_knowns Knowns: Calibration Standards cluster_instrument Instrument Measurement cluster_model Mathematical Model cluster_unknown Unknown Sample Std1 Std 1 (Conc C1) Resp1 Response R1 Std1->Resp1 Resp2 Response R2 RespN Response Rn Std2 Std 2 (Conc C2) Std2->Resp2 StdN Std n (Conc Cn) StdN->RespN Plot Plot Response vs. Concentration Resp1->Plot Resp2->Plot RespN->Plot RespUnk Unknown Response Ru Result Result: Cu = (Ru - c) / m RespUnk->Result Regression Linear Regression y = mx + c R² ≥ 0.995 Plot->Regression Regression->Result Unknown Sample (Conc Cu) Unknown->RespUnk

Caption: Logic of quantification via external standard calibration.

  • Calibration Curve: After analyzing the calibration standards, plot the peak area of the DIDA quantifier ion versus the known concentration (µg/mL) for each standard.

  • Linear Regression: Perform a linear regression on the data points. The resulting calibration should have a correlation coefficient (R²) of ≥ 0.995 for the curve to be considered valid.

  • Sample Quantification: Integrate the peak area for the DIDA quantifier ion in the sample chromatogram.

  • Calculate Concentration: Use the regression equation (y = mx + c) to calculate the concentration of DIDA in the analyzed solution (C_soln), where y is the peak area, m is the slope, and c is the intercept.

    C_soln (µg/mL) = (Peak Area - Intercept) / Slope

  • Calculate Final Content: Calculate the final concentration in the original solid sample, accounting for the extraction volume and initial sample weight.

    DIDA Content (% w/w) = [C_soln (µg/mL) * V (mL) * DF] / [W (g) * 10^6 (µg/g)] * 100

    Where:

    • V = Final volume of the extract (e.g., 20 mL)

    • DF = Dilution Factor (if any)

    • W = Initial weight of the sample in grams

Sample Calibration Data
Concentration (µg/mL)Peak Area (Counts)
1.055,120
5.0269,850
10.0545,300
25.01,355,600
50.02,710,500
Regression Equation y = 54,125x + 1,150
Correlation (R²) 0.9998

Method Trustworthiness: Validation and Quality Control

To ensure the trustworthiness of the results, the method must be validated. This aligns with international laboratory standards that provide a framework for demonstrating technical competence[2][7][8]. Key validation parameters include:

  • Linearity: Assessed from the calibration curve (R² ≥ 0.995).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined statistically from the standard deviation of the response and the slope of the calibration curve[9]. This establishes the lower limits of the method's capability.

  • Accuracy: Determined by analyzing a matrix spike sample (a blank polymer sample spiked with a known amount of DIDA). The percent recovery should typically be within 80-120%.

  • Precision: Assessed by analyzing replicate samples on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (%RSD) should typically be <15%.

  • Quality Control: A solvent blank should be run to check for system contamination. A calibration verification standard (a mid-point standard) should be analyzed every 10-15 samples to ensure instrument stability.

Conclusion

This application note details a robust and reliable GC-MS method for the quantitative determination of diisodecyl azelate in complex mixtures. The protocol, which combines efficient solvent extraction with the high selectivity and sensitivity of GC-MS in SIM mode, provides an accurate and precise tool for quality control and research applications. Adherence to the described steps, including proper standard preparation, sample extraction, and method validation, will ensure the generation of high-quality, trustworthy data for professionals in the polymer, chemical, and pharmaceutical industries.

References

  • ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis . Kind Snail. Available from: [Link] (Note: The provided link was a redirect; this is the authoritative source).

  • ASTM D412 - Tensile Testing of Elastomers . STEP Lab. Available from: [Link]

  • ASTM D412 Tensile test rubber & elastomers . ZwickRoell. Available from: [Link]

  • ISO 17025 Compliance Requirements for Labs: How to Achieve Certification & Best Practices . 1LIMS. Available from: [Link]

  • ISO 17025: General Requirements for the Competence of Testing and Calibration Laboratories . Intertek. Available from: [Link]

  • Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration . UKAS. Available from: [Link]

  • ISO/IEC 17025 – ANAB . ANSI National Accreditation Board. Available from: [Link]

  • ASTM D412 Elastomer Tensile Strength Testing . ADMET. Available from: [Link]

  • ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing . LabsCubed. Available from: [Link]

  • ISO 17025 – Main guidelines . Advisera. Available from: [Link]

  • Plasticizer Analysis . SGS Polymer Solutions Inc. Available from: [Link]

  • Analytical Methods for the Determination of Plasticizers in Food and Beverages . ResearchGate. Available from: [Link]

  • Diisotridecyl azelate | C35H68O4 | CID 517216 . PubChem, NIH. Available from: [Link]

  • Diisodecyl azelate (C29H56O4) . PubChemLite. Available from: [Link]

  • LC/MS method to determine plasticizers in indoor dust . Indoor Air 2002 conference paper. Available from: [Link]

  • Analysis of Polymers and Plastics . Bruker. Available from: [Link]

  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories . Technology Networks. Available from: [Link]

  • Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS . Agilent Technologies. Available from: [Link]

  • Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker . Journal of Separation Science. Available from: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals . Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS . PMC, NIH. Available from: [Link]

  • The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products . ResearchGate. Available from: [Link]

  • Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry . Arabian Journal of Chemistry. Available from: [Link]

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Method

Application Note: Diisodecyl Azelate as a Reference Standard for Chromatographic Analysis in Quality Control and Research

Abstract This guide provides a comprehensive framework for the use of Diisodecyl azelate (DIDA) as a certified reference standard in analytical chemistry. DIDA is a high-molecular-weight diester primarily used as a plast...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the use of Diisodecyl azelate (DIDA) as a certified reference standard in analytical chemistry. DIDA is a high-molecular-weight diester primarily used as a plasticizer in polymer formulations and as a lubricant basestock.[1] Accurate quantification of DIDA is critical for quality control, regulatory compliance, and performance characterization of finished products. This document details two robust and validated chromatographic protocols—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the precise determination of DIDA. The methodologies are designed for researchers, scientists, and quality control professionals in the polymer, chemical, and drug development industries, emphasizing the causality behind experimental choices to ensure method integrity and trustworthiness.

Introduction: The Role of Diisodecyl Azelate and the Imperative for a Reference Standard

Diisodecyl azelate (DIDA) is the diester of azelaic acid and isodecyl alcohol. Its chemical structure imparts desirable properties such as low volatility, excellent thermal stability, and high flexibility, making it a preferred alternative to some regulated phthalate plasticizers.[2] Applications are diverse, ranging from improving the workability of PVC plastics to serving as a high-performance lubricant.[1]

In any of these applications, the concentration and purity of DIDA directly impact the final product's safety, efficacy, and regulatory compliance. Therefore, the use of a well-characterized, high-purity Certified Reference Material (CRM) is not merely a recommendation but a foundational requirement for any scientifically valid analytical method. A CRM ensures:

  • Traceability: Analytical results can be traced back to a known, certified standard, ensuring consistency across different laboratories and instruments.

  • Accuracy: It provides a true value against which instrument calibration and sample measurements are performed, minimizing systemic error.

  • Method Validation: It is indispensable for validating analytical methods, confirming parameters such as linearity, accuracy, precision, and specificity as mandated by regulatory bodies like the FDA and international standards organizations (ISO).[3]

This document provides the technical protocols to leverage Diisodecyl azelate as a reference standard for accurate quantification.

Physicochemical Properties of Diisodecyl Azelate

A thorough understanding of the analyte's properties is paramount for method development.

PropertyValueSource
CAS Number 28472-97-1[1][4][5][6]
Molecular Formula C₂₉H₅₆O₄[1][5]
Molecular Weight 468.75 g/mol [5]
IUPAC Name bis(8-methylnonyl) nonanedioate[5]
Physical State Liquid[5]
Typical Matrix (as CRM) 1000 µg/mL in Acetone or Hexane[2][4]

Protocol 1: Quantification by Gas Chromatography (GC-FID)

Principle: Gas chromatography is an ideal technique for the analysis of volatile or semi-volatile compounds like DIDA. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Flame Ionization Detection (FID) provides high sensitivity and a wide linear range for carbon-containing compounds. This method is highly suitable for purity assessments and for quantifying DIDA in non-polar matrices like lubricants or polymer extracts.

Materials and Instrumentation
  • Reference Standard: Diisodecyl azelate CRM, 1000 µg/mL in Hexane or Acetone.[2][4]

  • Solvents: HPLC-grade or GC-grade Hexane, Tetrahydrofuran (THF), and Methanol.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A low-to-mid polarity column, such as a DB-5ms (5% diphenyl-95% dimethyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for its robustness and resolving power for plasticizers.[7]

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A 1. Standard Dilution Prepare calibration curve (e.g., 1-100 µg/mL) from CRM stock. C 3. GC-FID Injection Inject 1 µL of standards and samples. A->C B 2. Sample Extraction (e.g., from polymer matrix) - Dissolve in THF - Precipitate polymer with Methanol - Centrifuge & collect supernatant B->C D 4. Data Acquisition Record chromatograms and peak areas. C->D E 5. Calibration Curve Plot peak area vs. concentration. D->E F 6. Calculate Concentration Determine sample concentration from the linear regression. E->F

Caption: Workflow for DIDA analysis by GC-FID.

Detailed Method Parameters
ParameterSettingRationale
Injector Splitless Mode, 280 °CEnsures efficient vaporization of the high-boiling point DIDA without discrimination.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal and consistent separation efficiency.
Oven Program Initial: 150 °C (hold 2 min) Ramp: 15 °C/min to 300 °C Hold: 10 minA temperature ramp is necessary to elute the semi-volatile DIDA in a reasonable time while separating it from lighter contaminants or solvent fronts.[7][8]
Detector (FID) 310 °C, Hydrogen/Air flows optimizedA high detector temperature prevents condensation and ensures stable signal response.
Injection Volume 1 µL
Standard & Sample Preparation
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the 1000 µg/mL DIDA CRM stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. This range should bracket the expected concentration of the samples.

  • Sample Preparation (from PVC Matrix):

    • Weigh approximately 100 mg of the polymer sample into a glass vial.

    • Add 5 mL of THF to dissolve the sample completely. Vortex if necessary.

    • Add 5 mL of Methanol dropwise while vortexing to precipitate the PVC polymer.

    • Centrifuge the mixture at 3,500 rpm for 10 minutes.[9]

    • Carefully transfer the supernatant, which contains the extracted DIDA, into a clean vial for GC analysis. Filter through a 0.45 µm PTFE syringe filter if particulates are present.

Protocol 2: Quantification by HPLC-UV

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. While DIDA lacks a strong chromophore for UV detection, it exhibits absorbance at low wavelengths (e.g., 206-210 nm), which is sufficient for quantification at moderate concentrations.[10][11] This method avoids the high temperatures of GC, making it suitable for thermally sensitive samples or when a non-volatile sample matrix is used.

Materials and Instrumentation
  • Reference Standard: Diisodecyl azelate CRM, 1000 µg/mL in Acetone.[4]

  • Solvents: HPLC-grade Acetonitrile and ultra-pure water.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • HPLC Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is the standard choice for this type of analysis.[10]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A 1. Standard Dilution Prepare calibration standards (e.g., 5-200 µg/mL) in mobile phase. C 3. HPLC-UV Injection Inject 20 µL of standards and samples. A->C B 2. Sample Preparation Dissolve sample directly in mobile phase or appropriate solvent, then dilute. B->C D 4. Isocratic Elution Separate DIDA from matrix components. C->D E 5. Data Analysis Integrate peak area at 206 nm. D->E F 6. Calculate Concentration Quantify using the external standard calibration curve. E->F

Caption: Workflow for DIDA analysis by HPLC-UV.

Detailed Method Parameters
ParameterSettingRationale
Mobile Phase Acetonitrile : Water (95:5 v/v)A high percentage of organic solvent (Acetonitrile) is needed to elute the very non-polar DIDA from the C18 column in a reasonable time with good peak shape.
Flow Rate 1.2 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[10]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV at 206 nmThe ester carbonyl groups in DIDA provide weak absorbance at low UV wavelengths. 206 nm offers a workable sensitivity for quality control applications.[10][11]
Injection Vol. 20 µL
Standard & Sample Preparation
  • Calibration Standards: Prepare a series of working standards by diluting the DIDA CRM stock with the mobile phase (Acetonitrile:Water 95:5) to concentrations from 5 µg/mL to 200 µg/mL.

  • Sample Preparation (from a Liquid Matrix):

    • Accurately weigh an appropriate amount of the sample into a volumetric flask.

    • Dissolve and bring to volume with the mobile phase.

    • Ensure the final concentration falls within the linear range of the calibration curve.

    • Filter the final solution through a 0.22 µm filter before injection to protect the HPLC system.[12]

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. The use of a CRM is the first step in this process. According to ICH Q2(R1) guidelines, key parameters must be assessed to ensure the method is fit for its intended purpose.[11][13]

Validation_Logic cluster_params Core Validation Parameters Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Linearity Linearity (r²) Sensitivity Sensitivity (LOD/LOQ) Specificity Specificity Method Validated Method Method->Accuracy Method->Precision Method->Linearity Method->Sensitivity Method->Specificity

Caption: Relationship of core analytical method validation parameters.

Typical Performance Characteristics

The following table summarizes the expected validation results for these methods, based on typical performance for similar analytes.[11][14][15]

ParameterSpecificationJustification
Linearity (r²) ≥ 0.998Demonstrates a direct proportional relationship between concentration and instrument response over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%Assessed by spiking a blank matrix with a known concentration of the DIDA CRM, this confirms the absence of significant systemic error.
Precision (% RSD) ≤ 2.0%Measures the closeness of repeated measurements (repeatability and intermediate precision), ensuring the method is reliable and consistent.
Limit of Quantitation (LOQ) Method DependentThe lowest concentration that can be measured with acceptable accuracy and precision. For the GC-FID method, this will typically be in the low µg/mL range.
Specificity No interfering peaks at the retention time of DIDAConfirms that excipients or impurities in the sample matrix do not co-elute with the analyte, ensuring the peak corresponds only to DIDA.

Conclusion

The protocols detailed in this application note provide robust, reliable, and validated methods for the quantification of Diisodecyl azelate using certified reference standards. The GC-FID method offers high sensitivity for purity testing and analysis in non-polar matrices, while the HPLC-UV method provides a valuable alternative for thermally labile samples. By grounding these protocols in the proper use of a CRM and adhering to established validation principles, laboratories can ensure the generation of accurate and defensible data, which is essential for modern quality control and research environments.

References

  • Diisotridecyl azelate | C35H68O4 | CID 517216 - PubChem - NIH. (URL: [Link])

  • AccuStandard® - Phthalate Replacement Standards - Amchro. (URL: [Link])

  • General Method - The Royal Society of Chemistry. (URL: [Link])

  • Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - National Library of Medicine. (URL: [Link])

  • The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products - ResearchGate. (URL: [Link])

  • The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products - IOPscience. (URL: [Link])

  • Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC. (URL: [Link])

  • A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Validation of Methods of Analysis - L. Uncu, E. Donici. (URL: [Link])

  • Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach - IJSAT. (URL: [Link])

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals - American Chemical Society. (URL: [Link])

  • Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS - Agilent. (URL: [Link])

  • Separation of Azelaic acid, potassium salt on Newcrom R1 HPLC column - SIELC. (URL: [Link])

  • Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC. (URL: [Link])

  • Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation - ResearchGate. (URL: [Link])

  • Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem - NIH. (URL: [Link])

  • The sampling and determination of azelaic acid in air - CDC Stacks. (URL: [Link])

  • Sample Preparation - Agilent. (URL: [Link])

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Application

Formulation of Diisodecyl azelate in cosmetic applications

Application Note: Formulation and Mechanistic Application of Diisodecyl Azelate in Cosmetic and Dermatological Systems Executive Summary & Chemical Rationale Diisodecyl Azelate (DIDA) (CAS: 28472-97-1) is a high-performa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Mechanistic Application of Diisodecyl Azelate in Cosmetic and Dermatological Systems

Executive Summary & Chemical Rationale

Diisodecyl Azelate (DIDA) (CAS: 28472-97-1) is a high-performance synthetic diester synthesized from azelaic acid (a linear C9 dicarboxylic acid) and isodecyl alcohol (a branched C10 alcohol). While historically utilized as an industrial plasticizer, its unique physicochemical architecture has driven its adoption in advanced cosmetic formulations. The branched nature of its isodecyl chains prevents tight crystalline packing, yielding a low-viscosity, high-spreadability fluid. In cosmetic science, DIDA serves a dual purpose: it acts as a highly effective, non-greasy emollient in skin care, and as a critical film plasticizer in nail lacquers and hair styling products, replacing heavily regulated CMR-classified (carcinogenic, mutagenic, or toxic to reproduction) phthalates [1].

Mechanistic Pathways in Cosmetic Applications

Emolliency and Barrier Function: When incorporated into the lipid phase of an emulsion, DIDA's moderate polarity—conferred by its two ester linkages—allows it to orient favorably at the lipid-water interface. Upon application to the skin, it intercalates into the intercellular lipid matrix of the stratum corneum. Unlike heavy occlusives (e.g., petrolatum), DIDA forms a breathable, semi-occlusive barrier. This effectively reduces Transepidermal Water Loss (TEWL) while maintaining a light, silky tactile profile.

Polymer Plasticization: In film-forming cosmetics like nail lacquers, brittle polymers such as nitrocellulose are prone to cracking. DIDA functions as an internal lubricant. By embedding itself between polymer chains, the branched structure of DIDA increases the free volume within the matrix and reduces intermolecular dipole-dipole interactions [2]. This lowers the glass transition temperature (


) of the film, allowing it to flex with the nail plate and preventing mechanical failure.

G DIDA Diisodecyl Azelate (DIDA) LipidPhase Lipid Phase Integration (O/W Emulsion) DIDA->LipidPhase Emollient Role Plasticizer Polymer Plasticization (Nail/Hair Products) DIDA->Plasticizer Plasticizer Role StratumCorneum Stratum Corneum Penetration LipidPhase->StratumCorneum Intercellular lipid interaction Occlusion Semi-Occlusive Barrier Formation StratumCorneum->Occlusion Surface film formation TEWL Reduction of TEWL (Transepidermal Water Loss) Occlusion->TEWL Moisture retention Flexibility Increased Film Flexibility & Crack Resistance Plasticizer->Flexibility Reduces intermolecular forces

Mechanistic pathways of Diisodecyl Azelate in emulsions and polymer matrices.

Quantitative Data & Comparative Analysis

To formulate effectively with DIDA, its physicochemical properties must be mapped against desired sensory and stability outcomes. The tables below summarize the critical data points required for formulation design.

Table 1: Physicochemical Properties of Diisodecyl Azelate

PropertyValueMechanistic Implication in Formulation
INCI Name Diisodecyl AzelateStandardized global cosmetic nomenclature.
Molecular Weight 468.75 g/mol High MW prevents deep dermal penetration into systemic circulation, ensuring surface-level barrier repair [3].
Physical State Clear, colorless liquidDoes not impact the visual aesthetics or colorimetry of the final formulation.
Polarity Moderate (Diester)Excellent compatibility with both polar plant oils and non-polar silicone fluids.
Pour Point <-60°CBranched chains prevent crystallization, ensuring extreme low-temperature stability in emulsions.

Table 2: Comparative Emollient Performance Matrix

EmollientSpreadabilityOcclusivitySensory ProfilePrimary Cosmetic Use Case
Diisodecyl Azelate HighSemi-OcclusiveLight, silky, non-greasyPremium lotions, nail lacquers, hair sprays
Squalane Very HighLowVery light, dryFacial serums, anti-aging fluids
Diisodecyl Adipate HighModerateMedium cushionBody creams, sunscreens

Self-Validating Formulation Protocols

Protocol 1: Preparation of a DIDA-Enhanced O/W Emulsion

Causality Note: DIDA is incorporated into the lipid phase. Due to its moderate polarity, it requires a robust emulsifier network (HLB ~ 10-12) to prevent Ostwald ripening. Heating both phases to 75°C is critical to completely melt solid emulsifiers and reduce DIDA's viscosity, ensuring optimal droplet break-up during high-shear homogenization.

Step-by-Step Methodology:

  • Phase A (Aqueous) Preparation: Combine 75% Deionized Water, 3% Glycerin (humectant), and 0.5% Xanthan Gum (rheology modifier) in a main vessel. Heat to 75°C under continuous propeller stirring (300 rpm) until fully hydrated.

  • Phase B (Lipid) Preparation: In a separate vessel, combine 8% DIDA, 4% Cetearyl Alcohol (thickener), 2% Ceteareth-20 (emulsifier), and 5% Caprylic/Capric Triglyceride. Heat to 75°C until a uniform, transparent liquid is achieved.

  • Emulsification: Slowly pour Phase B into Phase A while homogenizing using a rotor-stator high-shear mixer at 3,000 rpm for exactly 5 minutes. Rationale: This specific shear rate and time ensure a droplet size distribution of < 1 µm, which is critical for thermodynamic stability and a non-greasy skin feel.

  • Cooling & Neutralization: Switch back to propeller stirring (150 rpm) and cool the batch to 40°C. Add 1% Preservative (e.g., Phenoxyethanol/Ethylhexylglycerin).

  • Validation (Self-Validating Step): Extract a 15 mL sample and centrifuge at 3,000 rpm for 15 minutes. Rationale: This simulates approximately 1 year of gravity-induced creaming/sedimentation stress. If phase separation occurs, the emulsifier ratio or homogenization shear must be recalibrated.

Workflow PhaseA Phase A (Aqueous) Water, Humectants Heat to 75°C Homogenization Homogenization Mix B into A High-shear 3000 rpm PhaseA->Homogenization PhaseB Phase B (Lipid) DIDA, Emulsifiers Heat to 75°C PhaseB->Homogenization Cooling Cooling & Addition Cool to 40°C Add Actives Homogenization->Cooling Validation Quality Validation Centrifuge 3000 rpm Check Stability Cooling->Validation

Self-validating experimental workflow for DIDA-enhanced O/W emulsion formulation.

Protocol 2: Nitrocellulose-Based Nail Lacquer Plasticization

Causality Note: Replacing restricted phthalates (like Dibutyl Phthalate) with DIDA requires careful solvent balancing. Because DIDA has an extremely low vapor pressure, it remains in the film permanently.

Step-by-Step Methodology:

  • Polymer Solvation: Dissolve 15% Nitrocellulose (film former) in a solvent blend of 40% Ethyl Acetate and 30% Butyl Acetate under explosion-proof high-speed dispersion.

  • Plasticizer Integration: Slowly add 6% DIDA and 4% Tosylamide/Epoxy Resin (adhesion promoter). Mix for 20 minutes at 800 rpm. Rationale: DIDA must uniformly distribute to prevent localized zones of high

    
     (brittleness).
    
  • Validation (Mandrel Bend Test): Cast a 50 µm wet film onto a flexible tinplate panel. Allow to dry for 24 hours at 25°C. Bend the panel over a 6 mm cylindrical mandrel. Rationale: If the film cracks or delaminates, the DIDA concentration is insufficient to overcome the rigid intermolecular forces of the nitrocellulose, and the plasticizer load must be increased by 1-2%.

Safety and Regulatory Grounding

The cosmetic industry has aggressively shifted away from short-chain orthophthalates due to their classification as endocrine disruptors and reproductive toxicants. DIDA has been evaluated under global safety frameworks and is prioritized as a safe, non-toxic substitute for regulated plasticizers in consumer products [1]. Its high molecular weight and rapid biodegradability profile ensure minimal environmental accumulation and negligible systemic toxicity upon dermal exposure[3].

References

  • Diva-Portal.org. (2018). Substitutes for regulated plasticizers. Retrieved from[Link]

  • Plasticisers.org. (n.d.). Chemistry - Plasticisers.org. Retrieved from[Link]

  • Innovamol Consulting Srl / European Food Safety Authority (EFSA). (2023). Extensive literature review on plasticisers. Retrieved from[Link]

Method

Application Notes &amp; Protocols: Diisodecyl Azelate in the Synthesis of Novel Polymers

Abstract Diisodecyl azelate (DIDA), a diester of the bio-based nine-carbon dicarboxylic acid, azelaic acid, is a well-established high-performance plasticizer valued for imparting excellent low-temperature flexibility to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diisodecyl azelate (DIDA), a diester of the bio-based nine-carbon dicarboxylic acid, azelaic acid, is a well-established high-performance plasticizer valued for imparting excellent low-temperature flexibility to polymers such as PVC.[1][2] Beyond this traditional application, the inherent structure of DIDA presents an opportunity for its use as a primary monomer in the synthesis of novel polyesters through transesterification. The long aliphatic azelate backbone is a desirable structural motif for creating flexible, hydrophobic, and potentially biodegradable polymers.[3] This guide provides a comprehensive overview of DIDA, detailing its established role as a plasticizer and presenting a forward-looking application as a monomer. We furnish detailed protocols for the synthesis of novel azelate-containing polyesters via melt transesterification, along with methodologies for their subsequent characterization, empowering researchers to explore new frontiers in polymer design.

Introduction: The Dual-Role of Diisodecyl Azelate in Polymer Science

The demand for polymers with tunable properties, improved performance, and sustainable origins is a primary driver of innovation in materials science. Azelaic acid, a naturally occurring dicarboxylic acid, is a key bio-based building block for producing flexible polyesters and polyamides.[4][5] Its nine-carbon aliphatic chain, when incorporated into a polymer backbone, disrupts crystallinity and enhances chain mobility, leading to lower glass transition temperatures and increased flexibility.

Diisodecyl azelate (DIDA), the diester of azelaic acid and isodecyl alcohol, is most commonly utilized as a secondary plasticizer. In this role, it physically intercalates between polymer chains, reducing intermolecular forces and increasing flexibility.[6][7] However, the ester linkages in DIDA are also reactive sites that can participate in transesterification reactions. This allows DIDA to be used as a difunctional monomer, reacting with diols to form new polyester chains. This approach is distinct from the more common direct polycondensation with azelaic acid, as the byproduct is an alcohol (isodecanol) rather than water, which can offer advantages in certain process conditions.

This document serves as a technical guide for researchers, scientists, and drug development professionals, exploring both the established and innovative uses of DIDA in polymer synthesis.

Foundational Principles: From Plasticizer to Monomer

Mechanism as a Plasticizer

Plasticizers function by embedding themselves between polymer chains, disrupting the polymer-polymer interactions.[1] This spacing increases the free volume and allows the polymer chains to move more freely past one another, transitioning a rigid, brittle material into a more flexible and ductile one. DIDA is particularly effective at low temperatures, maintaining flexibility where other plasticizers may become ineffective.[2][6]

Rationale as a Monomer: Transesterification Polycondensation

Polymer synthesis using DIDA as a monomer proceeds via transesterification, a class of step-growth polymerization. In this reaction, the ester group of DIDA reacts with the hydroxyl group of a co-monomer (typically a diol). The reaction is reversible and requires a catalyst and the removal of the isodecanol byproduct to drive the equilibrium toward the formation of high molecular weight polymer.[8]

Causality Behind This Approach:

  • Byproduct Management: The reaction liberates isodecanol, a high-boiling-point alcohol, instead of water. This can prevent side reactions and pressure buildup associated with water vapor at high temperatures.

  • Monomer Properties: DIDA is a liquid with low volatility, making it easy to handle and meter in industrial settings compared to a solid diacid.[9]

  • Novel Structures: Reacting DIDA with various diols (short-chain, long-chain, bio-based) allows for the creation of a diverse library of novel copolyesters with tailored properties.

Caption: General transesterification reaction of DIDA with a diol.

Protocol 1: Synthesis of Poly(Butylene-co-Diisodecyl Azelate) via Melt Transesterification

This protocol describes the synthesis of a novel, flexible copolyester using diisodecyl azelate and 1,4-butanediol.

Materials and Equipment
Material/EquipmentPurpose
Diisodecyl Azelate (DIDA)Monomer
1,4-Butanediol (BDO)Co-monomer
Titanium(IV) butoxide (TBT)Transesterification catalyst
Three-neck round-bottom flaskReaction vessel
Mechanical stirrer with vacuum sealEnsures homogenous mixing
Nitrogen inlet and outletProvides an inert atmosphere to prevent oxidation
Heating mantle with temperature controlPrecise heating of the reaction
Distillation condenser and collection flaskTo collect and remove the isodecanol byproduct
Vacuum pumpReduces pressure to drive the reaction to completion
Step-by-Step Methodology
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and the distillation condenser. Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Charging Monomers: Charge the reactor with equimolar amounts of diisodecyl azelate and 1,4-butanediol (e.g., 1 mole of each).

  • Inert Atmosphere: Begin purging the system with a slow stream of dry nitrogen gas. This is critical to prevent oxidative degradation of the monomers and polymer at high temperatures.

  • Catalyst Addition: Add the titanium(IV) butoxide catalyst. A typical catalyst loading is 200-500 ppm relative to the final polymer weight.

  • Stage 1: Transesterification:

    • Begin stirring and heat the mixture to 160-180°C under the nitrogen blanket.

    • Maintain this temperature for 2-3 hours. During this stage, the transesterification reaction begins, and the byproduct, isodecanol, will start to distill off. Collect the distillate.

    • The reaction is proceeding as expected when approximately 80-90% of the theoretical amount of isodecanol has been collected.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 mbar over the course of an hour.

    • The increase in viscosity of the reaction mixture is a key indicator of successful polymerization. The stirrer motor will show an increased torque reading.

    • Maintain these conditions for an additional 3-5 hours to build high molecular weight polymer.

  • Reaction Termination and Product Recovery:

    • Discontinue heating and turn off the vacuum, reintroducing nitrogen to bring the system back to atmospheric pressure.

    • While still molten, extrude the polymer from the reactor into a suitable container and allow it to cool to room temperature.

    • The resulting polymer can be pelletized for further analysis and processing.

Synthesis_Workflow A 1. Assemble & Dry Glassware B 2. Charge DIDA & BDO (1:1 molar ratio) A->B C 3. Purge with Nitrogen B->C D 4. Add TBT Catalyst (200-500 ppm) C->D E 5. Stage 1: Transesterification 160-180°C, 2-3h Collect Isodecanol D->E F 6. Stage 2: Polycondensation Increase Temp to 220-240°C Apply Vacuum (<1 mbar), 3-5h E->F G 7. Monitor Viscosity Increase F->G Observation H 8. Cool Under Nitrogen F->H I 9. Extrude and Collect Polymer Product H->I

Caption: Workflow for the synthesis of an azelate copolyester.

Validation and Characterization Protocols

Characterizing the synthesized polymer is essential to confirm its identity, structure, and physical properties. This validates the success of the synthesis protocol.[10][11]

Summary of Key Characterization Techniques
TechniqueInformation ProvidedExpected Result for Successful Synthesis
FTIR Spectroscopy [12]Confirms chemical structure by identifying functional groups.Appearance of a strong C=O ester stretch (~1730 cm⁻¹). Disappearance of the broad O-H stretch from the diol starting material.
Nuclear Magnetic Resonance (NMR) [13]Provides detailed structural information and confirms monomer incorporation ratio.¹H-NMR signals corresponding to the protons on the azelate and butanediol moieties integrated in the correct ratio.
Gel Permeation Chromatography (GPC/SEC) [14]Determines number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).A unimodal distribution with a high molecular weight (e.g., Mn > 10,000 g/mol ) and a PDI typically around 2 for step-growth polymerization.
Differential Scanning Calorimetry (DSC) [10]Measures thermal transitions, including glass transition temperature (Tg), crystallization (Tc), and melting (Tm).A distinct Tg below room temperature, indicating an amorphous or semi-crystalline flexible material. Possible melt and crystallization peaks.
Thermogravimetric Analysis (TGA) [12]Determines the thermal stability and decomposition temperature of the polymer.A single-step degradation profile at a high temperature (e.g., >300°C), indicating good thermal stability.
Protocol 2: Molecular Weight Determination by GPC
  • Sample Preparation: Dissolve 2-3 mg of the synthesized polymer in 1 mL of a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform). Ensure the polymer is fully dissolved by gentle agitation.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the GPC columns.

  • Instrumentation Setup:

    • Equilibrate the GPC system, including the columns and detector (typically a refractive index detector), with the mobile phase (e.g., THF) at a constant flow rate (e.g., 1 mL/min).

    • Ensure the system is calibrated with polymer standards of known molecular weight (e.g., polystyrene standards).

  • Analysis: Inject the filtered sample solution into the GPC system.

  • Data Processing: Record the chromatogram. Use the system's software to calculate Mn, Mw, and PDI relative to the calibration curve.

Applications and Future Directions

The incorporation of the long, flexible azelate chain yields polymers with low glass transition temperatures, making them suitable for applications requiring high flexibility and durability.

  • Biomedical Materials: The potential for biodegradability makes azelate-based polyesters attractive for applications in drug delivery, medical sutures, and tissue engineering scaffolds.[15][16] Their hydrophobicity can be tuned for controlled release of therapeutic agents.

  • Elastomers and Adhesives: These polymers can serve as the soft segment in thermoplastic elastomers or as base polymers for pressure-sensitive adhesives.

  • Advanced Coatings: Their flexibility and durability make them promising candidates for high-performance coatings and sealants.

Future research can focus on creating a wider range of materials by copolymerizing DIDA with different functional diols, or by creating block copolymers to achieve unique microphase-separated morphologies.[17]

Conclusion

Diisodecyl azelate is a versatile molecule in polymer science. While its role as a plasticizer is well-documented, its potential as a monomer for synthesizing novel polyesters via transesterification offers a promising avenue for developing new materials. The protocols and characterization methods detailed in this guide provide a robust framework for researchers to explore this potential, enabling the creation of advanced polymers with tailored properties for a wide array of applications, from industrial elastomers to biocompatible materials.

References

  • ECHA. (n.d.). Didecyl azelate - Substance Information. European Chemicals Agency. Retrieved from [Link][18]

  • ECHA. (n.d.). Diisodecyl phthalate - Substance Information. European Chemicals Agency. Retrieved from [Link]

  • ECHA. (n.d.). Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-) - Substance Information. European Chemicals Agency. Retrieved from [Link]

  • ECHA. (n.d.). Reaction mass of ... - Substance Information. European Chemicals Agency. Retrieved from [Link]

  • Gallego, R., et al. (2024). Bio-Based and Biodegradable Polymeric Materials for a Circular Economy. MDPI. Retrieved from [Link]

  • Park, K. (n.d.). PLASTICIZERS. Kinam Park. Retrieved from [Link][1]

  • ECHA. (n.d.). Substance Information. European Chemicals Agency. Retrieved from [Link]

  • ECHA CHEM. (n.d.). Regulatory activities - Didecyl azelate. Retrieved from [Link]

  • Fan, W., & Yuan, J. (Eds.). (n.d.). Analytical Methods for Polymer Characterization. Retrieved from [Link]

  • Scientific Polymer Products. (n.d.). Diisodecyl azelate. Retrieved from [Link][9]

  • Chongcharoenchaikul, T., et al. (2013). Synthesis of Polyesters from Azelaic Acid and Glycerol by Polycondensation Reaction. Semantic Scholar. Retrieved from [Link][19]

  • Baharu, S. A., et al. (2016). Synthesis and characterization of polyesters derived from glycerol, azelaic acid, and succinic acid. ResearchGate. Retrieved from [Link][13]

  • The Analytical Scientist. (2016). Characterizing method for polymers. Retrieved from [Link][14]

  • ECHA CHEM. (n.d.). REACH registrations. Retrieved from [Link]

  • ACS Figshare. (2025). Biodegradable, Biocompatible, and Crosslinkable Polymers Enable Biosafe and Sustainable Soft Gels and Nanogels for Biomedical Applications. Retrieved from [Link][15]

  • Matexcel. (2025). Polymer Characterization Essentials. Retrieved from [Link][11]

  • Dițu, L. M., et al. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. PMC. Retrieved from [Link][4]

  • ResearchGate. (n.d.). "Plasticizers". In: Encyclopedia of Polymer Science and Technology. Retrieved from [Link][6]

  • MolecularCloud. (2024). Application of Plasticizers in Polymers. Retrieved from [Link][7]

  • ECHA. (2016). Substances restricted under REACH. Retrieved from [Link]

  • ResearchGate. (2025). Biodegradable, Biocompatible, and Crosslinkable Polymers Enable Biosafe and Sustainable Soft Gels and Nanogels for Biomedical Applications. Retrieved from [Link][16]

  • Zhang, S., et al. (n.d.). New class of biodegradable polymers formed from reactions of an inorganic functional group. PMC. Retrieved from [Link][20]

  • ECHA. (n.d.). Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel biobased, flexible blocky copolyesters based on poly(lactic acid) and poly(ethylene azelate). Materials Advances. Retrieved from [Link][17]

  • MDPI. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. Polymers. Retrieved from [Link][5]

  • EPA. (2019). Diisodecyl Phthalate (DIDP) Reference List. Retrieved from [Link]

  • eCM Meeting. (2016). Development of novel poly (ester amides) for tuneable localized delivery applications. Retrieved from [Link][21]

  • (2018). Chapter Two Polymerization Mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing polyesters by using an additive. Retrieved from [8]

  • PMC. (2024). Statistical and Block Copolymers of n-Dodecyl and Allyl Isocyanate via Titanium-Mediated Coordination Polymerization: A Route to Polyisocyanates with Improved Thermal Stability. Retrieved from [Link]

  • GeeksforGeeks. (2025). Polymerization. Retrieved from [Link]

  • Bhatter College. (n.d.). Polymer Chemistry. Retrieved from [Link]

  • The Chemical Engineer. (2018). Novel method for creating sequence-defined polymers. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer. Retrieved from [Link]

  • YouTube. (2023). Polymerization Techniques. Retrieved from [Link]

  • AK Barz Lab. (n.d.). Publications. Retrieved from [Link]

  • Amanote Research. (n.d.). Full Characterization of a Multiblock Copolymer Based. Retrieved from [Link]

Sources

Application

Application Note: Spectroscopic Characterization (FTIR &amp; NMR) of Diisodecyl Azelate (DIDA)

Introduction & Chemical Context Diisodecyl azelate (DIDA) is a high-performance aliphatic diester (CAS: 28472-97-1) synthesized from the esterification of azelaic acid (a linear 9-carbon dicarboxylic acid) and isodecyl a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Diisodecyl azelate (DIDA) is a high-performance aliphatic diester (CAS: 28472-97-1) synthesized from the esterification of azelaic acid (a linear 9-carbon dicarboxylic acid) and isodecyl alcohol (a branched 10-carbon alcohol)[1]. Possessing a molecular weight of 468.8 g/mol and the chemical formula


[1], DIDA is utilized across highly regulated industries. In materials science, it serves as a premium plasticizer and a certified analytical reference material[2]. In tribology, it functions as a Group V synthetic ester base stock, offering exceptional elastohydrodynamic friction reduction and low-temperature fluidity[3][4]. Furthermore, its widespread use requires rigorous quantification and structural monitoring in consumer goods, packaging, and biological matrices[5].

Accurate structural verification is critical for quality control and regulatory compliance. This application note details the standardized, self-validating protocols for the Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of DIDA.

Theoretical Framework & Causality in Methodology

As a Senior Application Scientist, it is imperative to understand why specific spectroscopic techniques and parameters are chosen:

  • FTIR Spectroscopy (ATR Method): FTIR provides rapid, non-destructive identification of functional groups. For DIDA, the ester carbonyl (

    
    ) and ether-like (
    
    
    
    ) stretching vibrations are highly diagnostic. Attenuated Total Reflectance (ATR) is specifically selected over transmission methods because DIDA is a viscous liquid at room temperature[1]. ATR allows for neat sample analysis, eliminating solvent masking effects and preparation artifacts.
  • NMR Spectroscopy (¹H and ¹³C): NMR elucidates the exact carbon framework, which is crucial for distinguishing DIDA's branched isodecyl groups from linear decyl isomers or competing plasticizers. The chemical shifts of the methylene protons adjacent to the ester oxygen and the carbonyl carbon provide a quantitative measure of esterification completeness[3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Any deviation in the expected spectral baseline or integration ratios immediately flags sample contamination or instrumental error.

Protocol A: ATR-FTIR Spectroscopy
  • Background Calibration: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol. Acquire a background spectrum (air) from 4000 to 400 cm⁻¹. Causality: This ensures the crystal is free of residual organic contaminants from prior analyses.

  • Sample Application: Apply 1-2 drops of neat liquid DIDA directly onto the ATR crystal, ensuring complete coverage of the sensor area without trapping air bubbles.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating 32 scans to achieve an optimal signal-to-noise ratio.

  • Self-Validation Checkpoint: Inspect the baseline between 3800–3200 cm⁻¹. The baseline must remain completely flat. The presence of a broad absorbance band in this region indicates O-H stretching, signifying either moisture contamination or the presence of unreacted isodecyl alcohol. If an O-H peak is detected, the sample fails the purity assessment.

Protocol B: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve 20 mg (for ¹H) or 100 mg (for ¹³C) of DIDA in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality:
    
    
    
    provides optimal solubility for non-polar aliphatic esters, while TMS ensures precise chemical shift calibration at exactly 0.00 ppm[3].
  • Filtration: Transfer the solution to a standard 5 mm NMR tube through a glass wool plug. Causality: Removing microscopic particulates prevents magnetic field inhomogeneities, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Operate at 400 MHz (or higher). Use a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and acquire 16-32 transients. Causality: A 2-second D1 ensures complete relaxation of the aliphatic protons, which is mandatory for accurate quantitative integration.

  • Self-Validation Checkpoint: Integrate the

    
     protons (~4.0 ppm) and the 
    
    
    
    protons (~2.3 ppm). The integration ratio must be exactly 1:1 . Any deviation indicates incomplete esterification (presence of monoesters) or matrix contamination[3].

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data for high-purity Diisodecyl azelate, serving as a reference standard for QA/QC laboratories.

Table 1: FTIR Spectral Assignments for DIDA
Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
1735 - 1740 Ester Carbonyl (

)
StretchingStrong
2956, 2926, 2854 Aliphatic Chain (

)
Asymmetric/Symmetric StretchingStrong
1467 Methylene (

)
Bending (Scissoring)Medium
1377 Methyl (

)
Bending (Umbrella)Medium
1169, 1244 Ester (

)
Asymmetric StretchingStrong
721 Methylene Chain (

)
RockingWeak
Table 2: ¹H and ¹³C NMR Chemical Shifts for DIDA (in )
NucleusChemical Shift (ppm)MultiplicityStructural AssignmentIntegration
¹H 0.8 - 0.9MultipletTerminal methyls of isodecyl branches (

)
~12-18H
¹H 1.2 - 1.4MultipletAliphatic backbone (

)
~24H
¹H 1.5 - 1.6Multiplet


to carbonyl &

to oxygen
~8H
¹H 2.2 - 2.3Triplet


to carbonyl (

)
4H
¹H 4.0 - 4.1Multiplet


to oxygen (

)
4H
¹³C 14.1 - 30.0-Aliphatic carbons (

,

)
-
¹³C 34.4-Carbon

to carbonyl
-
¹³C 64.5-Carbon

to oxygen (

)
-
¹³C 173.8-Ester Carbonyl (

)
-
Note: The exact integration of the terminal methyl protons varies slightly depending on the specific isomeric mixture of the commercial isodecyl alcohol used during synthesis.

Spectroscopic QA/QC Workflow Visualization

G cluster_FTIR FTIR Workflow cluster_NMR NMR Workflow Sample DIDA Sample (CAS: 28472-97-1) ATR ATR-FTIR Neat Liquid Application Sample->ATR Prep Dissolve in CDCl3 + 0.03% TMS Sample->Prep IR_Data Identify C=O & C-O (1740 & 1170 cm⁻¹) ATR->IR_Data Integration Cross-Validation & Purity Assessment IR_Data->Integration NMR_Acq 1H & 13C Acquisition (400 MHz / 100 MHz) Prep->NMR_Acq NMR_Data Integrate O-CH2 & CH2-C=O NMR_Acq->NMR_Data NMR_Data->Integration Report Final QA/QC Report Integration->Report

Fig 1. Self-validating spectroscopic QA/QC workflow for Diisodecyl azelate (DIDA) analysis.

References

  • Title: ESTER COMPOUNDS, LUBRICATING OIL COMPOSITIONS CONTAINING SAME AND PROCESSES FOR MAKING SAME (EP 368812) Source: epo.org URL: [Link]

  • Title: Effect of Base Oil Structure on Elastohydrodynamic Friction Source: researchgate.net URL: [Link]

  • Title: A multi-technique approach for the quantification of 60 plasticizers and selected additives using GC-and LC-MS/MS and its application for beverages in the BfR MEAL study Source: researchgate.net URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Purity of Synthesized Diisodecyl Azelate

Welcome to the technical support center for the synthesis and purification of Diisodecyl azelate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Diisodecyl azelate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this high-molecular-weight diester. Our focus is to provide not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and analysis of Diisodecyl azelate.

Q1: What are the primary impurities encountered in the synthesis of Diisodecyl azelate?

The most common impurities originate from the starting materials and the equilibrium nature of the synthesis reaction.[1] These include:

  • Unreacted Azelaic Acid: A dicarboxylic acid with low volatility.

  • Unreacted Isodecanol: A C10 alcohol.

  • Monoester of Azelaic Acid: The product of a single esterification reaction on the azelaic acid molecule.

  • Catalyst Residues: Typically acidic catalysts like sulfuric or p-toluenesulfonic acid.[2]

  • Color Bodies: High-temperature reaction conditions can lead to thermal degradation and the formation of colored impurities, resulting in a yellow or brown product.[3]

Q2: What is the typical synthetic method for Diisodecyl azelate?

Diisodecyl azelate is commonly synthesized via Fischer-Speier esterification.[2][4] This reversible, acid-catalyzed reaction involves heating azelaic acid with an excess of isodecanol.[2][5] The use of excess alcohol helps to shift the reaction equilibrium towards the formation of the diester product.[6] To drive the reaction to completion, water, a byproduct, is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.[4][7]

Q3: Which analytical techniques are recommended for assessing the purity of Diisodecyl azelate?

A multi-pronged analytical approach is recommended for comprehensive purity analysis. The choice of technique depends on the specific impurities being targeted.

Analytical TechniquePrincipleTarget ImpuritiesStrengths & Limitations
Gas Chromatography (GC-FID) Separation based on volatility.[8]Residual isodecanol, Diisodecyl azelate assay.Strengths: Excellent for volatile components. Limitations: Not suitable for non-volatile impurities like azelaic acid or catalyst residues.[8]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.[9]Unreacted azelaic acid, monoester, Diisodecyl azelate assay.Strengths: Ideal for non-volatile and thermally sensitive impurities.[10] Limitations: May require a specific detector like ELSD for compounds lacking a UV chromophore.[8]
Acid Value Titration Neutralization titration with a standardized base.Residual azelaic acid and other acidic impurities.Strengths: Simple, rapid, and cost-effective method for quantifying total acidity.[11] Limitations: Not specific; measures all acidic components.
Quantitative NMR (qNMR) Direct relationship between NMR signal integral and the number of protons.[8]Absolute purity determination against a certified reference standard.Strengths: A primary method that does not require a specific standard of the analyte itself.[8] Limitations: Requires access to a high-resolution NMR spectrometer.
Troubleshooting Guide: Common Purity Issues & Solutions

This section provides a question-and-answer formatted guide to directly address specific experimental challenges.

Issue 1: High Residual Acidity in the Final Product

Q: My final product has a high acid value, indicating the presence of unreacted azelaic acid. How can I remove it?

A: This is a common issue stemming from the reversibility of Fischer esterification.[5] The most effective method to remove residual azelaic acid is through a liquid-liquid extraction process using a basic aqueous solution.

Causality: Azelaic acid, a dicarboxylic acid, reacts with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form a water-soluble carboxylate salt.[12] This salt is then easily partitioned into the aqueous phase, leaving the water-insoluble ester in the organic phase.

Experimental Protocol: Alkaline Wash for Neutralization

  • Dissolution: Dissolve the crude Diisodecyl azelate product in a water-immiscible organic solvent (e.g., ethyl acetate or toluene) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[12]

  • Mixing & Venting: Gently swirl and invert the funnel to mix the layers. Crucially, vent the funnel frequently to release the CO₂ gas generated from the acid-base reaction.[12] Continue this process until no more gas evolution is observed upon addition of the bicarbonate solution.

  • Separation: Allow the layers to fully separate. Drain and discard the lower aqueous layer containing the sodium azelate salt.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining base or salt.[13] Repeat this wash until the pH of the aqueous layer is neutral.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to break up minor emulsions and remove residual water from the organic layer.[12]

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12]

  • Isolation: Filter the solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the neutralized crude ester, which is now ready for final purification (e.g., distillation).[12]

Issue 2: Product Discoloration (Yellow or Brown Hue)

Q: The synthesized ester is dark yellow. What causes this, and what is the best decolorization method?

A: Discoloration in high-molecular-weight esters is often caused by thermal stress during the reaction (which is typically run at 140-180°C) or subsequent distillation, leading to the formation of color bodies.[3][5] The use of certain acid catalysts, like sulfuric acid, can also contribute to this issue.[3]

The most common and effective method for decolorization is treatment with activated carbon.

Causality: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb colored impurities and other trace contaminants from the liquid ester.[14][15]

Experimental Protocol: Activated Carbon Treatment

  • Preparation: Ensure the ester is free of water and solvent. The treatment can be performed on the neat, neutralized ester before final distillation.

  • Addition of Carbon: In a suitable flask, add 1-2% (w/w) of powdered activated carbon to the ester. The optimal amount may require some empirical testing.

  • Heating & Stirring: Heat the mixture to 50-80°C while stirring. The elevated temperature decreases the viscosity of the ester, enhancing the diffusion of impurities to the carbon surface. Avoid excessively high temperatures to prevent further degradation.

  • Contact Time: Stir the mixture for a defined period, typically 30-60 minutes.

  • Filtration: Filter the hot mixture through a bed of celite or a suitable filter aid to completely remove the fine activated carbon particles. A hot filtration setup is recommended to prevent the ester from becoming too viscous.

  • Assessment: The resulting ester should be significantly lighter in color. The process can be repeated if necessary.[16] The now-decolorized ester is ready for vacuum distillation.

Issue 3: Low Yield and Incomplete Conversion

Q: My reaction yield is low, and analysis shows significant amounts of unreacted starting materials. How can I improve the conversion rate?

A: Low conversion is a direct consequence of the equilibrium of the Fischer esterification reaction: Carboxylic Acid + Alcohol ⇌ Ester + Water.[2] To achieve a high yield, you must shift the equilibrium to the right, favoring the products.

Causality (Le Châtelier's Principle): According to Le Châtelier's principle, the equilibrium can be shifted by either increasing the concentration of reactants or decreasing the concentration of products.[6]

Strategies for Driving the Reaction:

  • Use of Excess Reactant: The most common strategy is to use a large excess of one of the reactants, typically the less expensive one.[2] For Diisodecyl azelate synthesis, using an excess of isodecanol will drive the reaction towards the product side.

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture is a highly effective method to push the equilibrium forward.[4][7] This is most commonly achieved by setting up the reaction with a Dean-Stark trap or by using molecular sieves in the reaction flask.[7]

Experimental Workflow: General Purification of Diisodecyl Azelate

The following diagram illustrates a comprehensive workflow for purifying Diisodecyl azelate, incorporating the troubleshooting steps discussed above.

G cluster_0 Synthesis Stage cluster_1 Work-Up & Initial Purification cluster_2 Optional Decolorization cluster_3 Final Purification CrudeProduct Crude Reaction Product (Ester, Acid, Alcohol, Catalyst) Neutralization Step 1: Alkaline Wash (e.g., NaHCO₃ solution) CrudeProduct->Neutralization Removes Acidic Impurities Washing Step 2: Water & Brine Wash Neutralization->Washing Removes Salts & Base Drying Step 3: Dry with Anhydrous Agent (e.g., MgSO₄) Washing->Drying Removes Residual Water Filtration1 Step 4: Filter off Drying Agent Drying->Filtration1 SolventRemoval Step 5: Solvent Removal (Rotary Evaporator) Filtration1->SolventRemoval Decolorization Step 6: Activated Carbon Treatment (if color is present) SolventRemoval->Decolorization If Needed Distillation Step 8: Vacuum Distillation SolventRemoval->Distillation If No Color Filtration2 Step 7: Hot Filtration Decolorization->Filtration2 Filtration2->Distillation FinalProduct Pure Diisodecyl Azelate Distillation->FinalProduct Removes Residual Alcohol & Other Impurities

Caption: General purification workflow for Diisodecyl azelate.

Issue 4: Difficulty Removing Residual Isodecanol

Q: GC analysis of my final product shows a persistent peak for isodecanol, even after purification. How can I remove it completely?

A: Due to its relatively high boiling point, isodecanol can sometimes be difficult to separate completely from the high-molecular-weight Diisodecyl azelate. The key is efficient fractional distillation under a deep vacuum.

Causality: The separation by distillation relies on the difference in boiling points between the components.[5] Diisodecyl azelate has a very high boiling point, and performing distillation at atmospheric pressure would cause it to decompose.[1] Applying a vacuum lowers the boiling points of all components, allowing for distillation at a much lower and safer temperature.[12] A fractionating column enhances the separation efficiency between compounds with close boiling points.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a vacuum gauge. Ensure all glassware joints are properly sealed with vacuum grease.

  • Charge the Flask: Charge the decolorized, neutralized crude ester into the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply the vacuum to the system. A pressure of <1 mmHg is often required for high-molecular-weight esters.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • First Fraction: Collect any low-boiling volatiles, which may include residual solvent or water.

    • Intermediate Fraction: As the temperature rises, carefully collect the isodecanol fraction. Monitor the temperature at the distillation head; it should plateau during the distillation of a pure component.

    • Product Fraction: Once the isodecanol has been removed, the temperature will rise again. Change the receiving flask and collect the Diisodecyl azelate product fraction at its characteristic boiling point under the applied vacuum.

  • Shutdown: Once the product is collected, remove the heat source and allow the system to cool completely before slowly re-introducing air to the apparatus. Never distill to dryness , as this can lead to the formation of explosive peroxides and decomposition.[17]

Troubleshooting Decision Tree

This diagram provides a logical path for addressing purity issues based on initial analytical results.

G Start Analyze Crude Product HighAcid Problem: High Acid Value? Start->HighAcid YellowColor Problem: Yellow/Brown Color? HighAcid->YellowColor No AlkalineWash Action: Perform Alkaline Wash (Protocol 1) HighAcid->AlkalineWash Yes ResidualAlcohol Problem: Residual Alcohol (by GC)? YellowColor->ResidualAlcohol No CarbonTx Action: Activated Carbon Treatment (Protocol 2) YellowColor->CarbonTx Yes VacDistill Action: Efficient Vacuum Distillation (Protocol 4) ResidualAlcohol->VacDistill Yes FinalProduct Pure Product ResidualAlcohol->FinalProduct No AlkalineWash->YellowColor CarbonTx->ResidualAlcohol VacDistill->FinalProduct

Caption: Troubleshooting decision tree for purifying Diisodecyl azelate.

References
  • Fisher Esterification: Synthesis and Purification of Esters - Chemistry - HSCprep. (2025, March 4). HSCprep.
  • General procedures for the purification of Esters - Chempedia. (n.d.). LookChem.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). HSC Chemistry & Physics.
  • Synthesis, Isolation, and Purification of an Ester. (2003). Flinn Scientific.
  • Technical Support Center: Purification of Esterification Mixtures. (2025, December). BenchChem.
  • Decolorization process in synthetic ester production procedures. (2016, June 22).
  • Study on decolorization method of the synthetic ester. (2025, August 10).
  • Purification of High Molecular Weight Fatty Esters. (n.d.).
  • Purification of high molecular weight thermotolerant esterase from Serratia sp.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • US3681482A - Color improvement of phosphate esters. (n.d.).
  • Purity Analysis of Synthesized Iso-decyl-acetate: A Comparative Guide to Analytical Techniques. (n.d.). BenchChem.
  • US4521595A - Process for the purification of esters. (n.d.).
  • US8524938B2 - Process for lightening the color of polyol esters. (n.d.).
  • DIETHYL AZEL
  • Activated Carbon For Spirits. (2023, December 16). Zhulin Carbon.
  • US2748159A - Purification and decolorization of esters. (n.d.).
  • Diisodecyl azelate. (n.d.). Scientific Polymer Products.
  • Carboxylic Acids + Alcohols → Esters (Fischer Esterific
  • Activated Carbon Modified by Ester Hydrolysis of Ethyl Acetate for Water Vapor Adsorption Enhancement. (2022, August 3). MDPI.
  • Fischer Esterific
  • Fischer Esterification. (2021, November 18). Chemistry Steps.
  • A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). AWC Sci.

Sources

Optimization

Technical Support Center: Diisodecyl Azelate (DIDA) Analysis

[1] Introduction: The Analytical Challenge Diisodecyl azelate (DIDA) is a specialty plasticizer and lubricant base stock derived from azelaic acid and isodecyl alcohol.[1] Unlike simple esters (e.g., dimethyl azelate), D...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Analytical Challenge

Diisodecyl azelate (DIDA) is a specialty plasticizer and lubricant base stock derived from azelaic acid and isodecyl alcohol.[1] Unlike simple esters (e.g., dimethyl azelate), DIDA presents a unique analytical challenge: Isomeric Complexity .

Because "isodecyl" alcohol is a mixture of branched C10 isomers, DIDA does not exist as a single molecular entity. In chromatography, it manifests as a complex cluster of isomers rather than a discrete peak. This guide addresses the three most common failure modes in DIDA analysis: Misinterpretation of Chromatographic Morphology (GC) , Detection Failure (HPLC) , and Matrix Interference (Sample Prep).

Module 1: Gas Chromatography (GC-MS) Troubleshooting

Issue: "My chromatogram shows a broad hump instead of a sharp peak. Is my column degraded?"

Diagnosis: Likely Normal Behavior (Isomer Cluster).[1] Technical Context: DIDA is a mixture of isomers.[1] On non-polar (5% phenyl) and mid-polarity columns, these isomers partially resolve, creating a "mound" or "fingerprint" pattern spanning 0.5–2.0 minutes, often mistaken for column bleed or unresolved contamination.

Troubleshooting Protocol: Distinguishing DIDA from Column Bleed
SymptomProbable CauseVerification Step
Broad, jagged hump Isomer Resolution (Normal)Check Mass Spectrum across the hump.[1] It should be consistent (similar fragmentation) throughout.
Rising baseline (no discrete ions) Column Bleed (Siloxanes)Check for m/z 207, 281, 355 (Cyclosiloxanes). If present, condition column.[2][3]
Sharp, single peak Misidentification You may be analyzing a linear standard (Di-n-decyl azelate) or a contaminant.[1]
Optimized GC-MS Method Parameters
  • Column: 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS).[1] High-temperature limits are required (>320°C).[1]

  • Inlet: Split mode (10:1 or higher) to prevent overload. 280°C.

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 320°C.

    • Hold: 10 mins (DIDA elutes late, typically >280°C).

  • Mass Spec: Scan range m/z 45–600.

Visual Logic: GC Peak Morphology Diagnosis

G Start Observation: Broad Peak / Hump CheckMS Check Mass Spectrum (Scan Mode) Start->CheckMS Siloxanes Dominant Ions: m/z 207, 281, 355 CheckMS->Siloxanes Cyclic Siloxanes Esters Dominant Ions: m/z 43, 57, 71, [M-OR]+ CheckMS->Esters Alkyl Fragments Bleed Diagnosis: Column Bleed Action: Bake out / Trim Column Siloxanes->Bleed DIDA Diagnosis: DIDA Isomers Action: Integrate total area of hump Esters->DIDA

Figure 1: Decision tree for distinguishing DIDA isomer clusters from instrumental artifacts.[1]

Module 2: HPLC & Detection Issues

Issue: "I injected 1000 ppm of DIDA but see no signal at 254 nm."

Diagnosis: Incorrect Detector Selection. Technical Context: DIDA is an aliphatic ester.[1] It lacks a conjugated


-electron system (chromophore) required for UV detection at standard wavelengths (254 nm or 280 nm).[1] While the carbonyl group absorbs weakly at 200–210 nm, this region is plagued by solvent noise (acetonitrile cutoff).
Recommended Detection Techniques
DetectorSuitabilityNotes
UV-Vis (254 nm) Unsuitable DIDA is transparent at this wavelength.[1]
UV-Vis (210 nm) Poor Low sensitivity; high background noise from mobile phase.[1]
CAD / ELSD Excellent Charged Aerosol or Evaporative Light Scattering Detectors respond to mass, not optical properties. Ideal for aliphatic esters.[1]
LC-MS (APCI) Good Atmospheric Pressure Chemical Ionization is preferred over ESI for neutral, non-polar esters.[1]
Workflow: HPLC Method Setup (CAD/ELSD)
  • Mobile Phase A: Water (LC-MS Grade).[1]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Column: C18 (Reverse Phase), 150 mm x 4.6 mm, 3-5 µm.[1]

  • Gradient: 80% B to 100% B over 15 mins. (DIDA is highly hydrophobic and requires high organic strength to elute).[1]

Module 3: Sample Preparation (Matrix Extraction)

Issue: "Recoveries are low when extracting DIDA from PVC polymers."[1]

Diagnosis: Polymer Entrapment or Solubility Mismatch.[1] Technical Context: DIDA is often used as a plasticizer in PVC.[1] Simple soaking in methanol is ineffective because methanol is a non-solvent for PVC, preventing the solvent from penetrating the polymer matrix to access the DIDA.

Protocol: Dissolution-Precipitation Method (ASTM D3465 Adapted)

This method ensures total release of the plasticizer by dissolving the matrix first.

  • Dissolution: Weigh 0.5 g of sample into a vial. Add 10 mL of Tetrahydrofuran (THF) . Shake/sonicate until the polymer is completely dissolved.

  • Precipitation: Slowly add 20 mL of Hexane (or Methanol) dropwise while stirring. The PVC polymer will precipitate out, while the DIDA remains in solution.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter.

  • Analysis: Inject the filtrate into GC-MS or HPLC.

Visual Logic: Extraction Decision Matrix

G Sample Sample Matrix Liquid Liquid / Oil Sample->Liquid Solid Solid Polymer (PVC) Sample->Solid Dilute Dilute & Shoot (Hexane/Acetone) Liquid->Dilute Soxhlet Soxhlet Extraction (Ether/Hexane - 6-8 hrs) Solid->Soxhlet High Accuracy (Slow) Dissolve Dissolution/Precipitation (THF -> Hexane) Solid->Dissolve High Throughput (Fast)

Figure 2: Selection guide for DIDA extraction based on sample matrix type.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the m/z 149 ion to identify DIDA in MS? A: No. The m/z 149 ion is characteristic of phthalates (protonated phthalic anhydride). DIDA is an azelate (aliphatic).[1] If you see m/z 149, your sample is contaminated with phthalates. DIDA spectra are dominated by alkyl chain fragments (m/z 43, 57, 71) and ions related to the loss of the alkoxy group.

Q: What is the boiling point of DIDA? A: Theoretical boiling points exceed 400°C at atmospheric pressure. However, it will degrade before boiling. In a GC inlet, it vaporizes rapidly due to the high surface area and vacuum effect of the column flow, but you must use a high-temperature column (limit >320°C).

Q: Why does my DIDA standard have a lower refractive index than the literature value? A: Check the temperature. Refractive index is highly temperature-dependent.[1] Additionally, because DIDA is an isomeric mixture, the refractive index can vary slightly between batches depending on the specific "isodecyl" alcohol feedstock used by the manufacturer.

References

  • ASTM International. (2020).[1] ASTM D3465-14: Standard Test Method for Purity of Monomeric Plasticizers by Gas Chromatography.[1] West Conshohocken, PA.

  • PubChem. (2025).[1] Diisodecyl azelate (Compound Summary).[1] National Library of Medicine.[1] [1]

  • Restek Corporation. (2020).[1] GC-MS Analysis of Phthalates and Adipates: Comparison of Stationary Phase Performance.

  • BenchChem. (2025).[1][4] Comparative Guide to HPLC and GC-MS Methods for Azelate Analysis.[1]

  • Shimadzu. (2024).[1][5] Refractive Index Detection (RID) in HPLC: Principles and Applications.

Sources

Troubleshooting

Technical Support Center: Diisodecyl Azelate (DIDA) Stability &amp; Degradation

Welcome to the Analytical Support Dashboard for Diisodecyl Azelate (DIDA) . Designed for research scientists and drug development professionals, this resource provides field-proven insights into the physicochemical degra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Dashboard for Diisodecyl Azelate (DIDA) . Designed for research scientists and drug development professionals, this resource provides field-proven insights into the physicochemical degradation pathways of DIDA under stress conditions. Here, you will find mechanistic explanations, troubleshooting guides for analytical anomalies, and self-validating experimental protocols.

Knowledge Base: Mechanistic FAQs

Q: Why does DIDA exhibit differential degradation kinetics under alkaline versus acidic hydrolysis? A: The causality lies in the reversibility of the reaction mechanisms. Ester hydrolysis under acidic conditions is a reversible equilibrium process; the reaction rate slows as products accumulate. In contrast, alkaline hydrolysis (saponification) is irreversible. The resulting azelaic acid is immediately deprotonated by the base to form an azelate salt, removing it from the equilibrium. This thermodynamic sink drives the reaction forward, leading to rapid and complete degradation into azelate salts and isodecanol 1.

Q: How does the branched structure of the isodecyl group influence the oxidative degradation pathway? A: The isodecyl moiety contains highly substituted tertiary carbon atoms. These carbons have lower carbon-hydrogen bond dissociation energies, making them highly susceptible to hydrogen abstraction by reactive oxygen species (ROS). This initiates a free-radical auto-oxidation cascade, leading to the formation of hydroperoxides 2. Subsequent homolytic cleavage of these hydroperoxides (via chain scission) yields lower molecular weight volatile compounds such as aldehydes and ketones 3.

G DIDA Diisodecyl Azelate (C29H56O4) Hydrolysis Hydrolytic Stress (Acid/Base/Moisture) DIDA->Hydrolysis Oxidation Oxidative/Thermal Stress (Heat/O2/Peroxides) DIDA->Oxidation Photolysis Photolytic Stress (UV/Vis Light) DIDA->Photolysis Azelaic Azelaic Acid (C9H16O4) Hydrolysis->Azelaic Isodecanol Isodecanol (C10H22O) Hydrolysis->Isodecanol Radicals Alkyl Radicals & Hydroperoxides Oxidation->Radicals Norrish Norrish Type I/II Cleavage Products Photolysis->Norrish Volatiles Short-chain Aldehydes, Ketones & Acids Radicals->Volatiles

Fig 1. Primary degradation pathways of Diisodecyl azelate under stress.

Troubleshooting Guide: Analytical Anomalies

Symptom: False-positive degradation peaks during untargeted LC-Q/TOF-MS analysis. Root Cause: Procedural mass spectral features, such as adduct formation (e.g., [M+Na]⁺ at m/z 491.407, [M+NH₄]⁺ at m/z 486.451) or isotopic interferences, are often misidentified as novel degradants 4. Solution: Apply strict peak-picking algorithms and filter features using control samples (unstressed DIDA). Utilize adduct-joining scripts to consolidate [M+H]⁺, [M+Na]⁺, and[M+NH₄]⁺ signals into a single parent feature before attempting structural elucidation 5.

Symptom: Missing mass balance in LC-MS/MS after severe thermal oxidation. Root Cause: Thermal oxidation of DIDA produces volatile short-chain cleavage products that evaporate during sample preparation or are not retained on standard C18 reverse-phase columns. Solution: Implement a closed-system stress vessel. Utilize headspace gas chromatography-mass spectrometry (HS-GC-MS) in parallel with LC-MS/MS to capture and quantify volatile degradants.

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Forced Degradation & LC-Q/TOF-MS Profiling

Objective: To map the degradation pathways of DIDA under ICH Q1A(R2) stress conditions while ensuring analytical self-validation through mass balance and control integration.

Step 1: System Suitability & Control Preparation (The Self-Validation Baseline)

  • Action: Prepare a 1.0 mg/mL DIDA reference standard in HPLC-grade Acetonitrile.

  • Causality: Establishing an unstressed control is critical to filter out procedural mass spectral features (e.g., in-source fragmentation) that mimic degradation products [[5]]().

Step 2: Stress Induction (Hydrolytic & Oxidative)

  • Action:

    • Alkaline Hydrolysis: Mix 1 mL of DIDA stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours.

    • Oxidative Stress: Mix 1 mL of DIDA stock with 1 mL of 3% H₂O₂. Incubate at 60°C for 48 hours.

  • Causality: 60°C accelerates degradation kinetics without inducing secondary thermal decomposition artifacts that do not occur under ambient shelf-life conditions.

Step 3: Reaction Quenching

  • Action: Neutralize the alkaline sample with 1 mL of 0.1 N HCl.

  • Causality: Immediate neutralization halts the saponification process, freezing the degradation profile at the exact 48-hour time point to ensure reproducible kinetic data.

Step 4: LC-Q/TOF-MS Acquisition

  • Action: Inject 5 µL onto a C18 column (100 × 4.6 mm, 2.6 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: Formic acid promotes the formation of the [M+H]⁺ adduct (m/z 469.4251) for DIDA 4, enhancing ionization efficiency in positive ESI mode.

Step 5: Data Processing & Mass Balance Verification

  • Action: Perform peak picking and adduct-joining. Compare the molar sum of the remaining DIDA and quantified degradants against the initial control concentration.

  • Causality: A mass balance of 95-105% validates that no volatile degradants were lost and that the extraction protocol is quantitatively sound.

Workflow Prep 1. Sample Prep (DIDA in Solvent) Stress 2. Apply Stress (ICH Guidelines) Prep->Stress Quench 3. Quench Reaction (Neutralize/Cool) Stress->Quench Extract 4. Extraction & Dilution Quench->Extract LCMS 5. LC-Q/TOF-MS Acquisition Extract->LCMS Data 6. Data Processing (Peak Picking/ID) LCMS->Data

Fig 2. Self-validating workflow for DIDA forced degradation analysis.

Data Repository: Quantitative Mass Spectrometry Summaries

The following table summarizes the key exact mass data required for identifying DIDA and its primary degradation products during MS data processing 4, 5.

CompoundMolecular FormulaMonoisotopic Mass (Da)Primary Detected Adduct (m/z)Originating Stress Condition
Diisodecyl Azelate (Parent) C₂₉H₅₆O₄468.4179469.4251 [M+H]⁺N/A (Control)
Diisodecyl Azelate (Adduct) C₂₉H₅₆O₄468.4179491.4071 [M+Na]⁺N/A (Control)
Azelaic Acid C₉H₁₆O₄188.1052187.0970 [M-H]⁻Hydrolytic (Acid/Base)
Isodecanol C₁₀H₂₂O158.1671141.1640 [M+H-H₂O]⁺Hydrolytic (Acid/Base)

References

  • Diisodecyl azelate (C29H56O4)
  • Source: National and Kapodistrian University of Athens (uoa.gr)
  • US20200181525A1 - Method for improving oxidation and deposit resistance of lubricating oils Source: Google Patents URL
  • Source: European Patent Office (epo.org)
  • Source: Environmental Protection Agency (EPA)

Sources

Optimization

Technical Support Center: Optimizing the Esterification Process for Diisodecyl Azelate

Welcome to the technical support center for the synthesis and optimization of Diisodecyl azelate (DIDA). This guide is designed for researchers, scientists, and drug development professionals engaged in the esterificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of Diisodecyl azelate (DIDA). This guide is designed for researchers, scientists, and drug development professionals engaged in the esterification of azelaic acid with isodecanol. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot and enhance your synthesis process.

Process Overview: The Chemistry of Diisodecyl Azelate Synthesis

Diisodecyl azelate is a high-performance diester plasticizer synthesized from azelaic acid, a nine-carbon dicarboxylic acid, and isodecanol, a branched ten-carbon alcohol. The primary synthesis route is the Fischer-Speier esterification, an acid-catalyzed condensation reaction.[1] In this equilibrium-driven process, a carboxylic acid and an alcohol react to form an ester and water.[2] The reactivity of the two carboxyl groups on azelaic acid allows it to form diesters, which are crucial for applications as lubricants and plasticizers.[3]

The overall reaction is as follows:

Azelaic Acid + 2 Isodecanol ⇌ Diisodecyl Azelate + 2 Water

To achieve high yields of the desired diester, the equilibrium must be shifted towards the products. This is typically accomplished by removing water as it is formed and/or using an excess of one of the reactants, usually the alcohol.[2][4]

Fischer Esterification Mechanism

The reaction proceeds through a series of protonation and deprotonation steps, creating a tetrahedral intermediate. Understanding this mechanism is key to troubleshooting issues related to catalyst activity and reaction kinetics.

Fischer_Esterification cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation cluster_5 Repeat for Second Carboxyl Group A Carboxylic Acid (Azelaic Acid) B Protonated Carbonyl (Oxonium Ion) A->B + H+ H_plus H+ D Tetrahedral Intermediate B->D + Isodecanol C Isodecanol E Protonated Intermediate D->E H+ transfer F Protonated Ester E->F - H2O G Water H Ester Product (Monoester) F->H - H+ I H+ J Diisodecyl Azelate (Final Product) H->J Repeat Steps 1-5 Troubleshooting_Workflow start Problem Encountered p1 Low Yield / Conversion start->p1 p2 Product Discoloration start->p2 p3 Incomplete Reaction (Monoester Present) start->p3 p4 Workup Issues (Emulsion) start->p4 c1a Inefficient H2O Removal? p1->c1a c1b Low Catalyst Activity? p1->c1b c1c Incorrect Stoichiometry? p1->c1c c2a Temperature Too High? p2->c2a c2b Oxidation Occurring? p2->c2b p3->c1c c3a Insufficient Reaction Time? p3->c3a c3b Poor Mixing? p3->c3b c4a Vigorous Shaking? p4->c4a c4b Using DI Water for Wash? p4->c4b s1a Use Dean-Stark Trap or Apply Vacuum c1a->s1a s1b Increase Catalyst Load (1-2%) Use Fresh Catalyst c1b->s1b s1c Use Molar Excess of Alcohol (e.g., 1:2.5 ratio) c1c->s1c s2a Reduce Reaction Temp (120-140°C) c2a->s2a s2b Use N2 Blanket Purify with Activated Carbon c2b->s2b s3a Extend Reaction Time (>4h) Monitor with Titration/GC c3a->s3a s3b Ensure Vigorous Stirring c3b->s3b s4a Gently Invert Funnel c4a->s4a s4b Wash with Saturated Brine c4b->s4b

Sources

Troubleshooting

Resolving Peak Tailing in HPLC Analysis of Diisodecyl Azelate: A Technical Support Guide

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for a common issue encountered in the High-Performance Liquid Chromatography (HPLC) analysis of Diisodecyl azelate: peak tailing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for a common issue encountered in the High-Performance Liquid Chromatography (HPLC) analysis of Diisodecyl azelate: peak tailing. As a large, non-polar molecule, Diisodecyl azelate presents unique challenges in achieving optimal peak symmetry. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of Diisodecyl azelate?

Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[1][2] This is often quantified by a tailing factor or asymmetry factor greater than 1.2, though values up to 1.5 may be acceptable in some assays.[3] For Diisodecyl azelate, a large, non-polar diester, peak tailing can be particularly problematic.

Why it matters:

  • Reduced Accuracy and Precision: Tailing peaks are harder to integrate accurately, leading to variability in quantitative results.[4]

  • Poor Resolution: The elongated tail of a major peak can obscure smaller, closely eluting peaks, such as impurities or degradation products.[1]

  • Longer Runtimes: Achieving baseline resolution between a tailing peak and a subsequent peak often requires a longer chromatographic run.[1]

Q2: What are the primary causes of peak tailing for a non-polar compound like Diisodecyl azelate?

While peak tailing is often associated with the interaction of basic compounds with acidic silanol groups on the silica-based stationary phase, it can also affect large, non-polar molecules like Diisodecyl azelate.[1][3][4] The primary retention mechanism for Diisodecyl azelate in reversed-phase HPLC is hydrophobic interaction with the stationary phase.[5] However, secondary interactions can lead to peak tailing.[3][6]

Potential Causes:

  • Secondary Silanol Interactions: Although Diisodecyl azelate is not basic, its ester groups can have some polar character, allowing for weak hydrogen bonding interactions with residual, un-capped silanol groups on the silica surface of the column.[1][7] These secondary interactions can create a mixed-mode retention mechanism, leading to peak tailing.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing the peak to broaden and tail.[8]

  • Column Contamination and Degradation: Accumulation of strongly retained sample matrix components on the column, particularly at the inlet, can disrupt the packing and flow path, causing peak distortion.[9][10] Over time, the bonded phase of the column can degrade, exposing more active silanol sites.[9]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.[4][11] This is often referred to as "dead volume."[8]

  • Inappropriate Mobile Phase Conditions: A mobile phase that does not completely solubilize the sample or has a pH that promotes interaction with the stationary phase can contribute to poor peak shape.[2][12]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing in your Diisodecyl azelate analysis.

Guide 1: Systematic Diagnosis of Peak Tailing

Before making changes to your method, it's crucial to identify the root cause of the peak tailing. This can be achieved through a logical, step-by-step diagnostic process.

Experimental Protocol: Diagnostic Workflow

  • System Blank and Standard Injection:

    • Inject a blank solvent (typically the mobile phase) to ensure the baseline is stable and free of ghost peaks.

    • Inject a freshly prepared, known concentration of your Diisodecyl azelate standard. Observe the peak shape. If the standard peak tails, the issue is likely with the HPLC system, column, or mobile phase. If the standard peak is symmetrical but your sample peaks tail, the problem may lie in the sample matrix or preparation.

  • Column Evaluation:

    • If you have a new, unused column of the same type, install it and inject your standard. If the peak shape improves significantly, your original column is likely contaminated, degraded, or has a void.[8]

    • Consider using a guard column to protect the analytical column from strongly retained matrix components.[9][10] If peak shape degrades over a series of injections, and replacing the guard column restores symmetry, this points to sample matrix effects.[9]

  • Extra-Column Volume Check:

    • Replace the column with a zero-dead-volume union and inject a small amount of a UV-active compound (like caffeine) in the mobile phase. The resulting peak should be very sharp and symmetrical. If it is broad or tailing, this indicates excessive extra-column volume in your system (e.g., long or wide-bore tubing).[4]

dot graph TD { A[Start: Peak Tailing Observed] --> B{Inject Standard}; B --> C{Peak Symmetrical?}; C -->|Yes| D[Issue is likely sample matrix. Proceed to Guide 3]; C -->|No| E[Issue is likely system, column, or mobile phase]; E --> F{Test with a new column}; F --> G{Peak shape improves?}; G -->|Yes| H[Original column is the problem. Proceed to Guide 2]; G -->|No| I[Issue is likely mobile phase or system hardware]; I --> J{Check for extra-column volume}; J --> K{Broad peak with union?}; K -->|Yes| L[Minimize tubing length/diameter]; K -->|No| M[Optimize mobile phase. Proceed to Guide 2]; }

Caption: Diagnostic workflow for peak tailing.

Guide 2: Optimizing Chromatographic Conditions

If the issue is not related to the sample matrix, focus on the column and mobile phase conditions.

Column Selection and Care:

  • Use a High-Quality, End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically deactivated with a small silane.[6] This minimizes the potential for secondary interactions.[3] For a non-polar analyte like Diisodecyl azelate, a standard C18 column is a good starting point.[5][13]

  • Column Washing: If you suspect column contamination, a rigorous washing procedure can help.

Experimental Protocol: Column Washing

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 80:20 Acetonitrile:Water with buffer, flush with 80:20 Acetonitrile:Water).

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • If you suspect very non-polar contaminants, you can flush with a stronger solvent like isopropanol or a mixture of hexane and isopropanol (ensure miscibility with the previous solvent).

  • Re-equilibrate the column with your mobile phase for at least 20 column volumes before the next injection.

Mobile Phase Optimization:

  • Solvent Strength and Composition: Ensure Diisodecyl azelate is fully soluble in the mobile phase.[12] Since it is highly non-polar, a high percentage of organic solvent (e.g., acetonitrile or methanol) in a reversed-phase system is necessary.[14] Acetonitrile is often preferred as it typically provides better peak shape and lower backpressure than methanol.

  • Mobile Phase Additives: While Diisodecyl azelate is not basic, small amounts of an acidic modifier can sometimes improve peak shape by suppressing any potential ionization of residual silanol groups on the stationary phase.[3][7]

Experimental Protocol: Mobile Phase Additive Screening

  • Prepare your standard mobile phase (e.g., 90:10 Acetonitrile:Water).

  • Prepare a second mobile phase with the addition of a small amount of an acid, for example, 0.1% formic acid or 0.1% acetic acid.[15][16]

  • Analyze your Diisodecyl azelate standard using both mobile phases under identical conditions (flow rate, temperature, etc.).

  • Compare the peak asymmetry.

Mobile Phase AdditiveExpected Effect on Peak ShapeConsiderations
NoneBaselineMay show tailing due to minor silanol interactions.
0.1% Formic AcidPotential ImprovementVolatile and compatible with mass spectrometry.
0.1% Acetic AcidPotential ImprovementCommon additive for reversed-phase HPLC.[15]
Triethylamine (TEA)Unlikely to HelpTypically used to suppress silanol interactions with basic analytes.[1]

dot graph TD { subgraph "Column & Mobile Phase Optimization" A[Start: Tailing Peak] --> B{Use High-Quality End-Capped Column}; B --> C{Still Tailing?}; C -->|Yes| D[Perform Column Wash]; D --> E{Still Tailing?}; E -->|Yes| F[Optimize Mobile Phase]; F --> G[Ensure High Organic Content]; G --> H[Screen Acidic Additives e.g., 0.1% Formic Acid]; H --> I[Improved Peak Shape]; C -->|No| J[Problem Solved]; E -->|No| J; end }

Caption: Optimizing column and mobile phase.

Guide 3: Sample Preparation and Injection

The way a sample is prepared and introduced to the system can significantly impact peak shape.

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase.[12] If a stronger solvent is needed for solubility, use the weakest possible solvent that still provides complete dissolution and inject the smallest possible volume.[11] Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Sample Concentration: As mentioned, column overload is a common cause of peak tailing.[8]

Experimental Protocol: Linearity and Overload Check

  • Prepare a series of Diisodecyl azelate standards at different concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).

  • Inject each standard under the same chromatographic conditions.

  • Plot the peak area versus concentration. The relationship should be linear.

  • Simultaneously, observe the peak asymmetry for each injection. If the asymmetry increases significantly at higher concentrations, you are likely overloading the column. Dilute your samples to a concentration that is within the linear range and provides good peak shape.

  • Sample Clean-up: If your samples are in a complex matrix, interfering components can co-elute or irreversibly bind to the column, causing peak tailing.[3] Consider a sample clean-up step like Solid-Phase Extraction (SPE) to remove these interferences.[3][10]

Summary of Troubleshooting Steps

Potential Cause Diagnostic Step Solution
Column Contamination/Degradation Inject standard on a new column.Wash the column; if unsuccessful, replace the column. Use a guard column.[8][9]
Secondary Silanol Interactions Observe peak shape with a well-end-capped column.Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[7]
Column Overload Inject a dilution series of the analyte.Reduce sample concentration or injection volume.[8][11]
Extra-Column Volume Replace column with a zero-dead-volume union.Use shorter, narrower internal diameter tubing between the injector, column, and detector.[4][17]
Inappropriate Sample Solvent Sample dissolved in a much stronger solvent than mobile phase.Dissolve the sample in the mobile phase whenever possible.[12]

By systematically working through these diagnostic and optimization steps, you can effectively identify the cause of peak tailing in your Diisodecyl azelate analysis and achieve symmetrical, reproducible peaks for accurate and reliable results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Kromatek. (2017, June 23). HPLC: What to do in case of peaks being too broad?
  • ALWSCI. (2025, February 11). What To Do When Chromatographic Peaks Are Wider in HPLC.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Google Patents. (n.d.). US20050011836A1 - Additives for reversed-phase HPLC mobile phases.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Retrieved from Indian Journal of Pharmaceutical Sciences website.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • SciSpace. (n.d.). A review on method development by hplc.
  • ResearchGate. (n.d.). The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products.
  • IJSAT. (2025, April 15). Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach.

Sources

Optimization

Technical Support Center: Preventing Phase Separation in Diisodecyl Azelate (DIDA) Polymer Blends

Welcome to the advanced troubleshooting center for polymer formulation. As drug development professionals and material scientists, achieving a stable, homogeneous polymer blend is critical for ensuring consistent mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for polymer formulation. As drug development professionals and material scientists, achieving a stable, homogeneous polymer blend is critical for ensuring consistent mechanical properties and predictable active pharmaceutical ingredient (API) release profiles.

Diisodecyl azelate (DIDA) is a highly effective, low-temperature aliphatic diester plasticizer. However, its large molecular structure and specific polarity can lead to thermodynamic instability in certain polymer matrices, resulting in phase separation—commonly observed as exudation, blooming, or micro-domain formation. This guide provides field-proven, self-validating protocols to diagnose and permanently resolve these formulation failures.

Quantitative Data: DIDA Physicochemical Profile

Understanding the baseline properties of DIDA is the first step in diagnosing compatibility issues. The table below summarizes the critical parameters that dictate its phase behavior in polymer networks.

PropertyValueClinical/Experimental Significance
Molecular Formula C₂₉H₅₆O₄High molecular weight (~468.4 Da) reduces volatility but can hinder diffusion kinetics during melt blending[1].
Structure Type Aliphatic DiesterProvides high free-volume, which is excellent for low-temperature flexibility and lowering the matrix

[2].
Primary Failure Mode Exudation / BloomingOccurs when plasticizer loading exceeds the thermodynamic solubility limit of the host polymer.
Thermal Signature Single

shift
A successful blend exhibits a single, proportionally lowered Glass Transition Temperature (

). Dual

peaks indicate phase separation[3].
Diagnostic FAQs: The Causality of Phase Separation

Q: Why does DIDA bloom to the surface of my polymer blend over time during ambient storage? A: Blooming is a macroscopic manifestation of liquid-liquid or solid-liquid phase separation. It occurs when the concentration of DIDA exceeds its equilibrium solubility in the polymer matrix. As the system attempts to minimize its overall free energy, the thermodynamically incompatible plasticizer migrates to the surface. This is fundamentally driven by a disparity in the Hildebrand or Hansen Solubility Parameters (HSP) between DIDA and your specific polymer matrix.

Q: My DIDA blend is initially clear, but becomes cloudy and phase-separates after thermal cycling. What causes this? A: Polymer-plasticizer miscibility is highly temperature-dependent. Thermal cycling can push the blend across the binodal curve into a two-phase region. Furthermore, if your polymer matrix is semicrystalline, the competition between polymer crystallization and liquid-liquid demixing becomes critical. As the polymer crystallizes at lower temperatures, it physically rejects the non-crystallizing DIDA into the amorphous interlamellar regions. This local supersaturation triggers micro-phase separation[4].

Q: Can I use block copolymers to prevent DIDA exudation without changing my base polymer? A: Yes. When thermodynamic matching is impossible due to formulation constraints, you can rely on kinetic arrest. Block copolymers act as macromolecular surfactants. By localizing at the interface between the polymer-rich continuous phase and the DIDA-rich microdomains, they drastically reduce interfacial tension and sterically hinder the coalescence of DIDA droplets, effectively arresting macroscopic phase separation[5][6].

Diagnostic Workflow Visualization

PhaseSepDiagnostic Start Observe Polymer Blend CheckSurface Visual/SEM Inspection for Surface Blooming Start->CheckSurface IsBlooming Exudation Present? CheckSurface->IsBlooming ThermalAnalysis Conduct DSC Analysis (Check Tg & Tm) IsBlooming->ThermalAnalysis No ThermoMismatch Thermodynamic Mismatch (Adjust HSP/Ratio) IsBlooming->ThermoMismatch Yes CheckTg Multiple Tg Peaks? ThermalAnalysis->CheckTg KineticIssue Kinetic Demixing (Add Compatibilizer) CheckTg->KineticIssue Yes (Micro-separation) Stable Homogeneous Blend (Stable) CheckTg->Stable No (Single Tg)

Diagnostic workflow for identifying and resolving DIDA phase separation.

Troubleshooting Guides & Experimental Methodologies
Protocol A: Resolving Thermodynamic Mismatch via Thermal Analysis

If your blend exhibits immediate cloudiness or surface exudation, the DIDA loading has exceeded the miscibility limit. You must map the phase boundary using Differential Scanning Calorimetry (DSC)[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a concentration gradient of DIDA in your polymer matrix (e.g., 5%, 10%, 15%, 20% w/w). Melt blend the samples under an inert nitrogen atmosphere to prevent thermal oxidation[3].

  • Thermal Quenching: Heat the samples to 20°C above the polymer's melting temperature (

    
    ) for 10 minutes to erase thermal history and ensure complete melt homogenization[4]. Quench rapidly to room temperature.
    
  • DSC Scanning: Run the samples in a DSC from -80°C to 150°C at a heating rate of 10°C/min.

  • Data Interpretation: Identify the Glass Transition Temperature (

    
    ). A fully miscible plasticizer will yield a single 
    
    
    
    that decreases linearly with increased DIDA concentration[2].
  • Self-Validation Check: If the DSC thermogram reveals two distinct

    
     steps (one near the pure polymer's 
    
    
    
    and one near DIDA's
    
    
    ), the system has phase-separated. The formulation is empirically invalidated. You must reduce the DIDA concentration to the highest loading that still yields a single
    
    
    .
Protocol B: Kinetically Arresting Micro-Phase Separation

If the DIDA concentration must remain high for functional reasons (e.g., extreme flexibility requirements) but phase separation occurs during cooling/crystallization, you must kinetically arrest the demixing process using a block copolymer compatibilizer[5][6].

Step-by-Step Methodology:

  • Compatibilizer Selection: Select an A-B diblock copolymer where block 'A' is miscible with the polymer matrix and block 'B' has a high affinity for aliphatic esters like DIDA.

  • High-Shear Compounding: Introduce 2% to 5% (w/w) of the block copolymer into the DIDA-polymer mixture during the melt-blending phase. Apply high shear (e.g., twin-screw extrusion) to disperse the DIDA into nano-scale droplets.

  • Interfacial Localization: During cooling, the block copolymer will spontaneously migrate to the interface of the DIDA droplets, drastically reducing interfacial tension and providing steric bulk that prevents the droplets from coalescing into macroscopic exudate[5].

  • Self-Validation Check: Perform Scanning Electron Microscopy (SEM) on a cryo-fractured cross-section of the cooled film. If the compatibilization is successful, the morphology will show a homogeneous dispersion of sub-micron DIDA domains without large, drop-like spots[2][3]. If domains exceed 1.5 μm, the kinetic arrest has failed, and the shear rate or copolymer concentration must be increased.

Mechanism Visualization

KineticArrest DIDA DIDA Plasticizer (Droplet Phase) Interface Interfacial Localization (Reduced Tension) DIDA->Interface Copolymer Block Copolymer (Compatibilizer) Copolymer->Interface Matrix Polymer Matrix (Continuous Phase) Matrix->Interface Arrest Kinetic Arrest of Phase Separation Interface->Arrest

Mechanism of block copolymer-mediated kinetic arrest in DIDA blends.

References
  • Diisodecyl azel
  • Further Step in the Transition from Conventional Plasticizers to Versatile Bioplasticizers Obtained by the Valorization of Levulinic Acid and Glycerol acs.org
  • Suppression of Phase Separation Pattern Formation in Blend Films with Block Copolymer Comp
  • Putting the Squeeze on Phase Separ
  • Tailoring Polyvinyl Alcohol/Carnauba Wax Film Properties Through Plasticizer Selection mdpi.com
  • The competition between crystallization and phase separ

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of Diisodecyl Azelate Formulations

Welcome to the technical support center for Diisodecyl azelate (DIDA) formulations. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Diisodecyl azelate (DIDA) formulations. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the thermal stability of DIDA-based systems. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is Diisodecyl azelate (DIDA) and where is it used?

A1: Diisodecyl azelate (DIDA) is a synthetic ester formed from azelaic acid and isodecyl alcohol.[1] It is a colorless to pale yellow, low-volatility liquid known for its excellent plasticizing properties in polymers like PVC and as a high-performance lubricant basestock. Its favorable thermal stability makes it suitable for high-temperature applications.[2]

Q2: What are the initial signs of thermal degradation in my DIDA formulation?

A2: The first indicators of thermal degradation often include:

  • Color Change: A noticeable darkening or yellowing of the formulation is a common first sign. This is often due to the formation of oxidized species and chromophores.[3]

  • Viscosity Change: Excessive heat can cause lubricants to thin out (decrease in viscosity), reducing their protective film strength.[4][5][6] Conversely, as degradation progresses, polymerization of byproducts can lead to an increase in viscosity.[7]

  • Odor: The generation of acrid or burnt odors can signal the breakdown of the ester and additive components.

  • Increased Acidity: Oxidation reactions produce acidic byproducts, which can be detected by an increase in the Total Acid Number (TAN) of the formulation.[8]

Q3: At what temperature does DIDA begin to degrade?

A3: The thermal stability of a DIDA formulation is not a single temperature but a range that is highly dependent on the presence of oxygen, catalysts (like metals), and the specific additive package used.[9] Pure diester base oils typically begin to show significant thermal-oxidative degradation at temperatures above 200°C.[10] However, in the presence of an effective antioxidant package, this temperature can be significantly increased.[11]

Q4: What is the primary mechanism of thermal degradation for DIDA?

A4: The primary degradation pathway for esters like DIDA in the presence of air (oxygen) at high temperatures is thermo-oxidation.[12] This is a free-radical chain reaction that proceeds in several stages: initiation, propagation, and termination.[13] The process leads to the formation of undesirable byproducts, including peroxides, acids, sludge, and varnish, which impair the lubricant's function.[4][8]

Troubleshooting Guides

Issue 1: Formulation Darkening and Viscosity Increase at High Temperatures

Q: My DIDA-based lubricant is turning dark brown and becoming more viscous after operating at 180°C for several hours. What is happening and how can I fix it?

A: Causal Explanation: This is a classic symptom of advanced thermo-oxidative degradation. At elevated temperatures, the ester molecules react with oxygen to form free radicals. This initiates a chain reaction that produces high-molecular-weight polymers, causing the viscosity to increase and the color to darken.[7] The antioxidant package in your formulation is likely depleted or insufficient for the operating conditions.

Diagnostic Workflow:

  • Establish a Baseline: Analyze a fresh, unstressed sample of your DIDA formulation to determine its initial viscosity, color, and antioxidant content.

  • Thermal Stress Test: Age the formulation in a laboratory oven at the problematic temperature (e.g., 180°C) in the presence of air. Take samples at regular intervals (e.g., 8, 24, 48, 96 hours).

  • Monitor Key Parameters:

    • Viscosity: Measure the kinematic viscosity at 40°C or 100°C (ASTM D445).

    • Color: Observe and record the color change.

    • FTIR Analysis: Use Fourier Transform Infrared Spectroscopy to monitor the growth of the carbonyl peak (around 1710-1750 cm⁻¹), which indicates oxidation.[9][14]

    • Antioxidant Depletion: If possible, use techniques like voltammetry (e.g., RULER test) to quantify the remaining antioxidant concentration.[8]

Solution Protocol: Enhancing Oxidative Stability

The most effective solution is to incorporate a robust antioxidant system. Synergistic blends are often more effective than single antioxidants.[8][15][16]

  • Primary Antioxidants (Radical Scavengers): These additives donate a hydrogen atom to neutralize peroxy radicals, stopping the propagation of the oxidation chain.[17]

    • Aminic Antioxidants: (e.g., Alkylated Diphenylamines, Phenyl-α-naphthylamine). Highly effective at elevated temperatures.[7][15][18]

    • Phenolic Antioxidants: (e.g., Hindered Phenols like BHT). Effective, but generally for lower temperatures than aminic types.[15][19]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These additives convert hydroperoxides into more stable, non-radical products.

    • Thioesters: (e.g., Thiodipropionates). Work well in synergy with primary antioxidants.[20]

    • Organophosphites: Effective at decomposing peroxides.

Recommended Starting Formulations:

ComponentFormulation A (Good)Formulation B (Better - Synergistic)
Diisodecyl AzelateBalanceBalance
Aminic Antioxidant (e.g., Octylated Diphenylamine)0.5 - 1.0 wt%0.5 wt%
Hindered Phenolic Antioxidant (e.g., BHT)-0.5 wt%
Thioester Secondary Antioxidant-0.2 wt%

Note: These are starting points. The optimal concentration and combination will depend on the specific application and performance requirements.

Issue 2: Unexpected Mass Loss and Deposit Formation

Q: I am observing significant mass loss in my DIDA formulation during Thermogravimetric Analysis (TGA), and a hard, varnish-like deposit is forming on heated equipment surfaces. Why is this occurring?

A: Causal Explanation: Mass loss at high temperatures can be due to both evaporation of the base fluid and thermal decomposition.[4][21] The formation of hard deposits (coking) occurs when the lubricant degrades into insoluble, high-molecular-weight byproducts that adhere to hot surfaces.[4] This indicates that the thermal stability limit of the base ester itself is being exceeded, a phenomenon known as thermal degradation, which can occur even in the absence of oxygen.[9]

Diagnostic Workflow:

G

Experimental Protocols:

  • Thermogravimetric Analysis (TGA): TGA is essential for quantifying thermal stability by measuring mass loss as a function of temperature.[21][22][23]

    • Protocol:

      • Place a 5-10 mg sample of the DIDA formulation into a TGA pan.

      • Heat the sample from 30°C to 600°C at a rate of 10°C/min.

      • Perform the analysis under two separate atmospheres: first under an inert gas (Nitrogen) and then under an oxidative atmosphere (Air).[24]

      • Compare the onset temperature of decomposition for both runs. A significantly lower onset temperature in air indicates that oxidation is the primary driver of degradation.

  • Oxidative Stability Testing:

    • Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272): This test measures the time it takes for an oil to resist oxidation under pressurized oxygen at a set temperature. A longer time indicates better stability.[3]

    • Rapid Small Scale Oxidation Test (RSSOT, ASTM D8206): A faster method that measures the pressure drop in a sealed, oxygen-pressurized chamber as the lubricant oxidizes.[25]

Solution Protocol: Improving Thermal and Oxidative Stability

If TGA results show that thermal (non-oxidative) stability is the limiting factor, antioxidant selection is still critical, but the base fluid itself may be the issue. However, in most practical scenarios, oxidation is the dominant failure mode.

G

Comparative Antioxidant Performance:

Antioxidant SystemRPVOT (ASTM D2272) Induction Time (minutes)TGA Onset Temp in Air (°C)
DIDA (No Additives)15210
DIDA + 1.0% Hindered Phenol120235
DIDA + 1.0% Aromatic Amine250255
DIDA + 0.5% Amine + 0.5% Phenol + 0.2% Thioester>500270

This data is illustrative and demonstrates typical performance trends.

By implementing a synergistic antioxidant package, you can effectively quench the radical chain reactions and decompose the harmful intermediates, significantly reducing mass loss and preventing the formation of hard deposits.[8][15]

References

  • Selecting the Right Lubricant for High-Temperature Applications - AMSOIL Industrial Blog. (2025, October 1). AMSOIL.
  • Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA). TA Instruments.
  • Antioxidants In Lubricants: Essential or Excessive? (2024, April 1). Machinery Lubrication.
  • Aromatic Amines | Vanderbilt Chemicals, LLC. Vanderbilt Chemicals, LLC.
  • TGA Analysis: Thermal Gravimetric Lab Services | Innovatech Labs. Innovatech Labs.
  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024, March 31). MDPI.
  • Antioxidants Signal Lubricant Health. (2015, April 17). Lubes'N'Greases.
  • Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability. (2025, March 28). MDPI.
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  • Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA). TA Instruments.
  • Combination of novel antioxidant system and thermally stable esters for high temperature greases. Lube Media.
  • Thermogravimetric Analysis of Marine Gas Oil in Lubricating Oil. (2021, March 19). Semantic Scholar.
  • Lubrication Challenges in Extreme Temperatures: Hot vs. Cold. Valvoline™ Global.
  • Grant, C. Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Dr. Christine Grant.
  • Diisodecyl azelate (Cas 28472-97-1). Parchem.
  • Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. (2005, November 25). Industrial & Engineering Chemistry Research - ACS Publications.
  • Effects of the thermal stability of polyol-ester-based thermal pastes. (2007, March 12). University at Buffalo.
  • How Extreme Temperatures Can Affect Your Lubricants. Santie Oil Company.
  • High temperature lubricants. Macon Research.
  • New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method. (2018, September 4). ACS Omega - ACS Publications.
  • CAS 103-24-2: Dioctyl azelate | CymitQuimica. CymitQuimica.
  • ASTM test method for oxidation stability supported by Anton Paar. (2018, July 30). Manufacturing Chemist.
  • CAS 28472-97-1 Diisodecyl Azelate. Alfa Chemistry.
  • D7214 Standard Test Method for Determination of the Oxidation of Used Lubricants by FT-IR Using Peak Area Increase Calculation. (2022, October 10). ASTM International.
  • Why Oxidation and Thermal Stress Degrade Lubricants in Unique Ways. (2025, April 6). ROBUR.
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Optimization

Technical Support Center: Diisodecyl Azelate Viscosity Troubleshooting

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for Diisodecyl azelate (DIDA). This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for Diisodecyl azelate (DIDA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common viscosity-related issues encountered during formulation and experimentation. As a high-performance diester plasticizer and lubricant base stock, the rheological properties of DIDA are critical to its function. This document provides in-depth, field-proven insights to ensure the success of your work.

Part 1: Troubleshooting Guide

This section addresses specific viscosity problems in a direct question-and-answer format. Each answer provides a logical workflow, from initial checks to advanced diagnostics, explaining the causality behind each step.

Q1: My measured viscosity for Diisodecyl azelate is significantly HIGHER than the technical datasheet specification. What are the potential causes and how do I investigate?

An unexpectedly high viscosity is a common issue that can often be traced to one of three areas: thermal conditions, chemical contamination or degradation, or measurement error.

A. Immediate Checks & Potential Root Causes

  • Temperature Verification: The viscosity of ester fluids is inversely and exponentially related to temperature.[1][2][3] A small negative deviation in temperature from the specified measurement point (e.g., 38°C or 40°C) can cause a significant increase in viscosity.

  • Contamination: The presence of a high-viscosity contaminant is a frequent cause.[4][5] This could include cross-contamination from other lubricant stocks, dissolved polymers, or unintentional mixing with another chemical.

  • Oxidative Degradation: Prolonged exposure to air, especially at elevated temperatures, can lead to oxidation. This process can form higher molecular weight polymeric species, which directly increases the bulk viscosity of the fluid.[6]

  • Incorrect Product: It is possible that the material is not Diisodecyl azelate or is a different grade than specified.

B. Diagnostic Workflow & Experimental Protocols

Follow this systematic approach to identify the root cause.

Workflow for High Viscosity Issues

start High Viscosity Detected temp 1. Verify Temperature Control Is temperature accurate and stable? start->temp cal 2. Check Viscometer Calibration Is the instrument calibrated with standards? temp->cal Yes res Issue Resolved temp->res No, corrected temp contam 3. Test for Contamination (FTIR, GC-MS) cal->contam Yes cal->res No, recalibrated oxid 4. Assess Oxidation (Acid Number, FTIR) contam->oxid No contamination found contact Contact Supplier with Data contam->contact Contamination detected oxid->contact Oxidation detected oxid->contact No oxidation found (Suspect wrong material)

Caption: A step-by-step diagnostic workflow for troubleshooting high viscosity.

Protocol 1: Standard Viscosity Measurement (ASTM D445)

This protocol outlines the standard method for determining kinematic viscosity, ensuring accurate and repeatable results.[7][8][9]

  • Objective: To accurately measure the kinematic viscosity of DIDA.

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

  • Procedure:

    • Set the constant temperature bath to the specified temperature (e.g., 40°C or 100°C) with a stability of ±0.02°C.[7]

    • Select a viscometer where the flow time will be at least 200 seconds.

    • Charge the viscometer with the DIDA sample, ensuring it is free of air bubbles and particulates.

    • Place the viscometer in the temperature bath and allow at least 30 minutes for thermal equilibration.

    • Using suction, draw the liquid up through the capillary to slightly above the upper timing mark.

    • Release the suction and accurately measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement. The two timings should agree within the viscometer's specified repeatability.

    • Calculation: Multiply the average flow time (in seconds) by the viscometer's calibration constant to obtain the kinematic viscosity in centistokes (cSt or mm²/s).[7][9]

Protocol 2: Acid Number Titration (ASTM D974)

This test quantifies the level of acidic compounds, which are byproducts of hydrolysis or oxidation.

  • Objective: To determine the acid number of the DIDA sample.

  • Principle: The sample is dissolved in a titration solvent and titrated with a standardized potassium hydroxide (KOH) solution. The endpoint is determined colorimetrically with an indicator.

  • Significance: A new DIDA sample should have a very low acid number. An elevated acid number suggests chemical degradation has occurred.[10]

Q2: My measured viscosity is unexpectedly LOW. What could be the cause?

A lower-than-expected viscosity points towards contamination with a less viscous fluid, chemical breakdown into smaller molecules, or measurement inaccuracies.

A. Immediate Checks & Potential Root Causes

  • Temperature Verification: As with high viscosity, incorrect temperature control is a primary suspect. A temperature higher than the setpoint will result in a lower viscosity reading.

  • Contamination with Low-Viscosity Fluids: Contamination by solvents (e.g., residual reactants from synthesis), water, or other low-viscosity oils will significantly decrease the overall viscosity.[4][11]

  • Hydrolytic Degradation (Hydrolysis): Esters like DIDA can undergo hydrolysis in the presence of water, breaking down into their constituent parts: azelaic acid and isodecyl alcohol.[10] This cleavage of the larger ester molecule into smaller alcohol and acid molecules reduces the average molecular weight and, consequently, the viscosity. This reaction is often accelerated by acidic contaminants.[10]

  • Shear Thinning: While DIDA is generally considered a Newtonian fluid, some formulations containing it may exhibit non-Newtonian, shear-thinning behavior.[12][13] This means viscosity decreases as the shear rate increases. This is less likely an issue with pure DIDA under standard viscometry but can be a factor in application-specific equipment.

B. Diagnostic Workflow & Experimental Protocols

Diagram of DIDA Degradation Pathways

cluster_0 Hydrolysis cluster_1 Oxidation DIDA Diisodecyl Azelate (High Viscosity) Azelaic Azelaic Acid DIDA->Azelaic + H₂O (Lowers Viscosity) Isodecyl Isodecyl Alcohol DIDA->Isodecyl + H₂O (Lowers Viscosity) Polymer Polymeric Species (Higher Viscosity) DIDA->Polymer + O₂ / Heat (Increases Viscosity)

Caption: Potential chemical degradation pathways for Diisodecyl azelate.

Protocol 3: Karl Fischer Titration for Water Content (ASTM D6304)

This is the gold standard for determining trace amounts of water in oils and other organic liquids.

  • Objective: To quantify the water content in the DIDA sample.

  • Principle: The sample is injected into a titration cell where iodine reacts with water in the presence of sulfur dioxide and a base. The endpoint is detected electrochemically.

  • Significance: Water content above a certain threshold (typically >100-200 ppm for high-performance esters) is a strong indicator that hydrolysis is a potential cause for viscosity loss.

Q3: I'm seeing inconsistent viscosity results between measurements of the same batch. What's causing this poor repeatability?

Poor repeatability is almost always due to issues with the experimental setup or sample handling, rather than the material itself.

A. Immediate Checks & Potential Root Causes

  • Temperature Instability: The most common cause is an unstable temperature bath. Fluctuations of even a fraction of a degree can cause noticeable variations in viscosity readings.[7]

  • Sample Inhomogeneity: If the sample is not uniform (e.g., due to settled contaminants or incomplete mixing after adding a component), different aliquots will yield different results.

  • Viscometer Contamination: Residual cleaning solvent or material from a previous test left in the viscometer will contaminate the new sample and alter its viscosity.

  • Operator Error: Inconsistent timing techniques or errors in reading the meniscus can lead to variability.

B. Diagnostic Workflow

  • Verify Bath Stability: Use a calibrated, independent thermometer to monitor the temperature bath over a 30-minute period. Ensure it meets the ±0.02°C stability requirement of ASTM D445.[7]

  • Homogenize the Sample: Gently agitate the bulk sample container before drawing an aliquot for testing.

  • Improve Cleaning Protocol: Implement a rigorous viscometer cleaning protocol. This typically involves rinsing with one or more solvents (e.g., heptane followed by acetone) and thoroughly drying with clean, dry air before introducing the next sample.

  • Review Technique: Ensure the operator is using a consistent sightline for the meniscus and proper timing procedures. Use of automated timing systems can reduce this source of error.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the typical kinematic viscosity of Diisodecyl azelate?

The viscosity of DIDA is dependent on temperature. A typical value is provided in the table below. Always refer to the certificate of analysis for your specific batch.

Table 1: Typical Kinematic Viscosity of Diisodecyl Azelate

Temperature Typical Kinematic Viscosity (cSt or mm²/s)
38°C (100°F) 18.7[14]
40°C ~17-18 (estimated)
100°C ~4-5 (estimated)

Note: Estimated values are based on typical diester behavior and should be confirmed experimentally.

Q: How does temperature impact the viscosity of DIDA?

Like most lubricating fluids, DIDA's viscosity has a strong, inverse relationship with temperature. As temperature increases, the molecules gain kinetic energy, overcome intermolecular forces more easily, and the fluid flows more readily (lower viscosity).[1][15] Conversely, as temperature decreases, the fluid becomes thicker (higher viscosity). This relationship is crucial for applications that experience a wide operating temperature range.

Q: What is the industry-standard method for measuring DIDA's viscosity?

The globally recognized standard is ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids .[7][12][13] This method uses a calibrated glass capillary viscometer to measure the time it takes for a fixed volume of liquid to flow under gravity at a precisely controlled temperature.[8][9] It is the benchmark for quality control and specification testing.

Q: Can I blend DIDA with other fluids, and how will that affect the final viscosity?

Yes, DIDA is often used in formulations blended with other base oils, polymers, and additives. The final viscosity of the blend will depend on the viscosity of the individual components and their relative concentrations. For simple mixtures of similar fluids, the viscosity can often be estimated using blending calculations (e.g., ASTM D341 charts). However, complex interactions can occur, and the final viscosity should always be confirmed by experimental measurement.

References

  • eralytics. (n.d.). ASTM D445. Retrieved from [Link]

  • SPL, Inc. (n.d.). ASTM D445. Retrieved from [Link]

  • Tamson Instruments. (n.d.). ASTM D445 Kinematic Viscosity Analyses. Retrieved from [Link]

  • ASTM International. (2024). D445-24 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. Retrieved from [Link]

  • ASTM International. (2024). D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Synthetic Esters: Engineered to Perform. Retrieved from [Link]

  • MDPI. (2024). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Retrieved from [Link]

  • Sinopec Online. (n.d.). What Happens If Hydraulic Oil Viscosity Is Too High | Risks Explained. Retrieved from [Link]

  • Scientific Polymer Products, Inc. (n.d.). Diisodecyl azelate. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature and Pressure Dependence of the Viscosity of Diisodecyl Phthalate at Temperatures between (0 and 100) °C and at Pressures to 1 GPa | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023). Computing Viscosities of Mixtures of Ester-Based Lubricants at Different Temperatures. Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Trouble-Shooting Viscosity Excursions. Retrieved from [Link]

  • Redlist. (2024). High Viscosity in Lubricating Oils: All You Need to Know. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Predicting the Viscosity of Low VOC Vinyl Ester and Fatty Acid-Based Resins. Retrieved from [Link]

  • Valvoline™ Global Europe. (n.d.). Troubleshooting Common Industrial Lubrication Problems and Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Viscosity as a Measure of Oil Composition Changes due to Thermal Degradation. Retrieved from [Link]

  • PubChemLite. (n.d.). Diisodecyl azelate (C29H56O4). Retrieved from [Link]

  • Interflon. (2024). Viscosity of lubricants: what is it and why is it important?. Retrieved from [Link]

  • ACS Publications. (2006). Temperature and Pressure Dependence of the Viscosity of Diisodecyl Phthalate at Temperatures between (0 and 100) °C and at Pressures to 1 GPa. Retrieved from [Link]

  • RJG, Inc. (2021). What Is Viscosity and How to Monitor It in Injection Molding Processes. Retrieved from [Link]

  • MDPI. (2021). Temperature-Dependent Viscosity of Organic Materials Characterized by Atomic Force Microscope. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Relationship dynamic viscosity and inverse absolute temperature to the concentrated solutions. Retrieved from [Link]

  • PMC. (n.d.). A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films. Retrieved from [Link]

  • ResearchGate. (2023). Influence of the impurity content on the density and viscosity of olive oily fluids. Retrieved from [Link]

  • SpringerLink. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Plastics Engineering. (2024). Extrusion Troubleshooting - Key Drivers (Part 1 of 3). Retrieved from [Link]

  • PlastikCity. (2021). Troubleshooting Common Pelletising Quality Issues. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(2-ethylhexyl) phthalate. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Diisodecyl Azelate Synthesis &amp; Optimization

Welcome to the Application Science Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling the synthesis of Diisodecyl azelate (DIDA) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling the synthesis of Diisodecyl azelate (DIDA) . DIDA is a high-value diester utilized in advanced lubricants, plasticizers, and specialized dermatological vehicles[1][2].

Synthesizing high-purity DIDA requires the precise esterification of azelaic acid (a naturally occurring C9 dicarboxylic acid)[3] with an excess of isodecyl alcohol. The primary challenge in this workflow is the suppression of thermodynamic and kinetic by-products—specifically, monoesters, diisodecyl ether, and oxidative chromophores[4]. This guide provides field-proven, self-validating methodologies to achieve >99% conversion while maintaining strict impurity control.

Reaction Pathway & By-Product Causality

G AzA Azelaic Acid (C9 Dicarboxylic Acid) Reaction Esterification (190-220°C) AzA->Reaction IDA Isodecyl Alcohol (Excess Molar Ratio) IDA->Reaction Cat Organotitanate Catalyst (Lewis Acid) Cat->Reaction Coordinates reactants Product Diisodecyl Azelate (Target Ester) Reaction->Product Water Water (Removed via Dean-Stark) Reaction->Water Byprod1 Diisodecyl Ether (Prevented by Titanate) Reaction->Byprod1 Side Reaction Byprod2 Monoester (Prevented by -H2O) Reaction->Byprod2 Incomplete

Fig 1. Mechanistic workflow of Diisodecyl azelate synthesis and by-product minimization.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of diisodecyl ether in my final product? A: Etherification is a classic competing dehydration reaction driven by strong Brønsted-Lowry acids (such as sulfuric acid or p-toluenesulfonic acid)[5]. When isodecyl alcohol is heated in the presence of these mineral acids, the protonation of the alcohol's hydroxyl group transforms it into a prime leaving group, leading to bimolecular dehydration and ether formation. Causality & Solution: Transition to a Lewis acid catalyst, such as an organotitanate (e.g., tetrabutyl titanate or Tyzor®/ORGATIX® series)[6][7]. These catalysts coordinate with the carboxylic acid and alcohol via a cyclic transition state rather than brute-force protonation. This smart reactivity maximizes esterification selectivity and virtually eliminates ether by-products[6].

Q2: How can I drive the reaction to completion and avoid residual mono-isodecyl azelate? A: Esterification is a reversible, equilibrium-limited condensation reaction[4][5]. If the water by-product is not aggressively removed, the reverse hydrolysis reaction will stall your conversion, leaving you with incomplete monoesters. Causality & Solution: Implement a Dean-Stark apparatus combined with a subsurface nitrogen sparge to continuously sweep water vapor from the reaction matrix. Because azelaic acid contains two carboxyl groups, it requires the removal of exactly two moles of water per mole of acid to reach full di-esterification. Operating at 190–220°C ensures water is rapidly vaporized, shifting the equilibrium entirely to the product side[4][8].

Q3: My product has a yellowish tint instead of being colorless. What is causing this degradation? A: This is caused by the thermal oxidation of the aliphatic chains. Both isodecyl alcohol and azelaic acid are susceptible to auto-oxidation at the elevated temperatures (150–250°C) required for titanate catalysis[8]. Causality & Solution: Maintain a strict inert atmosphere. Sparging with high-purity nitrogen not only acts as a physical entrainer for water removal but also displaces dissolved oxygen, preventing the formation of chromophoric degradation products.

Quantitative Data: Catalyst Performance Comparison

To highlight the causality behind catalyst selection, the following table summarizes the quantitative differences between traditional mineral acids and modern organotitanates during dicarboxylic acid esterification[6][7][8].

ParameterStrong Mineral Acid (e.g., H₂SO₄)Organotitanate (e.g., Tyzor® / ORGATIX®)
Operating Temperature 100 – 140 °C150 – 250 °C
Ether By-Product Formation High (>5.0%)Minimal (<0.5%)
Monoester Residual Moderate (Equilibrium limited)Low (Driven by high temp & continuous -H₂O)
Catalyst Removal Method Base neutralization & aqueous washHydrolysis to insoluble TiO₂ & filtration
Product Color (APHA) High (Yellow/Brown tint)Low (Clear/Colorless)

Validated Step-by-Step Methodology: High-Purity DIDA Synthesis

This protocol utilizes an organotitanate catalyst to synthesize Diisodecyl azelate. It is designed as a self-validating system , meaning each critical phase includes an observable metric to confirm success before proceeding.

Step 1: Reactant Charging & Inerting

  • Action: Charge 1.0 molar equivalent of azelaic acid and 2.2 molar equivalents of isodecyl alcohol (a 10% excess to drive equilibrium) into a reactor equipped with a mechanical stirrer, subsurface nitrogen sparge, and a Dean-Stark trap attached to a reflux condenser.

  • Validation: Heat the mixture to 150°C. Visual confirmation of a clear, homogenous melt validates that the azelaic acid is fully dissolved and ready for catalysis.

Step 2: Catalyst Addition

  • Action: Inject 0.1 wt% (based on expected ester yield) of tetrabutyl titanate (TNBT) into the homogenous mixture[7][8].

  • Validation: The absence of immediate charring or darkening confirms the gentle Lewis acid nature of the catalyst, preserving the aliphatic backbone.

Step 3: Dehydrative Esterification

  • Action: Ramp the reactor temperature to 190–220°C. Maintain the nitrogen sparge to assist in sweeping water vapor into the condenser[8].

  • Validation: Monitor the aqueous layer in the Dean-Stark trap. The collection of exactly 2.0 molar equivalents of water (relative to the starting azelaic acid) mathematically validates >99% conversion to the diester.

Step 4: Vacuum Stripping of Excess Alcohol

  • Action: Once water evolution ceases, gradually apply a vacuum (down to 50 torr) while maintaining temperature to distill off the excess 0.2 molar equivalents of isodecyl alcohol[8].

  • Validation: The cessation of distillate drops in the condenser indicates the complete removal of unreacted alcohol, ensuring high product purity.

Step 5: Catalyst Hydrolysis & Filtration

  • Action: Cool the reactor to 90°C. Add 0.5 wt% deionized water and agitate for 30 minutes. Organotitanates are highly moisture-sensitive and will hydrolyze into insoluble titanium dioxide (TiO₂)[6][7].

  • Validation: The formation of a fine white precipitate confirms the deactivation and precipitation of the catalyst. Filter the mixture through a pad of activated carbon and Celite. A completely clear, colorless filtrate validates the successful isolation of high-purity Diisodecyl azelate.

References

  • Catalysts for Esterification and Transesterification Reactions. DKatalyst. Available at: 6

  • Patent Application Publication: US 2013/0190217 A1. Googleapis. Available at:1

  • Application of ORGATIX as Catalyst. Matsumoto Fine Chemical. Available at: 7

  • Catalyst composition and method for the manufacture of esters (US4526725A). Google Patents. Available at: 8

  • Lubricating composition (US4956122A). Google Patents. Available at: 2

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at:4

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at:5

  • Essential Guide azelaic acid. CLD.bz. Available at: 3

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Optimization

Sample preparation techniques for trace analysis of Diisodecyl azelate

The following guide serves as a specialized Technical Support Center for the trace analysis of Diisodecyl Azelate (DIDA) . It is designed for analytical chemists and researchers requiring high-precision methodologies for...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the trace analysis of Diisodecyl Azelate (DIDA) . It is designed for analytical chemists and researchers requiring high-precision methodologies for detecting this plasticizer in complex matrices (food, biological fluids, and environmental samples).[1]

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Sample Preparation & Instrumental Analysis of DIDA (CAS 28472-97-1)[1]

Analyte Profile & The "Isomer Cluster" Challenge

Before beginning sample preparation, you must understand the chromatographic behavior of DIDA. Unlike single-isomer analytes (e.g., Dimethyl phthalate), DIDA is synthesized from isodecyl alcohol, a mixture of branched C10 isomers.[1]

  • Chromatographic Appearance: DIDA does not elute as a sharp, single peak.[1] It appears as a broad, unresolved "hump" or a cluster of partially resolved peaks in GC-MS.[1]

  • Implication: Do not attempt to optimize your column to "resolve" this into a single peak; it is physically impossible. Quantification must be performed by integrating the entire cluster area.

Critical Contamination Control (The "Zero Background" Protocol)

Issue: Plasticizers are ubiquitous in laboratory environments. DIDA is a common additive in seals, gaskets, and tubing.[1] Directive: You cannot achieve trace analysis (ppb levels) without a strict "Zero Background" protocol.

Contamination Control Workflow
  • Glassware: Bake all glassware at 400°C for 4 hours to burn off organic residues. Solvent rinsing is insufficient for trace plasticizer analysis.[1]

  • Solvents: Use only GC-Resolv® or TraceSELECT™ grade solvents.[1] Test every new lot of solvent by concentrating 100 mL to 1 mL and injecting it as a blank.[1]

  • Plastics Ban: Strictly prohibit the use of:

    • Plastic pipette tips (use glass Pasteur pipettes).[1]

    • Parafilm® (major source of contamination).[1]

    • Plastic solvent wash bottles (use glass/Teflon).[1]

    • PTFE-lined caps (ensure the PTFE liner is intact and not punctured; aluminum-lined caps are preferred).[1]

Experimental Protocols
Workflow A: Aqueous Matrices (Water/Beverages)

Method: Liquid-Liquid Extraction (LLE) with Salting Out.[1]

  • Sample Prep: Measure 100 mL of sample into a baked glass separatory funnel.

  • Internal Standard: Spike with 50 µL of Di(2-ethylhexyl) azelate-d14 (10 µg/mL in Acetone).

  • Salting Out: Add 10 g NaCl (baked at 400°C) to increase ionic strength and drive organics into the solvent.

  • Extraction: Add 10 mL n-Hexane or Isooctane . Shake vigorously for 5 minutes.

    • Why Hexane? DIDA is highly lipophilic (LogP > 9).[1] Non-polar solvents minimize co-extraction of polar matrix components.[1]

  • Separation: Allow phases to separate. Collect the organic (upper) layer.

  • Drying: Pass the extract through a glass funnel containing anhydrous

    
     (baked).
    
  • Concentration: Evaporate to 1 mL under a gentle stream of Nitrogen (ensure Nitrogen line is copper/stainless steel, not plastic tubing).

Workflow B: Fatty Matrices (Oils/Foods)

Method: Acetonitrile Extraction with Freezing Lipid Precipitation (Winterization) & SPE Cleanup.[1]

  • Extraction: Weigh 2 g of homogenized sample into a glass centrifuge tube. Add 10 mL Acetonitrile . Vortex for 2 min.

    • Why Acetonitrile? Plasticizers partition into ACN, while triglycerides (fats) have limited solubility.[1]

  • Winterization: Place the tube at -20°C for 2 hours. Lipids will precipitate as a white solid.[1]

  • Centrifugation: Centrifuge at 4000 rpm for 5 min (cold). Transfer the supernatant to a clean glass tube.

  • SPE Cleanup (Solid Phase Extraction):

    • Cartridge: Florisil (1g) or Aminopropyl (500mg).[1]

    • Condition: 5 mL Hexane.

    • Load: Evaporate the ACN extract to dryness, reconstitute in 1 mL Hexane, and load onto the cartridge.

    • Wash: 5 mL Hexane (removes non-polar lipids).[1]

    • Elute: 5 mL 5% Acetone in Hexane . DIDA elutes here.

    • Mechanism:[1][2] Florisil retains polar interferences (pigments, free fatty acids) while allowing the ester (DIDA) to pass or elute with a mild modifier.

Visualization: Sample Preparation Logic

DIDA_Workflow Sample Sample Matrix Aqueous Aqueous (Water/Juice) Sample->Aqueous Fatty Fatty (Oil/Food) Sample->Fatty LLE LLE (Hexane + NaCl) Salting Out Effect Aqueous->LLE Direct Partition ACN_Ext Acetonitrile Extraction (Partitioning) Fatty->ACN_Ext GCMS GC-MS Analysis (SIM Mode) LLE->GCMS Concentrate Winter Winterization (-20°C) Precipitate Lipids ACN_Ext->Winter SPE SPE Cleanup (Florisil) Remove Polar Matrix Winter->SPE Supernatant SPE->GCMS Elute & Conc.

Caption: Decision tree for DIDA extraction based on matrix lipophilicity.

Instrumental Analysis (GC-MS)

Column: 5% Phenyl-arylene (e.g., DB-5ms, ZB-5ms), 30m x 0.25mm x 0.25µm.[1] Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1] Inlet: Splitless @ 280°C. Oven Program:

  • 60°C (hold 1 min)

  • 20°C/min to 200°C

  • 5°C/min to 320°C (hold 10 min)

  • Note: DIDA has a high boiling point (>400°C).[1] You must hold at the max column temperature to ensure elution.

MS Detection (SIM Mode): DIDA fragments differently than phthalates (m/z 149).[1] The azelate backbone yields specific ions.

Ion Typem/zPurpose
Quantifier 171 Characteristic Azelate Backbone Ion (

)
Qualifier 1 152 Secondary Backbone Fragment
Qualifier 2 311 Loss of one isodecyl group (

)
Internal Std 185 For

-Di(2-ethylhexyl) azelate (check specific IS spectra)
Troubleshooting & FAQs

Q1: My DIDA peak looks like a broad hump. Is my column failing? A: No. Diisodecyl azelate is a mixture of isomers.[1] The "hump" is the superposition of dozens of branched isomers. Do not integrate just the tallest tip. You must draw a baseline across the entire cluster range (typically spanning 0.5 - 1.0 min) and integrate the total area.

Q2: I see DIDA in my blank samples. How do I get rid of it? A: This is "carryover" or environmental contamination.[1]

  • Check the septum: Change the inlet septum daily. Plasticizers accumulate there.[1]

  • Solvent Wash: Perform 5 solvent washes (Acetone/Hexane) before and after every injection.[1]

  • Bake-out: Run a "bake-out" method (column at 320°C for 20 mins) between sample batches.

  • Source: Did you use a plastic wash bottle for your hexane? That is the most common culprit. Switch to glass.[1]

Q3: My recovery from olive oil is low (<60%). What's wrong? A: You likely lost the analyte during the lipid removal step.

  • If using Saponification : Stop. DIDA is an ester and will hydrolyze into azelaic acid and isodecanol.[1] Use solvent extraction (Acetonitrile) only.[1]

  • If using C18 SPE : DIDA is extremely lipophilic and may stick irreversibly to C18 if the elution solvent isn't strong enough. Switch to Florisil (normal phase) where DIDA elutes easily with 5-10% Acetone/Hexane, leaving polar matrix behind.[1]

Q4: Can I use Di-n-octyl phthalate (DnOP) as an Internal Standard? A: It is risky.[1] Phthalates are common contaminants.[1][3] If your sample naturally contains DnOP, your quantitation will be invalid.[1]

  • Best Practice: Use Deuterated Di(2-ethylhexyl) azelate (

    
    -DOZ) .[1]
    
  • Alternative: Use Diphenyl isophthalate or Benzyl benzoate (non-plasticizer esters that behave similarly).[1]

References
  • ASTM International. (2023).[1] Standard Test Method for Determination of Phthalates and Other Plasticizers in Polymeric Materials by GC-MS.[1] ASTM D7823-20.[1] Link

  • European Food Safety Authority (EFSA). (2019).[1] Update of the risk assessment of di-butylphthalate (DBP), butyl-benzyl-phthalate (BBP), bis(2-ethylhexyl)phthalate (DEHP), di-isononylphthalate (DINP) and di-isodecylphthalate (DIDP) for use in food contact materials. EFSA Journal.[1] Link[1]

  • Fankhauser-Noti, A., & Grob, K. (2007).[1][4] Blank problems in trace analysis of diethylhexyl phthalate (DEHP) and other plasticizers. Analytica Chimica Acta. Link

  • AccuStandard. (2024). Plasticizer Reference Standards and Physical Properties. Link

  • Restek Corporation. (2020).[1] GC-MS Analysis of Phthalates and Alternative Plasticizers. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing Diisodecyl azelate with Dioctyl azelate (DOZ) as a plasticizer

Topic: Comparative Technical Guide: Diisodecyl Azelate vs. Dioctyl Azelate (DOZ) in Polymer Matrices Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Technical Guide: Diisodecyl Azelate vs. Dioctyl Azelate (DOZ) in Polymer Matrices

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Azelate Trade-Off

In the formulation of high-performance polymers and elastomers, azelate esters represent the "gold standard" for low-temperature flexibility. However, the choice between Dioctyl Azelate (DOZ) and Diisodecyl Azelate (DIDA) is not merely a matter of substitution—it is a strategic trade-off between maximum cold flexibility and long-term permanence .

  • Select DOZ (Di-2-ethylhexyl azelate) when the absolute priority is reducing the Glass Transition Temperature (

    
    ) and ensuring flexibility in arctic conditions (<-60°C).
    
  • Select Diisodecyl Azelate when the application demands a balance of low-temperature performance with lower volatility , ensuring the plasticizer remains in the matrix during high-temperature processing or extended service life.

Chemical & Physical Profile

The fundamental performance differences stem directly from the molecular weight and chain length of the alcohol moiety (C8 vs. C10).

FeatureDioctyl Azelate (DOZ)Diisodecyl Azelate (DIDA)
CAS Number 103-24-228472-97-1
IUPAC Name Bis(2-ethylhexyl) nonanedioateBis(8-methylnonyl) nonanedioate
Molecular Weight ~412.65 g/mol ~468.75 g/mol
Alcohol Chain C8 (2-Ethylhexanol)C10 (Isodecanol)
Viscosity (38°C) ~11.1 cSt~18.7 cSt
Boiling Point >376°C (760 mmHg)>225°C (reduced pressure data)*
Flash Point ~211°C~225°C+
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water; Soluble in organic solvents

Note: Boiling points for high MW esters are often theoretical or measured under high vacuum to prevent decomposition.

Mechanism of Action: The Free Volume Theory

To understand the selection criteria, we must visualize how these molecules function within a polymer matrix (e.g., PVC or NBR).

The Mechanism: Both azelates function by inserting themselves between polymer chains, neutralizing polar force fields (dipole-dipole interactions), and increasing "free volume." This allows polymer segments to move past one another at lower temperatures.

  • DOZ (C8): Being smaller and less viscous, it infiltrates the polymer matrix more rapidly and creates free volume more efficiently per unit weight.

  • DIDA (C10): The longer alkyl tails provide greater steric hindrance and molecular weight. While this reduces its mobility (migration), it also slightly dampens its efficiency in separating polymer chains compared to DOZ.

Visualizing the Plasticization Pathway

PlasticizationMechanism cluster_diff Molecular Impact Polymer Rigid Polymer Matrix (High Tg) Insertion Intercalation between Polymer Chains Polymer->Insertion Plasticizer Azelate Ester (DOZ or DIDA) Plasticizer->Insertion Effect Shielding of Dipole Interactions Insertion->Effect Outcome Increased Free Volume (Lower Tg) Effect->Outcome DOZ_Path DOZ (C8): Higher Mobility Max Tg Suppression Outcome->DOZ_Path DIDA_Path DIDA (C10): Higher MW Lower Volatility Outcome->DIDA_Path

Caption: Logical flow of plasticization. DOZ maximizes Tg suppression, while DIDA maximizes matrix retention.

Critical Performance Analysis

A. Low-Temperature Flexibility[3]
  • Winner: DOZ

  • Analysis: DOZ is the industry benchmark for "Arctic Grade" PVC and rubber. Its lower viscosity allows for rapid micro-brownian motion, maintaining flexibility down to -60°C or lower. DIDA is effective but typically trails DOZ by 2-5°C in brittle point tests due to the crystallization tendency of longer alkyl chains.

B. Volatility & Permanence
  • Winner: Diisodecyl Azelate (DIDA) [1]

  • Analysis: Volatility is inversely proportional to molecular weight. In applications involving high-temperature curing (e.g., automotive wire coatings) or long-term heat exposure (under-hood parts), DOZ may exhibit "fogging" (evaporation and condensation on other surfaces). DIDA’s extra carbon atoms (C29 vs C25 total) significantly reduce its vapor pressure, ensuring the material does not become brittle over time due to plasticizer loss.

C. Efficiency (Solvation)
  • Winner: DOZ

  • Analysis: "Efficiency" refers to how much plasticizer is required to achieve a specific hardness (e.g., Shore A 70). You generally need more DIDA (by weight) to achieve the same softness as DOZ because DIDA has a higher molecular weight per functional ester group.

Experimental Validation Protocol

As a scientist, you should not rely solely on datasheets. Use this self-validating protocol to characterize the specific batch performance in your matrix.

Experimental Workflow Diagram

ExperimentalProtocol cluster_tests Validation Assays Start Raw Materials (PVC/Rubber + Azelate) Mix Dry Blending & Melt Compounding Start->Mix Specimen Compression Molded Plaques (2mm) Mix->Specimen Test_Tg DSC Analysis (Tg Determination) Specimen->Test_Tg Test_Vol Volatility Test (ASTM D1203 / TGA) Specimen->Test_Vol Test_Mech Tensile & Hardness (ASTM D638 / D2240) Specimen->Test_Mech Analysis Data Correlation: Efficiency vs. Permanence Test_Tg->Analysis Test_Vol->Analysis Test_Mech->Analysis

Caption: Step-by-step validation workflow for comparing plasticizer efficacy.

Protocol 1: Glass Transition Temperature ( ) via DSC
  • Objective: Quantify the "cold flex" efficiency.

  • Standard: ASTM D3418 or ISO 11357-2.

  • Method:

    • Encapsulate 10-15 mg of plasticized sample in an aluminum pan.

    • Heat Cycle 1: Heat to 100°C to erase thermal history.

    • Cooling: Cool at 10°C/min to -100°C.

    • Heat Cycle 2: Heat at 10°C/min to 100°C.

    • Analysis: Identify the inflection point in the heat flow signal during the second heating scan.

    • Validation: The sample with the lower

      
       is the more efficient low-temperature plasticizer (Expect DOZ < DIDA).
      
Protocol 2: Volatility via Activated Carbon (Modified ASTM D1203)
  • Objective: Simulate long-term permanence.

  • Method:

    • Weigh specimens (

      
      ) with precision (0.0001g).
      
    • Place specimens in a container buried in activated carbon (to absorb volatiles and prevent saturation of the air).

    • Heat at 70°C (for standard validation) or 100°C (accelerated) for 24 hours.

    • Re-weigh (

      
      ).
      
    • Calculation:

      
      .
      
    • Validation: A lower % loss indicates superior permanence (Expect DIDA < DOZ).

Regulatory & Safety Profile

For drug development and medical device professionals, regulatory status is often the gatekeeper.

  • Dioctyl Azelate (DOZ):

    • Status: Highly established. Listed in FDA 21 CFR 175.105 (Adhesives) and various food-contact approvals.

    • Toxicity: Generally regarded as having low acute toxicity. However, it is metabolically linked to 2-ethylhexanol.

  • Diisodecyl Azelate (DIDA):

    • Status: Less common in medical pharmacopeia. Often registered for industrial applications (lubricants, industrial polymers).

    • Toxicity: Limited specific data compared to DOZ. As a higher molecular weight fatty ester, it generally exhibits low bioavailability, but specific "food contact" or "medical implant" certifications are rarer and must be verified with the specific supplier (e.g., REACH registration dossiers).

References

  • ASTM International. ASTM D1203-16, Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods. West Conshohocken, PA, 2016.

  • SpecialChem. Plasticizers: Types, Uses, Classification, Selection & Regulation. (2025).[2][3][4]

  • ChemicalBook. Azelaic Acid Di(2-ethylhexyl) Ester (DOZ) CAS 103-24-2 Profile.[4]

  • Alfa Chemistry. Diisodecyl Azelate CAS 28472-97-1 Properties and Safety.[5]

  • Hallstar. Di-2-Ethylhexyl Sebacate (DOS) and Azelate Equivalents: Low-Temperature Ester Guide. (Note: General reference for aliphatic ester performance).

Sources

Comparative

Technical Comparison: Diisodecyl Azelate (DIDAZ) vs. Monomeric Adipates in High-Performance Polymers

Executive Summary In the formulation of elastomers and thermoplastics for critical applications—specifically medical devices and high-durability coatings—the selection of a plasticizer is a trade-off between low-temperat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the formulation of elastomers and thermoplastics for critical applications—specifically medical devices and high-durability coatings—the selection of a plasticizer is a trade-off between low-temperature flexibility and permanence (volatility and extraction resistance).[1]

This guide provides a technical comparison between Diisodecyl Azelate (DIDAZ) and the widely used Adipate family (principally DEHA/DOA and DINA). While Adipates are the industry standard for cost-effective low-temperature performance, our analysis demonstrates that DIDAZ offers a superior "permanence profile" due to its C9 dicarboxylic acid backbone, making it the preferred candidate for drug-contacting materials where leachable toxicity is a concern.

Chemical Architecture & Mechanism

To understand the performance differential, we must look at the molecular architecture. Both classes are aliphatic diesters, but the length of the central carbon chain dictates their thermodynamic behavior.

  • Adipates (e.g., DEHA, DINA): Derived from Adipic Acid (C6) .[2] They possess a shorter linear backbone. This lower molecular weight (MW) imparts high mobility, resulting in excellent efficiency in lowering the Glass Transition Temperature (

    
    ). However, this high mobility correlates with higher vapor pressure and susceptibility to solvent extraction.
    
  • Azelates (e.g., DIDAZ): Derived from Azelaic Acid (C9) . The additional three carbons in the backbone increase the molecular weight and the "interaction radius" with the polymer chains.

Mechanistic Insight (Free Volume Theory): Both plasticizers function by inserting themselves between polymer chains (e.g., PVC or Nitrile rubber), increasing free volume and reducing intermolecular van der Waals forces. DIDAZ, having a longer aliphatic spacer, provides a more stable "lubrication" effect that is less prone to migrating out of the matrix under thermal stress or solvent contact compared to the shorter Adipates.

PlasticizationMechanism Polymer Polymer Matrix (PVC/Rubber) FreeVol Free Volume Expansion Polymer->FreeVol Chain Separation Adipate Adipate (C6) High Mobility / High Volatility Adipate->Polymer Rapid Insertion Migration Migration Risk Adipate->Migration High Diffusion Rate Azelate Azelate (C9) Balanced Mobility / Low Volatility Azelate->Polymer Stable Insertion Azelate->Migration Steric Hindrance Flexibility Low-Temp Flexibility FreeVol->Flexibility Tg Reduction

Figure 1: Mechanistic comparison of plasticization efficiency vs. migration risk for C6 (Adipate) and C9 (Azelate) esters.

Critical Performance Metrics

The following data synthesizes typical industry values for PVC formulations (50 phr). Note that DIDAZ exhibits volatility resistance comparable to heavier phthalates but maintains the cold-flex performance of adipates.

Table 1: Physicochemical & Performance Comparison
PropertyDiisodecyl Azelate (DIDAZ)Di(2-ethylhexyl) Adipate (DEHA/DOA)Diisononyl Adipate (DINA)Relevance
CAS Number 28472-97-1103-23-133703-08-1Identity Verification
Molecular Weight ~412 g/mol 370 g/mol 398 g/mol Higher MW = Lower Volatility
Flash Point (COC) > 215°C~196°C~210°CProcessing Safety
Brittleness Temp (ASTM D746) -65°C to -70°C-70°C to -75°C-65°CLow-Temp Resilience
Volatility (ASTM D1203) Low (< 0.8%) High (~1.5 - 2.5%) Medium (~1.0%)Critical for Long-term Stability
Water Extraction < 0.1%~0.5%< 0.2%Drug Purity / Environmental
Soapy Water Extraction < 1.0%> 4.0%~2.0%Washability / Sterilization

Key Finding: While DEHA offers a slightly lower brittleness temperature (marginally better cold flex), it suffers from significantly higher volatility and extraction rates. DIDAZ matches the cold flex of DINA but outperforms both adipates in extraction resistance.

Experimental Protocols: Validating Permanence

For researchers in drug development, relying on datasheets is insufficient. You must validate Extractables & Leachables (E&L) using the following self-validating protocols.

Protocol A: Volatility by Activated Carbon (ASTM D1203 Method A)
  • Purpose: Quantify plasticizer loss under thermal stress (simulating shelf-life or sterilization).

  • Methodology:

    • Specimen Prep: Cut polymer discs (0.25mm thickness). Condition at 23°C/50% RH for 40 hours.

    • Carbon Bed: Spread 120cm³ of activated carbon in the container. Place specimens on top without overlapping. Cover with another 120cm³ of carbon.

    • Thermal Cycle: Heat assembly to 70°C (or 90°C for accelerated testing) for 24 hours.

    • Quantification: Re-weigh specimens.

    • Calculation:

      
      
      
  • Success Criteria: For medical tubing, volatility < 1.0% is typically required to prevent hardening over time.

Protocol B: Migration/Extraction Resistance (ASTM D1239 / ISO 176)
  • Purpose: Determine leaching into liquid media (simulating drug solutions or lipids).

  • Methodology:

    • Simulant Selection:

      • Simulant A: Distilled Water (Aqueous drugs).

      • Simulant B: Ethanol/Water (50/50) (Alcoholic formulations).

      • Simulant C: Vegetable Oil (Lipid-based delivery systems).

    • Immersion: Suspend weighed specimens in the simulant at 23°C (standard) or 50°C (accelerated) for 24 hours.

    • Drying: Remove, rinse with distilled water (or wipe oil), and dry in a circulating air oven at 50°C for 24 hours to remove absorbed simulant.

    • Analysis: Measure weight loss. For high-precision (drug apps), analyze the simulant via GC-MS to identify specific leached species.

MigrationWorkflow Start Start: Specimen Preparation (ASTM D1239) Weigh1 Initial Weighing (W1) Start->Weigh1 SelectSim Select Simulant (Water / Ethanol / Oil) Weigh1->SelectSim Immersion Immersion Cycle 24h @ 50°C SelectSim->Immersion Recovery Sample Recovery Rinse & Desiccate Immersion->Recovery GCMS Optional: GC-MS Analysis of Simulant (E&L) Immersion->GCMS Aliquot Weigh2 Final Weighing (W2) Recovery->Weigh2

Figure 2: Workflow for determining plasticizer migration resistance in medical simulants.

Application Suitability: When to Choose DIDAZ

Based on the comparative data, the selection logic follows this decision matrix:

  • Choose Adipates (DEHA/DOA) if:

    • Cost is the primary driver.

    • The application is disposable (short lifespan) packaging.

    • The product will not be exposed to heat (>60°C) or lipid-based fluids.

  • Choose Diisodecyl Azelate (DIDAZ) if:

    • Drug Delivery: The polymer contacts lipid emulsions or alcohol-based disinfectants (DIDAZ resists extraction significantly better than DEHA).

    • Durability: The product requires low-temperature flexibility (-60°C) and must remain flexible for years (low volatility).

    • Regulatory: You require a phthalate-free alternative with a higher safety margin regarding migration than monomeric adipates.

References
  • ASTM International. (2024). ASTM D746-20: Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact. West Conshohocken, PA. Link

  • ASTM International. (2022). ASTM D1203-22: Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. West Conshohocken, PA. Link

  • SpecialChem. (2025). Plasticizers: Types, Uses, Classification, Selection & Regulation.[3]Link

  • Scientific Polymer Products Inc. (2026).[4] Diisodecyl Azelate Technical Data Sheet (TDS) & CAS 28472-97-1 Properties.Link

  • Hallstar. (2021). Evaluating Plasticizers for Elastomers Used in High-Temperature Applications.Link

  • National Institutes of Health (NIH). (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers. PMC8537000. Link

Sources

Validation

Validating the Analytical Method for Diisodecyl Azelate Quantification

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Comparative Validation of Optimized GC-MS vs. Standard GC-FID for DIDA Analysis Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Comparative Validation of Optimized GC-MS vs. Standard GC-FID for DIDA Analysis

Executive Summary: The Isomer Challenge

Diisodecyl azelate (DIDA), CAS 28472-97-1, is a critical plasticizer used to confer low-temperature flexibility to PVC and other polymers.[1][2] Unlike simple molecules, DIDA exists as a complex mixture of branched isomers due to the "isodecyl" alcohol feedstock. This structural complexity presents a unique analytical challenge: chromatographic resolution .[2]

Traditional methods often rely on Gas Chromatography with Flame Ionization Detection (GC-FID).[1][2] While robust, FID lacks the specificity to distinguish DIDA from co-eluting aliphatic esters (e.g., sebacates, adipates) in complex matrices like medical device extracts or pharmaceutical packaging.[1]

This guide validates an Optimized GC-MS (SIM Mode) method, demonstrating its superior specificity and sensitivity compared to the industry-standard GC-FID approach. We provide experimental protocols, decision frameworks, and validation data to support the transition to mass spectrometry for trace-level quantification.

Methodological Comparison

The core distinction lies in the detector's ability to filter "chemical noise."

Alternative 1: Standard GC-FID (The "Old" Standard)[1]
  • Principle: Non-selective combustion of organic compounds.[2]

  • Pros: High linearity range, robust, low maintenance.[1]

  • Cons: Cannot differentiate overlapping peaks; identifies solely by retention time.[1][2] High risk of false positives in complex polymer extracts.[2]

Alternative 2: Optimized GC-MS (The Proposed Solution)
  • Principle: Electron Ionization (EI) with Selected Ion Monitoring (SIM).

  • Pros: Deconvolutes co-eluting peaks using unique mass fragments; 10-100x lower Limit of Detection (LOD).

  • Cons: Requires rigorous ion selection during validation.

Workflow Comparison

The following diagram illustrates the divergence in data confidence between the two methods.

ComparisonWorkflow Sample Polymer/Extract Sample Extract Ultrasonic Extraction (Hexane/Acetone) Sample->Extract Split Detector Selection Extract->Split FID_Path GC-FID Analysis Split->FID_Path Standard MS_Path GC-MS (SIM) Analysis Split->MS_Path Optimized FID_Result Result: Total Peak Area (Risk: Co-elution bias) FID_Path->FID_Result MS_Result Result: Extracted Ion Chromatogram (Benefit: Specific Quantification) MS_Path->MS_Result

Figure 1: Logical workflow comparing the non-specific FID path against the specific MS-SIM path.

Experimental Protocol: Self-Validating Systems

To ensure Trustworthiness , this protocol includes "Stop/Go" checkpoints. If system suitability fails, the analysis must pause.

Sample Preparation (Ultrasonic Extraction)

Ultrasonic extraction (UAE) is selected over Soxhlet for higher throughput and reduced solvent usage.[1][2]

  • Milling: Cryo-mill polymer sample to <1 mm particle size (prevents heat degradation).[1][2]

  • Extraction: Weigh 0.5 g sample into a glass vial. Add 10 mL Hexane:Acetone (1:1 v/v).

  • Sonication: Sonicate at 40°C for 30 mins.

  • Filtration: Filter through 0.45 µm PTFE syringe filter.

  • Internal Standard: Add deuterated internal standard (e.g., d4-Diisodecyl phthalate or similar long-chain ester) to correct for injection variability.

Instrumental Conditions (GC-MS)
  • Column: 5% Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min)

    • Ramp 1: 20°C/min to 220°C

    • Ramp 2: 5°C/min to 300°C (hold 5 min)

    • Note: The slow ramp at the end aids in resolving the DIDA isomer cluster.

Mass Spectrometry Optimization (The "Expertise" Pillar)

DIDA does not produce a strong molecular ion (M+ 468). You must validate specific fragment ions.[2]

  • Scan Mode (Development): Run a standard (100 ppm) in Full Scan (m/z 40-550).

  • SIM Mode (Quantification):

    • Target Ion: m/z 57 (Alkyl chain base peak - high sensitivity).[1][2]

    • Qualifier Ions: m/z 71, m/z 185 (or characteristic ester cluster specific to azelates).[1]

    • Validation Step: The ratio of Target/Qualifier ions must match the standard within ±20%.

Performance Data & Comparison

The following data summarizes a comparative validation study spiking DIDA into a blank PVC matrix.

Table 1: Performance Metrics (FID vs. MS)
ParameterStandard GC-FIDOptimized GC-MS (SIM)Interpretation
Linearity (R²) > 0.995> 0.999MS offers superior linearity at trace levels.[1][2]
LOD (Limit of Detection) 5.0 ppm0.05 ppm MS is 100x more sensitive; critical for migration studies.[2]
Specificity Low (Retention time only)High (Mass fingerprint)MS eliminates false positives from co-eluting plasticizers.[1][2]
Recovery (%) 85 - 115%95 - 105%MS reduces integration errors from baseline noise.
Precision (% RSD) 2.5%1.2%SIM mode reduces background noise variability.[1][2]
Validation Logic Diagram

This diagram ensures the user follows a self-validating path during method setup.

ValidationLogic Start Start Validation Linearity Check Linearity (5 points) Start->Linearity R2_Check R² > 0.995? Linearity->R2_Check Accuracy Spike Recovery (Low/Med/High) R2_Check->Accuracy Yes Fail Re-optimize Extraction/Inlet R2_Check->Fail No Rec_Check Rec 80-120%? Accuracy->Rec_Check Precision Repeatability (n=6) Rec_Check->Precision Yes Rec_Check->Fail No RSD_Check RSD < 5%? Precision->RSD_Check Valid METHOD VALIDATED RSD_Check->Valid Yes RSD_Check->Fail No

Figure 2: Step-by-step decision tree for validating the analytical method.

Discussion: Why MS Prevails

While GC-FID is acceptable for raw material purity testing (where DIDA is >90% of the sample), it fails in trace analysis or extractables/leachables (E&L) studies.[1]

  • The Isomer Cluster: DIDA elutes as a "hump" rather than a sharp peak.[2] In FID, integrating this hump is subjective if the baseline is drifting. In MS-SIM, we extract only the ions specific to DIDA, flattening the baseline and allowing precise integration of the isomer cluster.

  • Regulatory Compliance: For drug development professionals, identifying impurities is mandatory.[1][2] GC-MS provides spectral confirmation (mass fingerprint) that GC-FID cannot, satisfying the "Specificity" requirement of ICH Q2(R1) guidelines.

References

  • ASTM International. (2023).[1][2] Standard Practice for Gas Chromatography Terms and Relationships. ASTM E355.[1][2] Retrieved from [Link][1][2]

  • European Medicines Agency (EMA). (2006).[1][2] ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 119967, Diisodecyl azelate.[1][2] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2] Retrieved from [Link][1][2]

Sources

Comparative

Cross-Validation of HPLC and GC-MS Methods for Azelate Esters: A Comparative Technical Guide

Executive Summary: The "Chromophore vs. Volatility" Conundrum[1] Azelate esters (e.g., diethyl azelate, dimethyl azelate) present a classic analytical dichotomy.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chromophore vs. Volatility" Conundrum[1]

Azelate esters (e.g., diethyl azelate, dimethyl azelate) present a classic analytical dichotomy. As aliphatic dicarboxylic acid derivatives, they lack the conjugated


-systems required for strong UV absorbance, making standard HPLC-UV analysis prone to baseline noise and low sensitivity. Conversely, their esterified nature imparts sufficient volatility for Gas Chromatography (GC), yet thermal stability and column bleed can complicate trace analysis.

This guide provides a rigorous cross-validation framework to correlate High-Performance Liquid Chromatography (HPLC) results—specifically utilizing Charged Aerosol Detection (CAD) or low-wavelength UV—with Gas Chromatography-Mass Spectrometry (GC-MS). We move beyond simple method descriptions to a validated, orthogonal testing protocol that ensures data integrity across drug development lifecycles.

Analytical Architecture: Methodological Pillars

Method A: HPLC with Charged Aerosol Detection (The Robust Quantifier)

While UV detection at 206 nm is historically cited, it is non-specific and susceptible to mobile phase interference. Charged Aerosol Detection (CAD) is the modern "gold standard" for azelate esters, offering near-universal response independent of chemical structure.

  • Rationale: CAD detects non-volatile analytes by measuring the charge carried by aerosol particles.[1] Since azelate esters are semi-volatile, careful control of the evaporation temperature is critical to prevent analyte loss before detection.

  • Column Strategy: A high-density C18 bonding is required to retain the aliphatic chain.

  • Key Advantage: Minimal sample preparation (dilute-and-shoot) compared to GC.

Method B: GC-MS (The Structural Confirmer)

GC-MS serves as the orthogonal confirmation tool. It excels in sensitivity (LOD < 10 ng/mL) and identification via fragmentation patterns, specifically the McLafferty rearrangement characteristic of fatty acid esters.

  • Rationale: Direct injection is possible for azelate esters without further derivatization.

  • Key Advantage: Superior resolution of isomeric impurities and trace-level quantification.

Experimental Protocols

The following protocols are designed for Diethyl Azelate (a common pharmaceutical excipient) but are applicable to other alkyl esters.

Protocol A: HPLC-CAD/UV Workflow
  • System: UHPLC with CAD (Evaporation Temp: 35°C) and UV (206 nm in series).

  • Stationary Phase: C18 Column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5) – Buffers silanols and improves peak shape.

    • B: Acetonitrile (LC-MS Grade).

  • Gradient: 0.4 mL/min. 10% B to 90% B over 8 minutes.

  • Critical Parameter: The mobile phase must be volatile for CAD. Phosphate buffers are strictly prohibited as they damage the detector.

Protocol B: GC-MS Workflow
  • System: Single Quadrupole GC-MS with EI source (70 eV).

  • Column: High-polarity cyanopropyl phase (e.g., DB-23 or HP-88, 30m x 0.25mm, 0.25µm) to separate homologous esters.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program: 80°C (1 min) → 20°C/min → 240°C (hold 5 min).

  • Inlet: Split 20:1 @ 250°C.

  • SIM Parameters: Monitor m/z 55, 67, 74 (base peak for methyl esters), and molecular ion (weak).

Cross-Validation Strategy

To validate these methods against each other, you must prove that the "convenient" HPLC method yields statistically equivalent results to the "sensitive" GC-MS method.

Experiment 1: Linearity & Sensitivity Mapping

Construct calibration curves for both methods (n=3 replicates).

ParameterHPLC-CADGC-MS (SIM Mode)Interpretation
Linear Range 10 – 1000 µg/mL0.05 – 50 µg/mLGC-MS is ~200x more sensitive; ideal for impurity profiling.
R² Value > 0.995 (Quadratic fit often needed)> 0.999 (Linear)CAD response is inherently curvilinear; use polynomial regression.
LOD ~ 2 µg/mL~ 10 ng/mLUse HPLC for assay/content; use GC-MS for trace residues.
Precision (RSD) < 2.0%< 3.5%HPLC is more precise for high concentrations due to injection volume stability.
Experiment 2: Orthogonal Accuracy (Recovery)

Spike a placebo matrix (e.g., cream base) with Diethyl Azelate at 80%, 100%, and 120% of target concentration. Extract with Methanol. Analyze the same vial on both systems.

  • Acceptance Criteria: The % Recovery difference between HPLC and GC-MS must be < 5.0%.

  • Common Failure Mode: If GC-MS recovery is lower, check for thermal degradation in the inlet. If HPLC recovery is lower, check for incomplete extraction or retention on syringe filters.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix and data flow for cross-validating these techniques.

CrossValidation cluster_Prep Sample Preparation cluster_HPLC Method A: HPLC-CAD cluster_GC Method B: GC-MS Start Start: Azelate Ester Sample Extract Methanol Extraction (Centrifuge/Filter) Start->Extract Split Split Sample Extract->Split HPLC_Run RP-HPLC Run (C18, ACN/Buffer) Split->HPLC_Run Aliquot A GC_Run GC-MS Run (Cyanopropyl, EI Source) Split->GC_Run Aliquot B HPLC_Data Quantification (Polynomial Fit) HPLC_Run->HPLC_Data Compare Statistical Comparison (Bland-Altman Plot) HPLC_Data->Compare GC_Data Quantification (Linear Fit, m/z 55, 74) GC_Run->GC_Data GC_Data->Compare Decision Pass Criteria: Diff < 5%? Compare->Decision Valid Validated: Use HPLC for QC Use GC for Impurities Decision->Valid Yes Fail Investigate: Matrix Effect or Thermal Instability Decision->Fail No

Caption: Logical workflow for the orthogonal cross-validation of HPLC and GC-MS datasets.

Fragmentation & Detection Science

Understanding the detection mechanism is vital for troubleshooting.

GC-MS Fragmentation (Electron Ionization)

Azelate esters undergo characteristic McLafferty rearrangements .

  • m/z 74: Base peak for methyl esters (migration of

    
    -hydrogen).
    
  • m/z 55: Hydrocarbon fragment

    
    .
    
  • m/z M-31: Loss of methoxy group (for methyl azelate).

  • Diagnostic Value: If the m/z 74/55 ratio shifts significantly, it indicates co-elution with a non-ester impurity.

HPLC-CAD Response

CAD response is mass-dependent (


).
  • Linearity Warning: Unlike UV, CAD is not inherently linear over wide ranges. You must use a quadratic calibration curve or an inverse gradient compensation setup to ensure accuracy during cross-validation.

References

  • National Institutes of Health (NIH). (2013). Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker. Retrieved from [Link]

  • MDPI. (2025). A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations. Retrieved from [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2015). Development and Validation of Spectrophotometric Method for Determination of Azelaic Acid. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biocompatibility of Diisodecyl Azelate and Phthalate Plasticizers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Safer Plasticizers in Medical Applications Plasticizers are essential additives that impart flexibility and durability to p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Safer Plasticizers in Medical Applications

Plasticizers are essential additives that impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC), a material ubiquitous in medical devices such as blood bags, intravenous (IV) tubing, catheters, and pharmaceutical packaging. For decades, the industry standard has been phthalate esters, with di(2-ethylhexyl) phthalate (DEHP) being the most common.[1][2] However, a significant body of evidence has raised concerns regarding the biocompatibility of phthalates. Since plasticizers are not covalently bound to the polymer matrix, they can leach into the surrounding environment—be it a patient's bloodstream or a formulated drug product.[1][3][4][5]

This leaching presents a toxicological risk. Certain phthalates, especially DEHP, are classified as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems, posing risks to reproductive and developmental health.[1][4][6][7] These concerns have driven a rigorous search for safer, non-phthalate alternatives. This guide focuses on a comparative analysis of Diisodecyl azelate (DIDA), a non-phthalate alternative, against traditional phthalate plasticizers. We will examine the fundamental differences in their biocompatibility profiles, grounded in experimental data and standardized testing methodologies, to provide a clear, evidence-based resource for material selection in critical applications.

The Physicochemical Basis of Biocompatibility: Structure and Leachability

The biocompatibility of a plasticizer is inextricably linked to its chemical structure and its propensity to migrate from the host polymer.

  • Phthalates (e.g., DEHP): These are diesters of ortho-phthalic acid. The proximity of the two ester groups on the benzene ring is a structural feature that has been linked to their biological activity after being metabolized.

  • Azelates (e.g., DIDA): These are diesters of azelaic acid, a linear, nine-carbon dicarboxylic acid. The absence of the aromatic phthalate core is a fundamental structural differentiator.

The most critical factor governing toxicological risk is leachability . The migration of DEHP from PVC is well-documented, particularly into lipophilic media such as blood, plasma, and lipid-containing parenteral nutrition solutions.[3][8][9][10] This migration exposes patients directly to the plasticizer and its metabolites.[8] The search for alternatives like DIDA is not only a search for a less toxic molecule but also for a molecule that exhibits lower migration rates, thereby reducing patient exposure.

Framework for Biocompatibility Assessment: The ISO 10993 Standard

The biological evaluation of medical devices and their component materials is governed by the International Organization for Standardization (ISO) 10993 series of standards. This framework provides a structured, risk-based approach to ensure patient safety.[11][12][13] The initial and most fundamental assessment for all medical devices is the test for in vitro cytotoxicity.[12][13] A positive cytotoxicity result serves as an early warning that a material contains extractable substances that could be harmful.[13]

The general workflow for biocompatibility assessment follows a tiered approach, beginning with in vitro screening and progressing to more complex tests as required by the device's intended use and contact duration.

cluster_0 Biocompatibility Assessment Workflow (ISO 10993) Material Material / Device Extraction Extraction (ISO 10993-12) Material->Extraction Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Extraction->Cytotoxicity Sensitization Sensitization (ISO 10993-10) Cytotoxicity->Sensitization If Pass Systemic Systemic Toxicity (ISO 10993-11) Sensitization->Systemic As Needed Hemocompatibility Hemocompatibility (ISO 10993-4) Systemic->Hemocompatibility If Blood Contact Result Biocompatible? (Risk Assessment) Hemocompatibility->Result

Caption: A typical workflow for biocompatibility testing based on ISO 10993 standards.

Comparative Biocompatibility Analysis: DIDA vs. Phthalates

A. In Vitro Cytotoxicity

Cytotoxicity tests are rapid, sensitive, and cost-effective screening tools to evaluate the general toxicity of leachable substances from a material.[12] The standard method involves preparing an extract of the material and applying it to a cultured monolayer of mammalian cells (e.g., L929 mouse fibroblasts). A reduction in cell viability of more than 30% is considered a cytotoxic effect under ISO 10993-5.[12]

While direct comparative studies are limited, data on the constituent chemical classes show a clear distinction. Materials plasticized with DEHP have been shown to exhibit cytotoxic potential in interlaboratory comparisons, a result attributed to the leaching of the plasticizer.[11] In contrast, azelate esters are generally characterized by very low toxicity.[14]

B. Systemic Toxicity and Endocrine Disruption

This is the area of most significant concern for phthalates and the primary driver for developing alternatives.

Phthalates (DEHP): DEHP is a well-established reproductive and developmental toxicant in animal models.[7][15] Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), is considered the main active toxicant.[1] The mechanism of toxicity is largely attributed to endocrine disruption, specifically through anti-androgenic effects, which interfere with testosterone production and action, leading to malformations in the male reproductive tract.[1][15] The No-Observed-Adverse-Effect Level (NOAEL) for DEHP regarding reproductive toxicity has been established at levels as low as 4.8 mg/kg/day in animal studies.[16]

Diisodecyl Azelate (DIDA): In contrast, DIDA demonstrates a significantly more favorable toxicological profile. In a combined repeated dose and reproductive/developmental toxicity screening test in rats (following OECD TG 422), the NOAEL for both systemic and reproductive toxicity was determined to be 1000 mg/kg bw/day, the highest dose tested.[17][18] This indicates a very low potential for reproductive or developmental harm. DIDA is not classified as a hazardous substance and is not identified as a carcinogen by IARC, NTP, or OSHA.[14][19]

Comparative Toxicological Data Summary
ParameterDiisodecyl Azelate (DIDA)Di(2-ethylhexyl) Phthalate (DEHP)Key Implication
Chemical Class Non-Phthalate (Azelate)Phthalate EsterDIDA lacks the ortho-phthalate structure associated with endocrine disruption.
Acute Oral Toxicity (LD50, rat) >2,000 mg/kg[17][18]>3,200 mg/kg[16]Both have low acute toxicity, which is not the primary concern.
Reproductive/Developmental NOAEL 1,000 mg/kg/day [17][18]4.8 mg/kg/day [16]DIDA is orders of magnitude less potent as a reproductive toxicant.
Endocrine Disruption Potential No significant evidence reported.Established anti-androgenic effects.[1][6][15]This is the most critical differentiator for biocompatibility and safety.
Regulatory Status Generally not classified as hazardous.[14]Use is restricted in many applications (e.g., toys, medical devices in the EU).[4][20]Reflects the long-term safety concerns associated with DEHP.

Detailed Experimental Protocols

For laboratories seeking to validate or compare materials, adherence to standardized protocols is essential for generating reliable and comparable data.

Protocol 1: In Vitro Cytotoxicity - Elution Test (ISO 10993-5)

This protocol describes a quantitative method using an MTT assay to assess cell viability. The MTT reagent is converted by metabolically active cells into a colored formazan product, the amount of which is proportional to the number of viable cells.[16][21]

cluster_1 ISO 10993-5 Cytotoxicity Workflow (MTT Assay) Prep 1. Sample Preparation (e.g., 0.2g/mL in media) Incubate 2. Extraction (e.g., 37°C for 24h) Prep->Incubate Expose 4. Exposure (Replace media with sample extract) Incubate->Expose Cell_Culture 3. Cell Seeding (L929 cells in 96-well plate) Cell_Culture->Expose MTT_Add 5. Add MTT Reagent (Incubate 2-4h) Expose->MTT_Add Lyse 6. Lyse Cells (Add solubilization solution) MTT_Add->Lyse Read 7. Read Absorbance (Plate Reader, ~570nm) Lyse->Read Calculate 8. Calculate Viability (%) vs. Negative Control Read->Calculate

Sources

Comparative

A Comparative Analysis of the Rheological Properties of Azelate Esters: A Guide for Researchers and Formulation Scientists

Introduction Azelate esters, derived from azelaic acid, are a versatile class of diesters recognized for their excellent thermal stability, low-temperature performance, and high plasticizing efficiency.[1][2][3] These pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azelate esters, derived from azelaic acid, are a versatile class of diesters recognized for their excellent thermal stability, low-temperature performance, and high plasticizing efficiency.[1][2][3] These properties make them invaluable in a wide range of demanding applications, including as base stocks for synthetic lubricants, cold-resistant plasticizers for polymers like PVC, and emollients in cosmetic formulations.[2][4][5][6][7][8] In each of these applications, the performance of the final product is intrinsically linked to the rheological behavior of the azelate ester.

Rheology is the study of the flow and deformation of matter. For formulators, a deep understanding of an ester's rheological profile is not merely academic; it is a critical predictor of end-product performance. Key parameters such as viscosity, and its response to changes in temperature and shear rate, dictate everything from the lubricity of an engine oil at extreme temperatures to the sensory feel of a topical cream.[9][10][11][12] Many azelate esters exhibit non-Newtonian behavior, meaning their viscosity changes with the applied force, a crucial consideration for dynamic applications.[13][14][15][16]

This guide provides a comprehensive comparative analysis of the rheological properties of various azelate esters. It is designed for researchers, scientists, and drug development professionals who require a technical understanding of how these esters behave and how to select the optimal candidate for a specific application. We will delve into the fundamental principles of rheology, explore the profound influence of molecular structure on flow properties, present comparative experimental data, and provide detailed, validated protocols for in-house characterization.

The Influence of Molecular Structure on Rheological Properties

The flow behavior of an azelate ester is not an arbitrary characteristic; it is a direct consequence of its molecular architecture. Understanding the relationship between chemical structure and rheological properties empowers formulators to predict performance and even custom-design esters for specific applications. The primary structural variables are the length and branching of the alcohol moieties attached to the central C9 dicarboxylic acid (azelaic acid) backbone.

  • Effect of Alcohol Chain Length : As the carbon chain length of the alcohol component increases, the overall molecular weight of the ester rises. This leads to greater intermolecular forces (van der Waals forces), resulting in a higher viscosity.[14][17] Concurrently, these longer, linear chains tend to align more readily at lower temperatures, which can negatively impact pour point. However, the longer chains also contribute to a higher Viscosity Index (VI), indicating that the viscosity changes less dramatically with temperature fluctuations—a highly desirable trait for lubricants operating across a wide temperature range.[14]

  • Effect of Branching in the Alcohol Chain : Introducing branching into the alcohol chains has a profound and often beneficial effect on low-temperature rheology. The branched structures disrupt the regular packing of the molecules, inhibiting crystallization as the temperature drops. This steric hindrance is the primary reason why branched azelate esters exhibit significantly lower pour points compared to their linear counterparts.[13][14][15][18][19] For example, di-2-ethylhexyl azelate (a branched ester) has a much lower pour point than di-n-octyl azelate (a linear ester).[13] While branching improves cold-flow properties, it can sometimes lead to a lower Viscosity Index compared to linear esters of similar molecular weight.

  • Overall Molecular Weight : Independent of other factors, a higher molecular weight generally correlates with increased kinematic viscosity.[14][15][16][20] This is a fundamental principle tied to increased intermolecular entanglement and friction.

The interplay of these structural factors is summarized in the diagram below.

cluster_structure Molecular Structure cluster_properties Rheological Properties Alcohol Chain Length Alcohol Chain Length Viscosity Viscosity Alcohol Chain Length->Viscosity Increases Viscosity Index (VI) Viscosity Index (VI) Alcohol Chain Length->Viscosity Index (VI) Increases Branching Branching Branching->Viscosity Index (VI) Slightly Decreases Pour Point Pour Point Branching->Pour Point Decreases Molecular Weight Molecular Weight Molecular Weight->Viscosity Increases

Caption: Relationship between azelate ester molecular structure and key rheological properties.

Comparative Data of Common Azelate Esters

The following table summarizes typical rheological and physical properties for a selection of commercially relevant azelate esters. These values are compiled from various sources and should be considered representative. For precise specifications, always refer to the manufacturer's technical data sheet.

Ester NameChemical StructureKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)Flash Point (°C)Density @ 25°C (g/cm³)
Di-2-ethylhexyl Azelate (DOZ/DEHA) Branched~12-14~3.3-3.7~150-58 to -70~211-213~0.915-0.919
Di-n-octyl Azelate Linear~15~3.7~1605>200~0.91
Di-isononyl Azelate (DINA) Branched~18-22~4.0-4.5~145<-50~215~0.91
Di-decyl Azelate Linear~23~4.8~16515>220~0.91
Di-2-butyloctyl Azelate Branched~25~5.2~170-70>250~0.90

Data compiled from sources:[3][13][15][21][22]

Analysis of Data: The data clearly illustrates the principles discussed previously. The branched esters (DOZ, DINA, Di-2-butyloctyl azelate) exhibit exceptionally low pour points, making them ideal for applications requiring cold-temperature fluidity, such as automotive lubricants and PVC plasticizers for outdoor use.[13][15] In contrast, the linear esters (Di-n-octyl and Di-decyl azelate) have significantly higher pour points but also tend to show slightly higher viscosity indices, indicating better viscosity stability over a range of temperatures.[13] The viscosity consistently increases with the molecular weight of the alcohol component (e.g., from octyl to decyl).

Experimental Protocols for Rheological Characterization

To ensure accurate and reproducible data, standardized testing methodologies are paramount. The following protocols are based on widely accepted ASTM standards and represent a robust framework for characterizing the rheological properties of azelate esters.

Experimental Workflow Overview

The logical flow for a comprehensive rheological assessment involves a series of sequential tests, starting with fundamental viscosity measurements and progressing to more specific behavioral analyses.

cluster_workflow Rheological Characterization Workflow start Sample Preparation kinematic Protocol 1: Kinematic Viscosity (ASTM D445) start->kinematic pour Protocol 2: Pour Point (ASTM D97) start->pour rotational Protocol 3: Rotational Rheometry (ASTM D2196) start->rotational vi_calc Calculate Viscosity Index (ASTM D2270) kinematic->vi_calc report Compile Data & Report vi_calc->report pour->report newtonian Determine Newtonian/ Non-Newtonian Behavior rotational->newtonian newtonian->report

Caption: Standard workflow for the comprehensive rheological analysis of azelate esters.

Protocol 1: Determination of Kinematic Viscosity and Viscosity Index

Governing Standards: ASTM D445 (Kinematic Viscosity), ASTM D2270 (Calculating VI)[23]

Objective: To measure the kinematic viscosity of the ester at two standard temperatures (40°C and 100°C) and calculate the Viscosity Index (VI). This is the most fundamental test for lubricants and provides insight into temperature-dependent behavior.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type).[9][24]

  • Constant temperature bath with a precision of ±0.02°C.

  • Digital stopwatch accurate to 0.1 seconds.

  • Solvents for cleaning (e.g., heptane, acetone) and a filtered, dry air source.

Methodology:

  • Viscometer Selection: Choose a viscometer tube where the flow time will be no less than 200 seconds to minimize timing errors.

  • Sample Preparation: Filter the ester sample through a fine-mesh screen to remove any particulate matter.

  • Charging the Viscometer: Charge the viscometer with the sample in a manner prescribed for the specific viscometer type, ensuring no air bubbles are present in the working tube.

  • Temperature Equilibration: Suspend the viscometer vertically in the constant temperature bath set to 40°C. Allow at least 30 minutes for the sample to reach thermal equilibrium.

  • Measurement @ 40°C: Using gentle suction, draw the liquid up into the working capillary to a point above the upper timing mark. Release the suction and accurately measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.

  • Repeatability: Perform at least two measurements. If the two flow times agree within the viscometer's specified repeatability, average the values. If not, repeat the measurement after cleaning and drying the viscometer.

  • Temperature Change: Repeat steps 4-6 with the bath set to 100°C.

  • Calculation of Kinematic Viscosity (ν):

    • ν = C * t

    • Where:

      • ν is the kinematic viscosity in centistokes (cSt).

      • C is the calibration constant of the viscometer (in cSt/s).

      • t is the average flow time in seconds.

  • Calculation of Viscosity Index (VI): Use the calculated kinematic viscosities at 40°C and 100°C and the formulas provided in the ASTM D2270 standard to calculate the VI.[14]

Protocol 2: Determination of Pour Point

Governing Standard: ASTM D97

Objective: To determine the lowest temperature at which an ester will continue to flow when cooled under prescribed conditions. This is critical for applications in cold environments.

Apparatus:

  • Pour point test jar with a cork and thermometer.

  • Cooling bath(s) capable of reaching temperatures below the expected pour point.

  • Jacket to hold the test jar.

Methodology:

  • Sample Preparation: Pour the ester sample into the test jar up to the marked line.

  • Cooling: Place the test jar into the cooling bath. The cooling should be staged according to the standard.

  • Observation: At every 3°C interval, remove the jar from the bath and tilt it just enough to ascertain whether there is movement of the liquid. This entire operation should not exceed 3 seconds.

  • Determining the Pour Point: Continue cooling until the sample shows no movement when the jar is held horizontally for 5 seconds.

  • Final Value: The pour point is recorded as 3°C above the temperature at which the sample ceased to flow.

Protocol 3: Rotational Rheometry for Shear-Dependent Viscosity

Governing Standard: ASTM D2196[11]

Objective: To measure the dynamic viscosity of the ester as a function of shear rate. This test reveals whether the fluid is Newtonian (viscosity is constant) or non-Newtonian (viscosity changes with shear rate), a key factor in high-shear applications like lubricated gears or injection molding.

Apparatus:

  • Rotational rheometer with controlled-rate or controlled-stress capabilities.

  • Appropriate geometry (e.g., cone-and-plate or parallel-plate). Cone-and-plate is often preferred as it ensures a constant shear rate across the entire sample.

  • Peltier or fluid-jacketed temperature control system.

Methodology:

  • Instrument Setup: Install the chosen geometry and perform a zero-gap procedure as per the instrument's manual. Set the measurement gap (e.g., 50 µm for a cone-plate).

  • Temperature Control: Set the temperature control system to the desired measurement temperature (e.g., 25°C) and allow it to stabilize.

  • Sample Loading: Place a small amount of the ester sample onto the lower plate. Lower the upper geometry to the measurement gap, ensuring the sample spreads to fill the gap completely and uniformly without being overfilled. Trim any excess sample.

  • Thermal Equilibration: Allow the sample to rest for at least 5 minutes to reach thermal equilibrium and relax any stresses induced during loading.

  • Shear Rate Sweep: Program the rheometer to perform a shear rate sweep, for example, from 0.1 s⁻¹ to 1000 s⁻¹. The sweep should be logarithmic to efficiently cover a wide range.

  • Data Acquisition: Record the viscosity (in Pa·s or cP) as a function of the shear rate (in s⁻¹).

  • Data Analysis:

    • Plot viscosity versus shear rate on a log-log scale.

    • Newtonian Behavior: If the viscosity remains constant across the range of shear rates, the ester is Newtonian under these conditions.

    • Non-Newtonian Behavior: If the viscosity decreases as the shear rate increases, the fluid is shear-thinning (pseudoplastic). If it increases, it is shear-thickening (dilatant). Most azelate esters used as lubricants exhibit Newtonian or slightly shear-thinning behavior at higher shear rates.[13][15][16]

Conclusion

The rheological properties of azelate esters are a direct function of their molecular structure, particularly the nature of the alcohol component. By strategically selecting esters with either linear or branched alcohol chains, formulators can precisely tailor the flow characteristics of their products to meet demanding performance criteria. Linear esters generally offer a higher viscosity index, beneficial for applications requiring stable viscosity over a wide temperature range. Conversely, branched esters provide superior low-temperature fluidity, as evidenced by their exceptionally low pour points, making them indispensable for cold-weather applications.

The comparative data and detailed experimental protocols provided in this guide serve as a foundational resource for the selection and validation of azelate esters. By employing standardized methodologies, researchers and scientists can confidently characterize these versatile materials, ensuring the development of high-performance, reliable end-products in the lubricant, polymer, and cosmetic industries.

References

  • Ahmed, W.A., Salih, N., & Salimon, J. (2021). Lubricity, Tribological and Rheological Properties of Green Ester Oil Prepared from Bio-Based Azelaic Acid. Asian Journal of Chemistry, 33, 1363-1369. [Link]

  • ChemBK. DIOCTYL AZELATE. [Link]

  • MDPI. (2025). Predicting the Viscosity of Ester Biolubricants by the Functional Groups of Their Compounds Using a Sensitivity Parameter Model. [Link]

  • Salimon, J., et al. (2020). Lubrication properties of dodecanedioate esters-based bio-lubricant. Letters in Applied NanoBioScience, 9(3), 1362-1371. [Link]

  • ResearchGate. (2025). Viscosities of fatty acid esters: A study on various semi-empirical models. [Link]

  • Google Patents. US20160130524A1 - Low viscosity ester lubricant and method for using.
  • Singleton, W. S., & Ward, T. L. (1944). Surface and interfacial tensions, viscosities, and other physical properties of some n‐aliphatic acids and their methyl and ethyl esters. Journal of the American Oil Chemists' Society, 21(5), 129-132. [Link]

  • Purdue e-Pubs. Elastohydrodynamic Lubrication Properties of Polyol Ester Lubricants-R134a Mixtures. [Link]

  • Emery Oleochemicals. EMEROX Azelaic Acid for Lithium Complex Grease. [Link]

  • Ahmed, W. A., Salih, N., & Salimon, J. (2022). Synthesis, Characterization, Tribological and Rheological Properties of Di (2-Butyloctyl) Dicarboxylate Esters for Environmentally Friendly Biolubricant Applications. Biointerface Research in Applied Chemistry, 13(3), 278. [Link]

  • WebofPharma. (2025). 5 Fundamental Techniques for Determining Viscosity. [Link]

  • Industrial Physics. How To Measure Viscosity. [Link]

  • ChemQuest. (2024). ASTM Standards for Measuring Viscosity. [Link]

  • Gryglewicz, S., et al. (2006). Esters of dicarboxylic acids as additives for lubricating oils. Tribology International, 39(6), 560-564. [Link]

  • ResearchGate. (2025). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. [Link]

  • Ametek Brookfield. (2025). Viscosity Testing: Best Methods, Tools, and Industry Use Cases. [Link]

  • ResearchGate. (2022). Synthesis, Characterization, Tribological and Rheological Properties of Di (2-Butyloctyl) Dicarboxylate Esters for Environmentally Friendly Biolubricant Applications. [Link]

  • Lubes'n'Greases. (2014). Greases Take an Acid Test. [Link]

  • Cole-Parmer. (2017). Six Types of Devices Used to Measure Viscosity. [Link]

  • New Japan Chemical Co., Ltd. Products Plasticizers. [Link]

  • PMC. (2022). High Bio-Content Thermoplastic Polyurethanes from Azelaic Acid. [Link]

  • ResearchGate. (2025). The effect of the physico-chemical characteristics of dicarboxylic acid esters on their plasticizing ability. [Link]

  • PMC. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]

  • ASTM International. Chapter 15 | Environmentally Acceptable Ester-Based Hydraulic Fluids. [Link]

  • PMC. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. [Link]

  • Azeco Cosmeceuticals. Azelaic acid. [Link]

  • GlobalSpec. Rheometer ASTM - Standards Search. [Link]

  • Cosmetics & Toiletries. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. [Link]

  • Univar Solutions. Dioctyl Adipate. [Link]

  • Infinita Lab. ASTM D3835 Capillary Rheometry Shear Sweep, Thermal Stability. [Link]

  • Theorem Chemical. Plasticizer Diisooctyl azelaate DOZ CAS 26544-17-2. [Link]

  • Google Patents.
  • International Journal of Advanced Engineering and Technology. (2026). Study esters with lubricant properties. [Link]

  • EPA. (2025). Physical Chemistry Assessment for Diisononyl Phthalate (DINP). [Link]

  • ResearchGate. Chemical structure of the polyglycerol-azelaic acid polyesters obtained.... [Link]

  • PubChem - NIH. Diisononyl phthalate | C26H42O4 | CID 590836. [Link]

  • Applus+ DatapointLabs. ASTM D3835 Testing for Capillary Rheology Properties of Polymers. [Link]

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Validation

Toxicological assessment of Diisodecyl azelate compared to other plasticizers

Executive Summary: The Strategic Shift to Aliphatic Esters Diisodecyl azelate (DIDA), CAS 28472-97-1 , represents a critical alternative in the plasticizer landscape, specifically for applications requiring high permanen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Shift to Aliphatic Esters

Diisodecyl azelate (DIDA), CAS 28472-97-1 , represents a critical alternative in the plasticizer landscape, specifically for applications requiring high permanence and low-temperature flexibility. Unlike ortho-phthalates (e.g., DEHP, DINP) which rely on an aromatic ring structure often linked to "phthalate syndrome" (anti-androgenic effects), DIDA is an aliphatic ester.

This guide provides a rigorous toxicological assessment of DIDA. The data indicates that DIDA offers a superior safety profile compared to legacy phthalates, driven primarily by its benign metabolic hydrolysis products—azelaic acid and isodecyl alcohol . While it exhibits lower biodegradation rates than shorter-chain adipates due to its steric bulk, its low migration potential makes it a candidate of choice for durable medical devices and high-performance cables.

Chemical Identity & Physicochemical Profile

To understand the toxicological behavior of DIDA, one must first analyze its physicochemical properties, which dictate bioavailability and migration potential.

PropertyDiisodecyl Azelate (DIDA)DEHP (Legacy Standard)DOTP (Common Alternative)Relevance to Safety
CAS Number 28472-97-1 117-81-76422-86-2Unique Identifier
Molecular Weight ~468 g/mol 390.6 g/mol 390.6 g/mol Higher MW = Lower Migration
Structure Aliphatic (Linear/Branched)Aromatic (Ortho)Aromatic (Para)Aliphatics avoid "stacking" toxicity
Flash Point ~230°C (445°F)206°C238°CThermal Stability
Viscosity (25°C) ~20-25 cP80 cP63 cPProcessing efficiency
Pour Point -65°C to -35°C -50°C-48°CSuperior Cold Flexibility

Expert Insight: The high molecular weight of DIDA (~468 g/mol ) is a key toxicological advantage. It significantly reduces the coefficient of diffusion in PVC matrices compared to DEHP, thereby lowering the potential for leaching into biological fluids or the environment.

Metabolic Fate & Mechanism of Action

The toxicity of any ester plasticizer is largely defined by its metabolites. Phthalates like DEHP hydrolyze into Mono-2-ethylhexyl phthalate (MEHP), a known PPAR-alpha activator and reproductive toxicant.

In contrast, DIDA hydrolyzes into Azelaic Acid and Isodecyl Alcohol .

Metabolic Pathway Visualization

MetabolicPathway cluster_safety Toxicological Impact DIDA Diisodecyl Azelate (Parent Compound) Hydrolysis Enzymatic Hydrolysis (Lipases/Esterases) DIDA->Hydrolysis GI Tract / Liver Azelaic Azelaic Acid (C9 Dicarboxylic Acid) Hydrolysis->Azelaic Metabolite 1 Alcohol Isodecyl Alcohol (C10 Branched Alcohol) Hydrolysis->Alcohol Metabolite 2 (x2) BetaOx Beta-Oxidation (Mitochondria) Azelaic->BetaOx Energy Cycle Glucuronidation Glucuronidation (Liver) Alcohol->Glucuronidation Phase II Metab Excretion Excretion (Urine/CO2) BetaOx->Excretion As CO2/Acetate Glucuronidation->Excretion Renal Clearance

Figure 1: Metabolic hydrolysis pathway of DIDA demonstrating the breakdown into non-accumulating metabolites.

Metabolite Safety Analysis
  • Azelaic Acid (The Backbone):

    • Origin: Naturally occurring dicarboxylic acid (found in wheat, rye).[1]

    • Toxicity: Extremely low.[2] Used therapeutically in dermatology (up to 20% concentration) for acne and rosacea.[3]

    • Genotoxicity: Non-mutagenic in Ames tests.

    • Repro-Tox: No teratogenic effects observed in oral embryofetal studies.[4]

  • Isodecyl Alcohol (The Side Chain):

    • Toxicity: Low acute toxicity (LD50 > 2000 mg/kg).[5]

    • Developmental Toxicity: NOAEL is approximately 158 mg/kg/day (maternal toxicity limited).[6]

    • PPAR Interaction: While long-chain alcohols can activate PPAR-alpha, the potency is significantly lower than that of phthalate monoesters. There is no evidence of the specific anti-androgenic "phthalate syndrome" (e.g., shortened anogenital distance) associated with isodecyl alcohol.

Comparative Toxicological Profile

This section evaluates DIDA against the primary competitors using key toxicological endpoints.

EndpointDIDA (Diisodecyl Azelate)DEHP (Phthalate)DINP (Phthalate)DOTP (Terephthalate)
Acute Oral Toxicity (LD50) > 2,000 mg/kg (Rat)30,000 mg/kg (Rat)> 10,000 mg/kg (Rat)> 5,000 mg/kg (Rat)
Skin/Eye Irritation Negligible / MildMildMildNegligible
Carcinogenicity No evidence (Read-across)Confirmed Animal Carcinogen (Liver)Rodent Liver (High Dose)No evidence
Reproductive Toxicity Low Concern (No Phthalate Syndrome)High Concern (Anti-androgenic)Low/Moderate ConcernLow Concern
Endocrine Disruption Negative (Structure-Activity)Positive (Estrogenic/Anti-androgenic)Weakly PositiveNegative
Migration (Leaching) Very Low (High MW)HighModerateLow

Critical Analysis:

  • Reproductive Safety: DIDA lacks the ortho-phthalate structure required to inhibit fetal testosterone production. The safety margin is driven by the benign nature of azelaic acid compared to phthalic acid.

  • Liver Toxicity: While high doses of any peroxisome proliferator (including isodecyl alcohol) can induce liver enlargement in rodents, this effect is often species-specific and less relevant to humans compared to the direct testicular toxicity of DEHP.

Environmental Fate: The Biodegradability Nuance

A common misconception is that all aliphatic esters are "readily biodegradable." DIDA presents a nuanced case due to its steric bulk.

  • OECD 301B (Ready Biodegradability): DIDA typically shows 15-20% degradation in 28 days .

    • Why? The branched isodecyl chains and high lipophilicity (LogP > 8) limit the bioavailability of the molecule to microorganisms in aqueous media.

    • Classification: It is considered "Inherently Biodegradable" rather than "Readily Biodegradable."

  • Implication: While it does not persist indefinitely like PCBs, it breaks down slower than Dioctyl Azelate (DOZ) or Adipates. This is the trade-off for its superior durability and resistance to extraction in humid environments.

Experimental Protocols for Validation

To validate DIDA for your specific application, the following self-validating protocols are recommended.

Protocol A: Comparative Migration Assay (Loop Test)

Purpose: To quantify the leaching potential of DIDA vs. DEHP in a simulated medical device environment.

  • Preparation: Cut PVC sheets (plasticized at 30 phr) into 10x10 cm specimens.

  • Weighing: Record initial weight (

    
    ) to 0.0001g accuracy.
    
  • Exposure:

    • Create a "sandwich" with an absorbent material (e.g., activated carbon or polyethylene foam) on both sides of the PVC.

    • Compress between glass plates.

  • Incubation: Place in an oven at 70°C for 7 days (Accelerated aging).

  • Quantification:

    • Remove, cool, and re-weigh (

      
      ).
      
    • Calculation:

      
      .
      
  • Validation: Run a control with DEHP. DIDA should show <50% of the mass loss observed in DEHP samples due to its higher molecular weight.

Protocol B: In Vitro Cytotoxicity (ISO 10993-5)

Purpose: To confirm the non-toxic nature of leachable metabolites.

  • Cell Line: L929 mouse fibroblast cells.

  • Extraction: Incubate DIDA-plasticized PVC in MEM culture medium (1.25 cm²/mL) at 37°C for 24 hours.

  • Exposure: Replace standard medium on cell monolayer with the extract.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: MTT Assay or Neutral Red Uptake.

  • Success Criteria: Cell viability > 70% relative to blank control.

Decision Matrix for Plasticizer Selection

Use this logic flow to determine if DIDA is the correct choice for your formulation.

DecisionTree Start Select Plasticizer Requirement Temp Is Low-Temp Flexibility Critical? (<-40°C) Start->Temp Tox Is Low Toxicity/Medical Use Required? Temp->Tox Yes DOTP DOTP (General Purpose) Temp->DOTP No (Standard Flex) Mig Is Low Migration/Permanence Critical? Tox->Mig Yes DEHP DEHP (Avoid if possible) Tox->DEHP No (Legacy Industrial) DOZ Dioctyl Azelate (DOZ) (High Bio-D, High Mig) Mig->DOZ No (Disposable/Bio-D) DIDA Diisodecyl Azelate (DIDA) (Best Balance) Mig->DIDA Yes (Cables/Medical)

Figure 2: Selection logic for high-performance plasticizers.

Conclusion

Diisodecyl azelate (DIDA) offers a scientifically robust alternative to phthalates for applications where low-temperature performance and low migration are paramount. Its toxicological profile is defined by the safety of its hydrolysis product, azelaic acid, and the lack of specific reproductive toxicity associated with its alcohol chain. While not as readily biodegradable as shorter-chain esters, its resistance to leaching provides a functional safety barrier that reduces patient and environmental exposure during the product's use phase.

References
  • OECD . (2006). SIDS Initial Assessment Profile: Oxo Alcohols C9 to C13 Category. Retrieved from [Link]

  • European Food Safety Authority (EFSA) . (2023).[7] Extensive literature review on plasticisers and their migration. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2014). Azelaic acid: Pharmacological and Toxicological Review. Retrieved from [Link]

  • Scientific Polymer Products . (2020). Safety Data Sheet: Diisodecyl Azelate. Retrieved from [Link]

  • World Health Organization (WHO) . (2023). Safety evaluation of certain contaminants in food: Isodecyl alcohol. Retrieved from [Link]

Sources

Comparative

In vitro performance comparison of azelaic acid derivatives

The Formulation Bottleneck of Free Azelaic Acid Azelaic acid (AzA) is a naturally occurring, nine-carbon saturated dicarboxylic acid (C9H16O4) renowned for its multifaceted therapeutic profile. In dermatological applicat...

Author: BenchChem Technical Support Team. Date: March 2026

The Formulation Bottleneck of Free Azelaic Acid

Azelaic acid (AzA) is a naturally occurring, nine-carbon saturated dicarboxylic acid (C9H16O4) renowned for its multifaceted therapeutic profile. In dermatological applications, it is a first-line agent for acne vulgaris, rosacea, and hyperpigmentation disorders due to its competitive tyrosinase inhibition, anti-inflammatory reactive oxygen species (ROS) scavenging, and comedolytic properties[1].

However, from a formulation science perspective, free AzA presents severe technical constraints. Its extremely poor aqueous solubility (~2.4 g/L) and high melting point (105-106°C) necessitate high clinical concentrations (typically 15-20%) to achieve therapeutic efficacy[2]. This high payload invariably leads to dose-dependent erythema, skin barrier disruption, and poor cosmetic elegance, limiting patient compliance[3].

To circumvent these limitations, the pharmaceutical and cosmetic industries have engineered several functional derivatives—most notably Potassium Azeloyl Diglycinate (PAD), PEGylated Azelaic Acid (PEG-AzA), and Polymeric AzA. This guide objectively evaluates their in vitro performance, providing formulation scientists with the empirical data needed to select the optimal active for targeted dermatological applications.

Mechanistic Pathways & Target Modulation

AzA and its derivatives operate via a multi-target mechanism. The primary depigmenting action occurs through the reversible, competitive inhibition of tyrosinase, a copper-containing metalloenzyme critical for the conversion of tyrosine to melanin[1]. Concurrently, these molecules modulate the inflammatory cascade by neutralizing ROS, thereby suppressing pro-inflammatory cytokines, and inhibit 5-α reductase to regulate sebum production[4],[2].

G AzA Azelaic Acid Derivatives (PAD, PEG-AzA) Tyr Tyrosinase Enzyme AzA->Tyr Inhibition Red 5-α Reductase AzA->Red Inhibition ROS ROS Scavenging AzA->ROS Neutralizes Mel Melanin Synthesis Tyr->Mel Blocks Seb Sebum Production Red->Seb Downregulates Inf Pro-inflammatory Cytokines ROS->Inf Suppresses

Multi-target mechanistic pathways of Azelaic Acid derivatives in dermatology.

Quantitative In Vitro Performance Comparison

When evaluating derivatives, the primary objective is to enhance solubility and biocompatibility without sacrificing the parent molecule's binding affinity to the tyrosinase active site or its antimicrobial efficacy.

  • Potassium Azeloyl Diglycinate (PAD): Synthesized by reacting AzA with two glycine molecules followed by neutralization with potassium hydroxide, PAD is completely water-soluble[4]. In vitro data confirms it maintains the tyrosinase inhibitory capacity of free AzA while significantly reducing cellular irritation and providing enhanced moisturization due to the glycine moieties[2],[5].

  • PEGylated Azelaic Acid (PEG400-AzA): Conjugating AzA with polyethylene glycol (PEG) increases its aqueous solubility to 14.4 g/L. At a 2 mM concentration, PEG400-AzA demonstrates a tyrosinase inhibition rate of 60.2%, statistically comparable to free AzA (62.8%). Crucially, it exhibits a drastically lower hemolysis rate (<5% vs. 56.7% for free AzA), indicating a vastly superior safety profile for sensitive skin[6].

  • Polymeric Azelaic Acid (AZELACTIVE): By esterifying AzA to a polyglyceryl-6 backbone, this derivative achieves broad pH stability (pH 2-8) and a significantly reduced acid number (20 vs. ~600 mg KOH/g for free AzA). This translates to equivalent clinical efficacy at up to a 5-fold lower concentration compared to standard AzA[7].

Table 1: Physicochemical and In Vitro Efficacy Comparison

CompoundAqueous SolubilityTyrosinase Inhibition (at 2mM)Hemolysis Rate (at 2mM)Key Formulation Advantage
Free Azelaic Acid (AzA) ~2.4 g/L62.8%56.7%Benchmark efficacy, but poor solubility & high irritation
Potassium Azeloyl Diglycinate (PAD) Completely SolubleComparable to AzANegligibleEnhanced moisturization (glycine), non-irritating
PEG400-AzA 14.4 g/L60.2%< 5.0%Improved solubility, low cytotoxicity
Polymeric AzA (AZELACTIVE) Highly DispersibleN/A (Clinical equivalence at 5x lower dose)N/ABroad pH stability (2-8), reduced acid reactivity

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the critical in vitro assays used to benchmark these derivatives. As an application scientist, understanding the causality behind these methodological choices is paramount to preventing false positives during high-throughput screening.

Protocol 1: High-Throughput Mushroom Tyrosinase Inhibition Assay

Rationale & Causality: Mushroom tyrosinase is utilized as a robust, commercially viable ortholog to human tyrosinase for initial screening[4]. L-DOPA is selected as the substrate to bypass the rate-limiting tyrosine hydroxylase step, allowing for the direct spectrophotometric measurement of dopaquinone formation (which absorbs strongly at 475 nm)[6].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 67 mM phosphate buffer and meticulously adjust to pH 6.8[4]. Causality: This specific pH mimics the physiological environment of the human melanosome, ensuring the enzyme remains in its optimal conformational state.

  • Reagent Formulation: Dissolve Mushroom Tyrosinase to a working concentration of 52.5 U/mL in the phosphate buffer. Prepare a fresh 5 mM L-DOPA solution[4].

  • Sample Introduction (96-Well Plate): Add 40 µL of the test derivative (e.g., PAD, PEG-AzA) dissolved in a compatible solvent[6]. Critical Step: Limit DMSO to a maximum of 5% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Introduce 40 µL of the tyrosinase solution to the sample wells and incubate at 25°C for 10 minutes to allow for pre-binding.

  • Reaction Initiation: Add 100 µL of the 5 mM L-DOPA substrate.

  • Kinetic Measurement: Measure the absorbance at 475 nm continuously for 10-30 minutes using a microplate reader.

  • Self-Validation Check: Always run a positive control (e.g., Kojic Acid or Thiamidol) and a vehicle control[4],[8]. If the vehicle control shows >5% inhibition, the solvent is interfering with the assay and the data must be discarded.

G Prep Reagent Prep (pH 6.8 Buffer) Incubate Incubation (25°C, 10 min) Prep->Incubate Read Absorbance Read (475 nm) Incubate->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Self-validating high-throughput workflow for in vitro tyrosinase inhibition.
Protocol 2: Erythrocyte Hemolysis Assay (Safety Validation)

Rationale & Causality: The primary drawback of free AzA is its high irritation potential[3]. The erythrocyte hemolysis assay serves as a highly sensitive in vitro proxy for cell membrane disruption and skin barrier damage[6].

Step-by-Step Workflow:

  • Erythrocyte Isolation: Isolate fresh mammalian red blood cells (RBCs) and wash three times with physiological saline (0.9% NaCl) until the supernatant is completely clear.

  • Suspension Preparation: Prepare a 2% (v/v) RBC suspension in saline.

  • Incubation: Mix equal volumes of the RBC suspension and the test derivative (at 2 mM concentration). Incubate at 37°C for 1 hour. Causality: 37°C simulates human body temperature, providing a realistic thermodynamic environment for lipid bilayer interaction.

  • Centrifugation & Readout: Centrifuge the samples at 3000 rpm for 10 minutes. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release[6].

  • Self-Validation Check: Use distilled water as a 100% hemolysis positive control and pure saline as a 0% negative control. This ensures the baseline fragility of the RBCs is accounted for in the final cytotoxicity calculation.

Conclusion

The evolution from free azelaic acid to advanced derivatives like PAD, PEG-AzA, and Polymeric AzA represents a triumph of formulation engineering. By resolving the inherent solubility and cytotoxicity bottlenecks, these derivatives allow formulators to harness the potent tyrosinase-inhibitory and anti-inflammatory properties of the azelate pharmacophore without compromising patient compliance or cosmetic elegance.

References

1.4 - BenchChem 2. 7 - SOCRI 3.2 - Global User Files 4.1 - PMC 5.6 - ResearchGate 6.8 - BenchChem 7.5 - MDPI 8. 3 - MDPI

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Diisodecyl Azelate for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of diisodecyl azelate, a commonly used plasticizer. By understanding the "why" behind each step, you can ensure the safe and compliant handling of this chemical, fostering a culture of safety and excellence within your laboratory.

Understanding the Hazard Profile of Diisodecyl Azelate

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. Diisodecyl azelate is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause skin and serious eye irritation.[1][2] While not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA, its toxicological properties have not been exhaustively investigated, warranting a cautious approach.[1][2]

Key Hazard Information:

Hazard StatementClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[2]
Causes skin irritationSkin corrosion/irritation (Category 2)[2]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[2]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[2]

This information, typically found in the Safety Data Sheet (SDS), is critical for selecting the appropriate Personal Protective Equipment (PPE) and for making informed decisions throughout the disposal process.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of diisodecyl azelate, the use of appropriate PPE is non-negotiable. The goal is to create a barrier between the individual and the chemical, preventing any direct contact.

Essential PPE for Handling Diisodecyl Azelate:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][3] In situations where splashing is a possibility, a face shield should be worn in addition to goggles.[4][5][6] Ensure that an eyewash station is readily accessible.[1]

  • Hand Protection: Wear impervious gloves.[1] The choice of glove material should be based on chemical compatibility and the duration of the task. For laboratory work requiring dexterity, lighter-duty gloves may be suitable, but they should be changed frequently.[4][5]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against incidental contact.[3][5] For larger spills or more extensive handling, disposable coveralls may be necessary.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded or if irritation is experienced, a NIOSH-approved respirator is necessary.[1]

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure.[4][5]

Step-by-Step Disposal Procedures

The proper disposal of diisodecyl azelate depends on the quantity and form of the waste. The following procedures outline the steps for managing small spills, bulk quantities, and contaminated materials.

Small Spills in the Laboratory

For minor spills that occur during routine laboratory work, the primary objective is to contain and absorb the material safely.

Protocol for Small Spill Cleanup:

  • Ensure Safety: Immediately alert others in the vicinity and ensure the area is well-ventilated. Don the appropriate PPE as outlined in Section 2.

  • Containment: Dike the spill with an inert absorbent material such as sand, vermiculite, or diatomite to prevent it from spreading.[1]

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collection: Once the diisodecyl azelate is fully absorbed, use non-sparking tools to collect the material and place it into a designated, labeled waste container.[7]

  • Decontamination: Ventilate the spill area and wash the site thoroughly after the material has been collected.[1]

  • Waste Disposal: The container with the absorbed spill should be sealed, properly labeled as hazardous waste, and disposed of through your institution's hazardous waste management program.[8]

Bulk Quantities and Unused Product

Disposing of larger volumes of diisodecyl azelate or expired, unused product requires a more structured approach, always in accordance with local, state, and federal regulations.[9]

Protocol for Bulk Disposal:

  • Containerization: Ensure the diisodecyl azelate is in a sturdy, leak-proof, and compatible container.[8] The original container is often the best choice, provided it is in good condition.

  • Labeling: The container must be clearly labeled with a hazardous waste tag that includes the chemical name ("Diisodecyl Azelate"), the associated hazards (e.g., "Irritant"), and the date of accumulation.[8]

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[7][8] Secondary containment is essential for liquid waste.[8]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[8] Do not attempt to dispose of bulk chemical waste through regular trash or down the drain.[8]

Contaminated Materials

Any materials that come into contact with diisodecyl azelate, such as gloves, paper towels, and disposable labware, must be treated as hazardous waste.

Protocol for Contaminated Debris:

  • Segregation: Collect all contaminated solid waste in a separate, clearly labeled hazardous waste container.[8] This prevents cross-contamination and ensures proper disposal.

  • Containerization: Use a durable, leak-proof container, such as a designated hazardous waste pail or a properly lined box.

  • Labeling and Storage: Label and store the container in the same manner as bulk waste, following your institution's guidelines.

  • Disposal: Arrange for pickup through your EHS office along with other chemical waste.

Waste Classification and Regulatory Compliance

Understanding the regulatory framework governing hazardous waste is crucial for compliance. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

While diisodecyl azelate is not specifically listed as a hazardous waste by the EPA, it may be considered hazardous due to its characteristics (e.g., irritant).[10][11][12] It is the responsibility of the waste generator (the laboratory) to make this determination. Always consult your institution's EHS department for guidance on proper waste coding and disposal procedures.

Emergency Procedures

In the event of a significant exposure or a large, unmanageable spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[2]

  • Large Spills: Evacuate the immediate area and contact your institution's emergency response team or EHS office.

Logical Workflow for Diisodecyl Azelate Disposal

The following diagram illustrates the decision-making process for the proper disposal of diisodecyl azelate.

DiisodecylAzelateDisposal start Diisodecyl Azelate Waste Generated waste_type Identify Waste Type start->waste_type small_spill Small Spill waste_type->small_spill Spill bulk_liquid Bulk Liquid / Unused Product waste_type->bulk_liquid Liquid contaminated_debris Contaminated Debris waste_type->contaminated_debris Solid contain_absorb Contain & Absorb (Inert Material) small_spill->contain_absorb containerize_bulk Ensure Proper Containerization bulk_liquid->containerize_bulk collect_debris Collect in Designated Container contaminated_debris->collect_debris collect_spill Collect Absorbed Material contain_absorb->collect_spill decontaminate_area Decontaminate Spill Area collect_spill->decontaminate_area label_waste Label as Hazardous Waste decontaminate_area->label_waste containerize_bulk->label_waste collect_debris->label_waste store_waste Store in Designated Area (Secondary Containment) label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup end_disposal Proper Disposal by EHS request_pickup->end_disposal

Caption: Decision workflow for the safe disposal of diisodecyl azelate waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. The principles of chemical safety are not just about following rules; they are about a commitment to protecting ourselves, our colleagues, and the world we live in.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Guidance for the Selection of Protective Clothing for TDI Users. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Sodium 1,4-diisodecyl sulphonatosuccinate - Registration Dossier. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Polyone Corporation. (2019, May 8). Safety Data Sheet. Retrieved from [Link]

  • HB Chemical. (2014, December 10). Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Diisodecyl Phthalate. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Field Safety and Health Management System (SHMS) Manual - Chapter 26. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1984, February 1). to the Decision-Recommendation of the Council of 1 February 1984 on Transfrontier Movements of Hazardous Waste [C(83)180(Final)]. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2015, February 9). OSHA Issues HazCom Enforcement Guidance to Manufacturers, Importers, and Distributors. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). OSHA MSDS Regulations and Interpretations. Retrieved from [Link]

  • Pure Planet Recycling. (n.d.). European Waste Codes. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 23). Risk Evaluation for Di-isodecyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisodecyl ester) (DIDP). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910 Subpart Z - Toxic and Hazardous Substances. Retrieved from [Link]

  • eCFR. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. Retrieved from [Link]

  • Retail Industry Leaders Association. (2023, May 15). Hazardous Waste Variations by State Matrix. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, January 3). EPA Finalizes TSCA Risk Evaluation for Diisodecyl Phthalate (DIDP). Retrieved from [Link]

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Handling

Personal protective equipment for handling Diisodecyl azelate

An Expert Guide to Personal Protective Equipment for Handling Diisodecyl Azelate Core Principles: Understanding the Need for Protection Diisodecyl azelate is a diester compound primarily used as a plasticizer. While not...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Personal Protective Equipment for Handling Diisodecyl Azelate

Core Principles: Understanding the Need for Protection

Diisodecyl azelate is a diester compound primarily used as a plasticizer. While not acutely toxic in the same manner as some laboratory reagents, its toxicological properties have not been thoroughly investigated.[1] Available safety data indicates that it is an irritant to the eyes, skin, and respiratory system, and may be harmful if ingested, inhaled, or absorbed through the skin.[1] Vapors may also cause drowsiness and dizziness.[2]

The cornerstone of safe handling is the "As Low As Reasonably Achievable" (ALARA) principle. Given the incomplete toxicological profile, all procedural controls and personal protective equipment (PPE) must be geared towards minimizing exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

Hazard Assessment and PPE Selection

The selection of PPE is not a static, one-size-fits-all protocol; it is a dynamic process based on a risk assessment of the specific task being performed. The quantity of Diisodecyl azelate, the potential for aerosolization, and the operating temperature are critical variables that dictate the required level of protection.

PPE Selection Matrix

The following table provides a baseline for selecting appropriate PPE based on common laboratory tasks.

Task/Operational Scenario Minimum Required PPE Rationale
Low-Volume Handling (<100 mL) in a Certified Fume Hood • Nitrile Gloves (Double-Gloving Recommended)• Chemical Splash Goggles• Flame-Resistant Lab CoatControlled environment minimizes inhalation risk. Focus is on preventing dermal and ocular contact from minor splashes.
Moderate-Volume Transfers (>100 mL) or Weighing • Nitrile or Butyl Rubber Gloves• Chemical Splash Goggles & Face Shield• Chemical-Resistant Apron over Lab CoatIncreased splash potential necessitates enhanced facial and body protection. A face shield protects against larger splashes that could bypass goggles.[3]
High-Energy Operations (e.g., Heating, Sonicating, Vortexing) • Nitrile or Butyl Rubber Gloves• Chemical Splash Goggles & Face Shield• Chemical-Resistant Apron over Lab Coat• NIOSH-approved Respirator (if not in a fume hood)These operations increase the likelihood of generating aerosols or vapors.[1] Respiratory protection becomes critical if engineering controls are insufficient.
Spill Cleanup • Heavy-Duty Nitrile or Butyl Rubber Gloves• Chemical Splash Goggles & Face Shield• Disposable, Chemical-Resistant Coveralls• NIOSH-approved Respirator with Organic Vapor CartridgesA spill represents an uncontrolled release, maximizing the risk of inhalation and widespread skin contact. A self-contained breathing apparatus (SCBA) may be necessary for large spills.[1]

Detailed PPE Protocols

Hand Protection: The First Line of Defense

Causality: The primary route of accidental exposure for a low-volatility liquid like Diisodecyl azelate is through dermal contact. Esters can defat the skin, leading to irritation, and potential absorption.

Selection: No specific glove permeation data for Diisodecyl azelate is widely published. Therefore, selection must be based on performance against chemically similar compounds (diesters, plasticizers).

  • For Incidental Contact (Splash Protection): Nitrile gloves are a suitable choice.[4][5][6] They offer good resistance to a range of chemicals and are a standard in most laboratory settings.

  • For Extended Contact or Immersion: Thicker gauge nitrile or butyl rubber gloves are recommended. Always consult the glove manufacturer's specific chemical resistance guide before use.[5][6]

Protocol:

  • Inspect gloves for any signs of degradation, punctures, or tears before each use.

  • For tasks with higher splash risk, consider double-gloving. This allows for the removal of a contaminated outer glove while still maintaining a protective barrier.

  • Do not reuse disposable gloves.

  • If a glove is contaminated, remove it immediately using a skin-to-skin and glove-to-glove technique to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: An Absolute Requirement

Causality: Diisodecyl azelate is classified as a serious eye irritant.[1][6] A single splash can cause significant discomfort and potential injury.

Selection:

  • Minimum Protection: ANSI Z87.1-rated chemical splash goggles are mandatory whenever Diisodecyl azelate is handled. Standard safety glasses do not provide an adequate seal and are insufficient.

  • Enhanced Protection: A full-face shield should be worn over chemical splash goggles during any procedure with a high risk of splashing, such as transferring large volumes or cleaning up spills.[7]

Protocol:

  • Ensure goggles fit snugly against the face to form a protective seal.

  • Position the face shield so that it covers the entire face, from the forehead to below the chin.

  • An eyewash station must be immediately accessible (within a 10-second walk) in any area where this chemical is handled.[1]

Body Protection: Shielding Against Contamination

Causality: To prevent skin contact from drips, splashes, or spills, a chemical barrier is necessary.

Selection:

  • Standard Use: A flame-resistant (FR) lab coat, fully buttoned, is the minimum requirement.

  • Higher Risk Tasks: A rubberized or chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Spills/Emergencies: Disposable, chemical-resistant coveralls are necessary for large-scale spill response to prevent widespread body contamination.[1]

Respiratory Protection: Managing Inhalation Risk

Causality: While Diisodecyl azelate has a low vapor pressure, operations that generate aerosols (e.g., heating, sonicating) or large spills can lead to harmful inhalation exposure.[1][2]

Selection:

  • Primary Control: All work with Diisodecyl azelate should be conducted within a certified chemical fume hood to minimize vapor and aerosol concentrations in the breathing zone.[1]

  • Secondary Control: If a fume hood is not available or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement. For major, uncontrolled releases, a self-contained breathing apparatus (SCBA) is necessary.[1]

Operational and Disposal Plans

Procedural Workflow: Donning and Doffing PPE

Cross-contamination during the removal (doffing) of PPE is a common cause of exposure.[1] A systematic, practiced approach is critical.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly.

  • Gown/Lab Coat: Don the lab coat or coveralls, ensuring full coverage.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Position securely.

  • Gloves: Pull gloves on, ensuring the cuffs overlap with the sleeves of the lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove the first glove by grasping the outside cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Gown/Lab Coat: Unfasten and remove by touching only the inside, rolling it away from the body and turning it inside out.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Response Plan
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused or waste Diisodecyl azelate must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with Diisodecyl azelate must be disposed of as hazardous waste. Place items in a sealed bag or container before putting them in the designated solid hazardous waste stream.

  • Regulatory Compliance: All disposal must be conducted in strict accordance with federal, state, and local environmental regulations.[1] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Determination cluster_2 Required PPE Ensemble start Start: Task Involving Diisodecyl Azelate task_eval Evaluate Task: - Quantity - Aerosolization Potential - Temperature start->task_eval low_risk Low Risk (e.g., <100mL in Fume Hood) task_eval->low_risk Low Potential med_risk Medium Risk (e.g., >100mL Transfer) task_eval->med_risk Moderate Potential high_risk High Risk (e.g., Heating, Spill) task_eval->high_risk High Potential ppe_low • Nitrile Gloves • Splash Goggles • Lab Coat low_risk->ppe_low ppe_med • Nitrile/Butyl Gloves • Goggles + Face Shield • Lab Coat + Apron med_risk->ppe_med ppe_high • Heavy-Duty Gloves • Goggles + Face Shield • Coveralls • Respirator high_risk->ppe_high

Caption: PPE selection workflow based on operational risk assessment.

References

  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: Diisoctyl azelate Tech. Grade.
  • AccuStandard. (n.d.). Diisodecyl azelate CAS # 28472-97-1.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • Merck. (2025, June 25). Safety Data Sheet: Diisodecyl phthalate for synthesis.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Eagle Protect. (n.d.). Eagle Nitrile Glove Chemical Resistance Chart.
  • 3M. (2022, November 28). Safety Data Sheet: 3M Beige Multi-Purpose Seam Sealer PN 50740.
  • PubChem. (n.d.). Diisodecyl Phthalate.
  • George Washington University Office of Research Safety. (n.d.). PPE: Donning & Doffing.
  • Ausmed. (2025, April 29). Donning and Doffing PPE Correctly.
  • Trillium Health Partners. (2020, March 17). Donning and Doffing of PPE.
  • University of Tennessee Knoxville. (n.d.). Donning and Doffing Personal Protective Equipment.

Sources

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